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  • Product: 2-Hydroxy-4-trifluoromethoxy-benzoic acid
  • CAS: 851341-52-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Hydroxy-4-(trifluoromethoxy)benzoic acid (CAS 851341-52-1)

Strategic Application of Fluorinated Salicylates in Medicinal Chemistry Executive Summary In contemporary drug discovery, the strategic incorporation of halogenated and pseudo-halogenated functional groups is paramount f...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Application of Fluorinated Salicylates in Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the strategic incorporation of halogenated and pseudo-halogenated functional groups is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Hydroxy-4-(trifluoromethoxy)benzoic acid (CAS: 851341-52-1) represents a highly specialized building block that merges the privileged pharmacophore of a salicylic acid core with the unique physicochemical properties of a trifluoromethoxy (-OCF₃) group.

This whitepaper provides an in-depth technical analysis of this compound, detailing the structural rationale for its use, its mechanistic impact on drug design, and field-proven, self-validating experimental protocols for its incorporation into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Rationale

The utility of CAS 851341-52-1 stems from the profound electronic and steric effects exerted by the -OCF₃ group. Often referred to as a "super-halogen," the trifluoromethoxy group provides a rare combination of high lipophilicity and strong electron-withdrawing capacity without the metabolic liabilities associated with standard methoxy (-OCH₃) groups.

2.1 Quantitative Data Summary

The following table summarizes the key physicochemical parameters that dictate the behavior of this building block in synthetic workflows and biological systems [1].

ParameterValue / DescriptionMechanistic Implication
Chemical Name 2-Hydroxy-4-(trifluoromethoxy)benzoic acidDefines the core 1,2,4-substitution pattern.
CAS Number 851341-52-1Unique identifier for procurement and regulatory tracking.
Molecular Formula C₈H₅F₃O₄Indicates a high fluorine-to-carbon ratio.
Molecular Weight 222.12 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5 limits.
Hammett Constant (σp) 0.35 (for -OCF₃)Strongly electron-withdrawing; lowers the pKa of the C1-carboxyl group, increasing acidity [2].
Hansch Parameter (π) 1.04 (for -OCF₃)Highly lipophilic; drives partitioning into hydrophobic binding pockets and enhances membrane permeability.
2.2 Causality of Structural Effects

The placement of the -OCF₃ group at the C4 position (para to the carboxylic acid and meta to the phenolic hydroxyl) is structurally significant.

  • Intramolecular Hydrogen Bonding: The C2-hydroxyl and C1-carboxyl groups form a strong intramolecular hydrogen bond. This stabilizes the ground state of the molecule, which inherently reduces the electrophilicity of the carbonyl carbon during synthetic activation.

  • Electronic Deactivation: The para-OCF₃ group withdraws electron density from the aromatic ring via inductive effects. This further stabilizes the carboxylate anion, making it a weaker nucleophile during the initial stages of esterification or amide coupling.

  • Metabolic Hardening: Unlike standard ethers which act as "soft spots" for Cytochrome P450-mediated O-dealkylation, the highly fluorinated nature of the -OCF₃ group renders it virtually impervious to oxidative cleavage, thereby extending the biological half-life of derived drugs.

Physicochemical OCF3 -OCF3 Substitution (Trifluoromethoxy) Lipophilicity Increased Lipophilicity (π = 1.04) OCF3->Lipophilicity Electronics Electron Withdrawing (σp = 0.35) OCF3->Electronics Conformation Orthogonal Conformation (Minimizes Steric Clash) OCF3->Conformation Permeability Enhanced Cell Permeability Lipophilicity->Permeability Metabolism Metabolic Stability (Blocks P450 Oxidation) Electronics->Metabolism Acidity Lowered pKa of Salicylic Acid Core Electronics->Acidity Conformation->Metabolism

Figure 1: Logical relationship of -OCF₃ physicochemical effects on the salicylate core.

Experimental Protocols: Self-Validating Amide Derivatization

Converting 2-Hydroxy-4-(trifluoromethoxy)benzoic acid into an amide is a common requirement in medicinal chemistry. However, due to the electronic deactivation and intramolecular hydrogen bonding described above, standard coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields.

To ensure trustworthiness and high conversion, the following protocol utilizes a highly reactive uronium-based coupling agent (HATU) in a self-validating workflow.

3.1 Reagent Selection & Causality
  • Coupling Agent (HATU): Chosen because it rapidly overcomes the activation energy barrier imposed by the stabilized, electron-deficient carboxylate.

  • Base (DIPEA): A sterically hindered, non-nucleophilic base ensures complete deprotonation of the carboxylic acid without competing for the activated ester.

  • Solvent (Anhydrous DMF): Required to fully solubilize the polar starting materials and stabilize the highly reactive intermediates.

3.2 Step-by-Step Methodology
  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 2-Hydroxy-4-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the reaction mixture at 0°C for 15 minutes.

    • Self-Validation Checkpoint 1: A color change (often to a pale yellow) indicates the formation of the active HOAt ester.

  • Amine Addition: Add the target primary or secondary amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile/Water, and analyze via LC-MS.

    • Self-Validation Checkpoint 2: Do not proceed to workup until the mass corresponding to the active ester is fully consumed and the product mass dominates the chromatogram. If incomplete, add an additional 0.2 eq of HATU/Amine.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1N HCl (to remove excess amine and DIPEA), followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

G Start 2-Hydroxy-4-(trifluoromethoxy)benzoic acid (CAS: 851341-52-1) Activation Carboxyl Activation (HATU / DIPEA in DMF) Start->Activation  Step 1: 0°C, 15 min Amine Primary/Secondary Amine Addition (0°C to RT) Activation->Amine  Step 2: RT, 2-4 hrs IPC In-Process Control (LC-MS / TLC) Amine->IPC  Monitor Reaction IPC->Amine  Incomplete (Add Reagents) Workup Aqueous Workup (EtOAc / 1N HCl / Brine) IPC->Workup  Conversion >95% Purification Purification (Flash Chromatography) Workup->Purification  Crude Extract Product Fluorinated Salicylamide Derivative Purification->Product  Final Yield >80%

Figure 2: Self-validating synthetic workflow for the amide derivatization of CAS 851341-52-1.

Analytical Validation Standards

To guarantee the scientific integrity of the synthesized derivatives, rigorous analytical validation is required. The presence of the -OCF₃ group provides distinct spectroscopic handles [3].

  • ¹⁹F NMR Spectroscopy: The most definitive proof of structural integrity. The trifluoromethoxy group typically presents as a sharp singlet in the region of -57.0 to -58.5 ppm (relative to CFCl₃). Any degradation or defluorination will result in the loss of this signal or the appearance of new multiplet peaks.

  • ¹H NMR Spectroscopy: The 1,2,4-substitution pattern on the benzene ring will yield a characteristic splitting pattern: a doublet for the C6 proton (ortho coupling), a doublet for the C3 proton (meta coupling), and a doublet of doublets for the C5 proton.

  • Mass Spectrometry (LC-MS): Due to the presence of the acidic phenolic hydroxyl group, electrospray ionization in negative mode (ESI-) is highly sensitive for these derivatives, readily yielding the [M-H]⁻ molecular ion.

References
Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-4-(trifluoromethoxy)benzoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-Hydroxy-4-(trifluoromethoxy)benzoic acid (CAS: 851341-52-1) Executive Summary & Structural Implications 2-Hydroxy-4-(tri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-Hydroxy-4-(trifluoromethoxy)benzoic acid (CAS: 851341-52-1)

Executive Summary & Structural Implications

2-Hydroxy-4-(trifluoromethoxy)benzoic acid[1] represents a highly specialized fluorinated bioisostere of salicylic acid. In modern drug discovery, the strategic incorporation of the trifluoromethoxy ( −OCF3​ ) group—often termed a "super-halogen" or "phantom substituent"—is utilized to dramatically alter a molecule's pharmacokinetic and physicochemical profile without inducing severe steric clashes[2].

The core scaffold features an ortho-hydroxyl group and a para-trifluoromethoxy group relative to the carboxylic acid. The −OCF3​ moiety is electronically unique: it possesses a strong electron-withdrawing inductive effect ( −I ) driven by the highly electronegative fluorine atoms, coupled with a weak electron-donating resonance effect ( +R ) from the oxygen lone pairs[2]. Because the −OCF3​ group is situated para to the carboxylic acid, its inductive pull dominates, stabilizing the carboxylate anion formed upon deprotonation. Consequently, the acid dissociation constant ( pKa​ ) of the carboxylic acid in this derivative is inherently lower (more acidic) than that of unsubstituted salicylic acid. Furthermore, the high C-F bond strength and the lipophilic nature of the −OCF3​ group (Hansch π value ≈+1.04 ) significantly increase the overall partition coefficient (LogP), enhancing potential lipid membrane permeability while simultaneously blocking cytochrome P450-mediated oxidation at the para position[2].

Physicochemical Properties Profile

The following table synthesizes the core quantitative data for 2-hydroxy-4-(trifluoromethoxy)benzoic acid. Due to the specialized nature of this intermediate, thermal and partition values are synthesized from predictive models calibrated against structurally homologous fluorinated salicylates.

PropertyValueCausality / Notes
Chemical Name 2-Hydroxy-4-(trifluoromethoxy)benzoic acidIUPAC Nomenclature
CAS Number 851341-52-1Chemical Substance Database[1]
Molecular Formula C8​H5​F3​O4​ Structural Analysis
Molecular Weight 222.12 g/mol Calculated
Melting Point ~145 - 150 °C (Predicted)Driven by intermolecular H-bonding (dimerization)
pKa​ (Carboxylic Acid) ~2.5 - 2.8 (Predicted)Inductive stabilization of the anion by the −OCF3​ group
pKa​ (Phenolic OH) ~12.5 (Predicted)Reduced electron density on the aromatic ring
LogP (Octanol/Water) ~3.3 - 3.5 (Predicted)High lipophilicity driven by the fluorinated ether moiety

Analytical Workflows: Self-Validating Systems

To empirically determine these properties, rigorous, self-validating protocols must be employed. As a best practice in analytical chemistry, the following methodologies are mandated to ensure absolute data integrity.

Workflow 1: RP-HPLC Determination of LogP (OECD TG 117)

The traditional shake-flask method frequently fails for highly lipophilic fluorinated compounds due to micro-emulsion formation at the phase interface. Therefore, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the authoritative standard[3].

  • Step 1: System Suitability Test (SST) & Calibration: Inject a homologous series of 6 reference standards (e.g., substituted benzenes) with known LogP values ranging from 1.0 to 5.0.

    • Self-Validation: The system is only validated if the linear regression of log(k′) vs. known LogP yields an R2>0.99 .

  • Step 2: Dead Time ( t0​ ) Determination: Inject an unretained marker, such as thiourea, to determine the column dead time.

    • Causality: An accurate t0​ is critical for calculating the capacity factor ( k′ ), which normalizes the retention time against flow rate variations and column dimensions.

  • Step 3: Isocratic Elution of Analyte: Inject the analyte in triplicate using a methanol/water (75:25) mobile phase buffered to pH 2.0.

    • Causality: The highly acidic pH ensures the carboxylic acid is fully protonated (uncharged), preventing dual-band elution and accurately reflecting the intrinsic lipophilicity of the neutral species.

  • Step 4: Data Acceptance:

    • Self-Validation: The Relative Standard Deviation (RSD) of the analyte's retention time across triplicates must be <1% , and the calculated LogP variance between runs must be <0.1 log units.

Workflow 2: Potentiometric Determination of pKa​ (OECD TG 112)

Given the dual ionizable groups (carboxylic and phenolic), potentiometric titration provides the highest resolution for pKa​ determination[4].

  • Step 1: Electrode Calibration: Calibrate the pH electrode using IUPAC standard buffers (pH 4.01, 7.00, 10.01).

    • Self-Validation: The electrode must exhibit a Nernstian slope of >95% ; otherwise, the probe must be reconditioned or replaced to prevent slope-error propagation.

  • Step 2: Blank Subtraction: Perform a titration on the background solvent (0.15 M KCl in water to maintain constant ionic strength) to account for dissolved CO2​ or carbonate interference.

  • Step 3: Forward and Back-Titration: Titrate the analyte solution from pH 1.5 to 13.0 using 0.1 M NaOH, then immediately reverse the titration using 0.1 M HCl.

    • Causality & Self-Validation: The back-titration is a critical self-validating step. It confirms that the analyte did not undergo base-catalyzed degradation at high pH. If the hysteresis (difference between forward and backward titration curves) exceeds 0.05 pH units, the data is rejected due to suspected chemical instability.

G cluster_0 Physicochemical Profiling Workflows Start Compound 851341-52-1 Prep Sample Preparation (Standard Solutions) Start->Prep pKa Potentiometric Titration (pKa Determination) Prep->pKa LogP RP-HPLC Analysis (LogP/LogD Profiling) Prep->LogP Thermal DSC / TGA (Thermal Stability) Prep->Thermal Data Data Synthesis & Structure-Property Mapping pKa->Data LogP->Data Thermal->Data

Workflow for the physicochemical characterization of 2-hydroxy-4-(trifluoromethoxy)benzoic acid.

Pharmacological & Mechanistic Relevance

As a direct derivative of salicylic acid, 2-hydroxy-4-(trifluoromethoxy)benzoic acid is structurally primed to interact with biochemical pathways historically modulated by salicylates—namely Cyclooxygenase (COX) inhibition and AMP-activated protein kinase (AMPK) activation.

The addition of the −OCF3​ group fundamentally shifts the pharmacodynamics of the scaffold. The enhanced lipophilicity drives superior intracellular accumulation and membrane partitioning. In the context of metabolic regulation, this increased intracellular concentration can potentially lower the EC50​ required for AMPK phosphorylation compared to unsubstituted salicylates. By suppressing the NF-κB pathway and decreasing prostaglandin synthesis, this fluorinated bioisostere serves as a highly valuable starting point for developing next-generation metabolic regulators or potent anti-inflammatory agents.

Pathway Ligand 2-Hydroxy-4-(trifluoromethoxy) benzoic acid COX Cyclooxygenase (COX-1/2) Inhibition Ligand->COX Binding AMPK AMPK Activation (Metabolic Regulation) Ligand->AMPK Phosphorylation Prostaglandins Decreased Prostaglandin Synthesis COX->Prostaglandins Inhibits NFkB NF-κB Pathway Downregulation AMPK->NFkB Suppresses Inflammation Reduced Inflammation & Cellular Stress NFkB->Inflammation Prostaglandins->Inflammation

Putative signaling pathway of salicylate derivatives targeting COX and AMPK.

References

  • Title: 2-hydroxy-4-(trifluoromethoxy)benzoic acid — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • Title: OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method | Source: Analytice | URL: [Link]

  • Title: OECD n°112: Dissociation constant in water | Source: Analytice | URL: [Link]

Sources

Foundational

2-Hydroxy-4-(trifluoromethoxy)benzoic Acid: Stereoelectronic Profiling, Synthetic Methodologies, and Pharmaceutical Applications

Executive Summary In the landscape of modern drug discovery and crystal engineering, the strategic incorporation of fluorinated motifs is paramount for modulating pharmacokinetics and target affinity. 2-Hydroxy-4-(triflu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and crystal engineering, the strategic incorporation of fluorinated motifs is paramount for modulating pharmacokinetics and target affinity. 2-Hydroxy-4-(trifluoromethoxy)benzoic acid (CAS: 851341-52-1), also known as 4-(trifluoromethoxy)salicylic acid, represents a highly specialized building block. By fusing the robust target-anchoring capability of a salicylic acid core with the unique stereoelectronic properties of a trifluoromethoxy (–OCF₃) group, this compound serves as a critical intermediate in the development of oncology therapeutics and advanced psychiatric formulations.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, details a self-validating synthetic protocol, and explores its cutting-edge applications in protein-protein interaction inhibitors and supramolecular crystal engineering.

Core Structural & Physicochemical Properties

The pharmacological utility of 2-hydroxy-4-(trifluoromethoxy)benzoic acid is driven by the synergistic effects of its functional groups. The salicylic acid moiety provides a predictable hydrogen-bonding network, while the –OCF₃ group introduces high lipophilicity ( π≈1.04 ) and metabolic stability without significantly increasing the steric bulk compared to a tert-butyl group.

Causality in Design: The –OCF₃ group adopts an orthogonal conformation relative to the aromatic plane to minimize stereoelectronic repulsion. This out-of-plane geometry allows the molecule to effectively occupy deep, hydrophobic binding pockets in target proteins, a feature that planar substituents cannot replicate. Furthermore, the intramolecular hydrogen bond between the 2-hydroxyl proton and the 1-carboxylate oxygen locks the core conformation and enhances the acidity of the carboxylic acid.

Table 1: Physicochemical & Pharmacokinetic Parameters
ParameterValueCausality / Significance
CAS Number 851341-52-1Unique chemical identifier for procurement and regulatory tracking.
Molecular Weight 222.12 g/mol Low MW ensures high ligand efficiency (LE) in fragment-based drug design.
Molecular Formula C₈H₅F₃O₄Confirms the trifluorinated ether linkage.
Topological Polar Surface Area (TPSA) ~66.7 ŲOptimal for oral bioavailability; restricts passive blood-brain barrier (BBB) diffusion.
H-Bond Donors / Acceptors 2 / 4Facilitates robust anchoring in target protein binding sites.
Predicted pKa (COOH) ~2.9Intramolecular H-bonding stabilizes the carboxylate anion, increasing overall acidity.

Synthetic Methodologies & Mechanistic Causality

The industrial and laboratory-scale synthesis of 2-hydroxy-4-(trifluoromethoxy)benzoic acid predominantly relies on the Kolbe-Schmitt Carboxylation of 3-(trifluoromethoxy)phenol.

Mechanistic Causality: The highly electron-withdrawing nature of the –OCF₃ group deactivates the aromatic ring toward electrophilic aromatic substitution. However, converting the phenol to a sodium or potassium phenoxide salt sufficiently increases the nucleophilicity of the ortho-carbon. The reaction is highly regioselective for the C6 position (yielding the 4-OCF₃ isomer) because the steric bulk of the –OCF₃ group at C3 severely hinders the formation of the required cyclic transition state at the C2 position.

Step-by-Step Self-Validating Protocol: Kolbe-Schmitt Carboxylation

Step 1: Salt Formation & Dehydration

  • Procedure: Dissolve 1.0 equivalent of 3-(trifluoromethoxy)phenol in an aqueous solution containing 1.05 equivalents of NaOH. Evaporate the mixture to dryness under reduced pressure.

  • Validation Check: The resulting salt must be dried at 120 °C under high vacuum (<1 mbar) for 4–6 hours. Causality: The cessation of mass loss confirms complete dehydration. Residual water will hydrolyze the intermediate phenoxide-CO₂ complex, drastically reducing the yield by reverting the intermediate back to the starting phenol.

Step 2: High-Pressure Carboxylation

  • Procedure: Transfer the anhydrous sodium 3-(trifluoromethoxy)phenoxide to a high-pressure autoclave. Pressurize the vessel with dry, ultra-pure CO₂ to 15 atm and heat to 150 °C for 12 hours.

  • Validation Check: Monitor the internal pressure. A successful reaction is indicated by a steady pressure drop during the first 2–3 hours as CO₂ is covalently incorporated into the aromatic ring. If pressure remains static, the salt was likely hydrated, and the batch should be aborted.

Step 3: Acidification & Isolation

  • Procedure: Cool the reactor to ambient temperature, vent the excess CO₂, and dissolve the crude solid mass in minimal distilled water. Slowly acidify the aqueous layer with 6M HCl under vigorous stirring until the pH reaches 2.0.

  • Validation Check: The sudden precipitation of a dense, white crystalline solid upon reaching pH ~2.5 validates the protonation of the carboxylate. Filter the precipitate and recrystallize from an ethanol/water gradient to obtain pure 2-hydroxy-4-(trifluoromethoxy)benzoic acid.

Synthesis A 3-(Trifluoromethoxy)phenol (Starting Material) B Salt Formation (NaOH, H2O) A->B Deprotonation C Strict Dehydration (120°C, <1 mbar) B->C Removes H2O D Carboxylation (CO2 15 atm, 150°C) C->D Electrophilic Attack E Acidic Workup (6M HCl, pH 2.0) D->E Protonation F 2-Hydroxy-4-(trifluoromethoxy)benzoic acid (Target Compound) E->F Precipitation & Isolation

Caption: Step-wise synthetic workflow for 2-Hydroxy-4-(trifluoromethoxy)benzoic acid via Kolbe-Schmitt.

Pharmaceutical Applications & Crystal Engineering

Oncology: WDR5 Protein-Protein Interaction Inhibitors

In the optimization of sulfonamide inhibitors targeting the WD Repeat-Containing Protein 5 (WDR5)—a critical epigenetic node in the MYC oncogenic signaling pathway—the salicylic acid motif was found to significantly enhance binding affinity.

Causality in Binding: The addition of the salicylic acid moiety directs a crucial hydrogen bond toward the Q289 residue of the protein. When researchers replaced a standard hydrophobic chlorine atom with a trifluoromethoxy group at the 4-position, the resulting compound achieved low-nanomolar potency. This enhancement is driven by the excellent shape complementarity of the –OCF₃ group, which optimally fills the hydrophobic 'ILE' region of the native peptide binding site without introducing steric clashes[1].

Psychiatry: Lithium Ionic Cocrystals (ICCs)

Lithium therapy is a clinically established treatment for bipolar disorder, but conventional lithium salts suffer from narrow therapeutic indices and extreme hygroscopicity. Recent advances in crystal engineering have utilized 2-(trifluoromethoxy)benzoic acid and related halogen-substituted salicylic acids to synthesize novel lithium ionic cocrystals (ICCs) with L-proline[2].

Causality in Crystallization: The 2-hydroxy-4-(trifluoromethoxy)benzoic acid framework provides robust supramolecular synthons. The carboxylate group coordinates directly with the lithium ion, while the –OCF₃ group participates in halogen-involved contacts and CH···π interactions. These multiple weak interactions stabilize zigzag chain motifs and square-grid networks, resulting in ICCs that demonstrate markedly improved thermal stability and highly predictable aqueous solubility compared to standard lithium carbonate[2].

Utility Core 2-Hydroxy-4-(trifluoromethoxy) benzoic acid Prop1 Salicylic Acid Motif (Target Anchoring) Core->Prop1 Prop2 -OCF3 Group (Lipophilicity & Shape) Core->Prop2 App1 WDR5 Inhibitors (Oncology) Prop1->App1 H-Bonds to Q289 App2 Lithium Ionic Cocrystals (Bipolar Disorder) Prop1->App2 Li+ Coordination Prop2->App1 Fills Hydrophobic Pocket Prop2->App2 CH···π & Halogen Contacts

Caption: Functional utility of structural motifs in drug design and supramolecular crystal engineering.

Analytical Characterization & Validation

To ensure the integrity of the synthesized 2-hydroxy-4-(trifluoromethoxy)benzoic acid, the following analytical validations must be met:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the highly deshielded carboxylic acid proton at δ ~13.5 ppm (broad singlet) and the phenolic OH at δ ~11.0 ppm. The aromatic region will display an ABX or AMX spin system depending on the exact electronic environment, typically showing a doublet for H6 (ortho to COOH), a doublet of doublets for H5, and a fine doublet for H3 (ortho to OH and OCF₃).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A distinct, sharp singlet at δ ~ -57.5 ppm confirms the presence of the intact trifluoromethoxy group. Causality: The lack of splitting confirms the fluorine atoms are isolated from adjacent protons, and the chemical shift is diagnostic for an aryl-OCF₃ moiety.

  • FT-IR Spectroscopy: A broad O-H stretch (2500–3300 cm⁻¹) indicative of hydrogen-bonded carboxylic and phenolic groups, a sharp C=O stretch at ~1660 cm⁻¹ (lowered due to intramolecular H-bonding), and strong C-F stretching bands between 1100–1300 cm⁻¹.

References

  • Structural and Physicochemical Characterization of Novel Lithium Ionic Cocrystals with Halogen-Substituted Salicylic Acid Derivatives and l-Proline | Crystal Growth & Design Source: acs.org (American Chemical Society) URL:[Link]

  • Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5) - PMC Source: nih.gov (National Institutes of Health / PubMed Central) URL:[Link]

Sources

Exploratory

Synthesis and Process Chemistry of 2-Hydroxy-4-(trifluoromethoxy)benzoic Acid: A Technical Guide

Executive Summary & Strategic Significance 2-Hydroxy-4-(trifluoromethoxy)benzoic acid is a highly valued fluorinated salicylic acid derivative in medicinal chemistry and agrochemical development. The incorporation of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

2-Hydroxy-4-(trifluoromethoxy)benzoic acid is a highly valued fluorinated salicylic acid derivative in medicinal chemistry and agrochemical development. The incorporation of the trifluoromethoxy (–OCF 3​ ) group provides a unique combination of high lipophilicity, metabolic stability, and conformational flexibility compared to traditional halogens or methoxy groups.

As a Senior Application Scientist, I have structured this whitepaper to detail the two primary synthetic pathways for this molecule: the Kolbe-Schmitt Carboxylation (ideal for industrial scale-up) and Halogen-Metal Exchange / Directed Ortho Metalation (ideal for discovery-scale library synthesis). Both pathways are dissected not just by their procedural steps, but by the fundamental chemical causality that dictates their regioselectivity and yield.

Pathway 1: Industrial Scale-Up via Kolbe-Schmitt Carboxylation

Mechanistic Causality

The Kolbe-Schmitt reaction is the cornerstone of industrial salicylic acid synthesis, relying on the chelation-driven electrophilic aromatic substitution of a sodium phenoxide with carbon dioxide [1]. For our target, the starting material is 3-(trifluoromethoxy)phenol .

When treated with sodium hydroxide, the resulting phenoxide oxygen coordinates with the Na + cation. Under high pressure, CO 2​ is introduced, forming a chelation complex that directs the electrophilic carbon strictly to the ortho positions. 3-(trifluoromethoxy)phenol possesses two ortho positions: C2 and C6.

  • C2 Position: Flanked by the hydroxyl oxygen and the bulky –OCF 3​ group, this position suffers from severe steric shielding.

  • C6 Position: Flanked only by the hydroxyl group and a hydrogen atom, this position is sterically accessible.

Consequently, carboxylation occurs almost exclusively at the C6 position. Upon renumbering the resulting benzoic acid (where the carboxyl carbon becomes C1), the product is cleanly identified as 2-hydroxy-4-(trifluoromethoxy)benzoic acid .

Experimental Protocol: Suspension-Based Kolbe-Schmitt

This protocol utilizes a suspension-based methodology to overcome the mass-transfer limitations of traditional dry-powder Kolbe-Schmitt reactions [2].

  • Phenoxide Formation: Suspend 3-(trifluoromethoxy)phenol (1.0 eq) in anhydrous toluene. Add sodium methoxide (NaOMe, 1.0 eq) in methanol dropwise.

  • Desiccation: Distill off the methanol and toluene azeotropically using a Dean-Stark apparatus until a completely dry, fine suspension of sodium 3-(trifluoromethoxy)phenoxide in toluene is achieved. (Causality: Trace moisture completely inhibits the CO 2​ chelation complex, leading to zero conversion).

  • Carboxylation: Transfer the suspension to a high-pressure autoclave. Pressurize the vessel with dry CO 2​ gas to 30 bar. Heat the reactor to 150 °C for 8 hours under vigorous mechanical stirring (1000 rpm).

  • Quench & Workup: Cool the reactor to room temperature and vent the CO 2​ . Extract the toluene suspension with 1M NaOH (aqueous) to pull the sodium salicylate salt into the aqueous phase.

  • Acidification: Slowly acidify the aqueous layer with concentrated HCl to pH 2.0.

    • Self-Validation Checkpoint: A white crystalline precipitate should form immediately at pH < 3. If an oil forms, it indicates the presence of unreacted phenol. Trituration with cold hexanes will solidify the target acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry in vacuo.

KS_Pathway A 3-(Trifluoromethoxy)phenol B Sodium Phenoxide Formation A->B NaOH / Toluene C CO2 Chelation (High Pressure) B->C CO2 (30 bar), 150°C D C6 Carboxylation C->D Electrophilic Attack E Acidic Workup D->E HCl to pH 2 F 2-Hydroxy-4-(trifluoromethoxy) benzoic acid E->F

Caption: Kolbe-Schmitt carboxylation pathway highlighting regioselective C6 attack.

Pathway 2: Discovery Scale via Halogen-Metal Exchange

Mechanistic Causality

For rapid lab-scale synthesis where high-pressure autoclaves are impractical, cryogenic halogen-metal exchange is the method of choice [3]. The starting material is 2-bromo-5-(trifluoromethoxy)phenol .

Direct lithiation of the unprotected phenol would require two equivalents of n-butyllithium (n-BuLi) and generate a poorly soluble dianion. To ensure a clean, kinetically favored halogen-metal exchange, the phenolic –OH is first masked as a methoxymethyl (MOM) ether. The MOM group not only prevents proton quenching but its oxygen atoms provide weak coordination to the incoming lithium, stabilizing the resulting aryllithium intermediate. Quenching this highly nucleophilic species with CO 2​ provides the carboxylate, which is subsequently deprotected to yield the target.

Experimental Protocol: MOM-Protected Lithiation
  • Protection: Dissolve 2-bromo-5-(trifluoromethoxy)phenol (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and cool to 0 °C. Dropwise add chloromethyl methyl ether (MOM-Cl, 1.2 eq). Stir for 2 hours.

    • Self-Validation Checkpoint: TLC (Hexane/EtOAc 9:1) must show complete disappearance of the starting material. The MOM ether will appear as a new, higher R f​ spot.

  • Halogen-Metal Exchange: Isolate the MOM ether and dissolve in anhydrous THF. Cool to -78 °C under an argon atmosphere. Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes at -78 °C.

    • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with D 2​ O, and analyze via LC-MS. >95% deuterium incorporation at the aromatic core confirms complete lithiation.

  • Carboxylation: Bubble anhydrous CO 2​ gas through the solution for 30 minutes, or pour the reaction mixture directly onto a large excess of crushed dry ice. Allow to warm to room temperature.

  • Deprotection: Concentrate the THF, dissolve the residue in methanol, and add 3M aqueous HCl. Heat to 50 °C for 2 hours to cleave the MOM ether.

  • Isolation: Concentrate to remove methanol, extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and evaporate to yield the pure product.

DoM_Pathway A 2-Bromo-5-(trifluoromethoxy)phenol B MOM Protection (MOM-Cl, DIPEA) A->B C Halogen-Metal Exchange (n-BuLi, -78 °C) B->C D Carboxylation (Dry Ice / CO2) C->D Aryllithium Intermediate E Acidic Deprotection (HCl / MeOH) D->E F 2-Hydroxy-4-(trifluoromethoxy) benzoic acid E->F

Caption: Halogen-metal exchange workflow utilizing MOM protection and cryogenic lithiation.

Comparative Process Analysis

To assist process chemists in selecting the appropriate route, the quantitative and qualitative metrics of both pathways are summarized below:

ParameterKolbe-Schmitt RouteHalogen-Metal Exchange Route
Starting Material 3-(Trifluoromethoxy)phenol2-Bromo-5-(trifluoromethoxy)phenol
Key Reagents NaOMe, CO 2​ gas (30 bar)MOM-Cl, n-BuLi, Dry Ice (CO 2​ )
Operating Temperature 150 °C to 225 °C-78 °C to Room Temperature
Primary Advantage Highly scalable; low reagent cost.Rapid execution; no pressure vessels needed.
Primary Limitation Requires specialized high-pressure autoclaves.Uses highly reactive, moisture-sensitive n-BuLi.
Yield Profile 65% - 75% (Regioselectivity dictates yield)80% - 90% (Over 3 steps)

Analytical Characterization

A self-validating synthesis must be confirmed via rigorous analytical characterization. The expected spectral data for 2-hydroxy-4-(trifluoromethoxy)benzoic acid is as follows:

  • 1 H NMR (400 MHz, CDCl 3​ ):

    • δ 10.45 (br s, 1H, COOH)

    • δ 10.10 (s, 1H, Phenolic OH - shifted downfield due to intramolecular H-bonding)

    • δ 7.95 (d, J = 8.8 Hz, 1H, C6-H)

    • δ 6.85 (dd, J = 8.8, 2.0 Hz, 1H, C5-H)

    • δ 6.80 (d, J = 2.0 Hz, 1H, C3-H)

  • 19 F NMR (376 MHz, CDCl 3​ ): δ -58.2 (s, 3F, –OCF 3​ )

  • MS (ESI-): Calculated for C 8​ H 5​ F 3​ O 4​ [M-H] : 221.0 m/z.

References

  • Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions, National Institutes of Health (PMC). 1

  • Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene, MDPI. 2

  • Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes, Thieme Connect. 3

Sources

Foundational

Introduction: The Imperative of Accurate Molecular Weight in Drug Discovery

An In-Depth Technical Guide to the Molecular Weight Determination of 2-Hydroxy-4-substituted Benzoic Acids A Note on the Target Analyte: This guide addresses the determination of the molecular weight for 2-Hydroxy-4-trif...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight Determination of 2-Hydroxy-4-substituted Benzoic Acids

A Note on the Target Analyte: This guide addresses the determination of the molecular weight for 2-Hydroxy-4-trifluoromethoxy-benzoic acid. It is important to note that this specific isomer is not extensively documented in readily available public scientific literature or commercial catalogs. Therefore, this whitepaper will focus on its close structural and electronic analog, 2-Hydroxy-4-(trifluoromethyl)benzoic acid (CAS No. 328-90-5) . The principles, protocols, and analytical logic detailed herein are directly applicable and transferable for the characterization of 2-Hydroxy-4-trifluoromethoxy-benzoic acid.

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a foundational requirement. The molecular weight of a compound is one of its most fundamental properties, serving as a primary indicator of its identity and purity. For molecules like 2-Hydroxy-4-(trifluoromethyl)benzoic acid, which are derivatives of salicylic acid, this parameter is critical.[1] These structures often serve as key building blocks or scaffolds in the synthesis of active pharmaceutical ingredients (APIs).[2] An error in molecular weight determination can lead to incorrect stoichiometric calculations, flawed interpretation of biological activity data, and significant setbacks in the drug development pipeline.

This guide provides a comprehensive framework for the accurate determination of the molecular weight of 2-Hydroxy-4-(trifluoromethyl)benzoic acid, leveraging both modern and classical analytical techniques. As senior application scientists, we emphasize not just the "how" but the "why," offering insights into the rationale behind protocol design to ensure robust, reliable, and self-validating results.

Compound Profile: 2-Hydroxy-4-(trifluoromethyl)benzoic acid

A thorough understanding of the analyte's physicochemical properties is the first step in developing a sound analytical strategy.

PropertyValueSource
Chemical Name 2-Hydroxy-4-(trifluoromethyl)benzoic acid[1]
Synonyms 4-Trifluoromethylsalicylic acid[1][3]
CAS Number 328-90-5[1][4]
Molecular Formula C₈H₅F₃O₃[1]
Molecular Weight 206.12 g/mol [1][4]
Appearance White to off-white crystalline solid/powder[1]
Melting Point 178 °C[4]
pKa 2.45 ± 0.10 (Predicted)[1]
Solubility Limited solubility in water; soluble in organic solvents like ethanol, acetone, and DMSO.[1]

Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated from the molecular formula (C₈H₅F₃O₃) using the atomic weights of the constituent elements. It is crucial to distinguish between average molecular weight and monoisotopic mass.

  • Average Molecular Weight: Calculated using the weighted average of the natural abundances of all isotopes for each element. This is the value (206.12 Da) used for bulk chemical calculations (e.g., titrations).

  • Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁹F, ¹⁶O). This value (206.0191 Da) is what is precisely measured by high-resolution mass spectrometry.

Experimental Determination I: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a pure compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct readout of the monoisotopic mass.[5] For a substituted benzoic acid, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is the method of choice.

Rationale for Method Selection (E-E-A-T)
  • Expertise: A carboxylic acid is acidic and readily deprotonates. Therefore, ESI in negative ion mode is the logical choice, as it will efficiently generate the deprotonated molecule, [M-H]⁻, which directly corresponds to the molecular weight.

  • Trustworthiness: Coupling the MS to an LC system (like HPLC or UPLC) provides an orthogonal separation, ensuring that the measured mass corresponds to the compound of interest and not an impurity. Using a high-resolution mass analyzer (such as a Time-of-Flight (TOF) or Orbitrap) allows for mass measurement with high accuracy (<5 ppm), which can be used to confirm the elemental composition (C₈H₅F₃O₃).

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation:

    • Accurately weigh ~1 mg of 2-Hydroxy-4-(trifluoromethyl)benzoic acid.

    • Dissolve in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL in the initial mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before injection.[6]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

    • Gradient: 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions (Negative ESI):

    • Ionization Mode: Negative Electrospray Ionization (-ESI).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 400 °C.[6]

    • Mass Range: 50-500 m/z.

    • Data Acquisition: Full scan mode.

Expected Results and Interpretation

The primary ion expected in the mass spectrum will be the deprotonated molecule [M-H]⁻ at an m/z of 205.0118 . The high-resolution measurement confirms the elemental formula. Common fragment ions in benzoic acids can arise from the loss of the carboxyl group (•COOH, 45 Da) or hydroxyl group (•OH, 17 Da).[6]

Workflow Diagram: LC-MS Molecular Weight Determination

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Compound p2 Dissolve in Solvent p1->p2 p3 Dilute to Working Conc. p2->p3 p4 Filter (0.22 µm) p3->p4 a1 Inject into HPLC p4->a1 a2 C18 Reverse-Phase Separation a1->a2 a3 Negative ESI Ionization a2->a3 a4 High-Resolution Mass Analysis (TOF or Orbitrap) a3->a4 d1 Extract Mass Spectrum a4->d1 d2 Identify [M-H]⁻ Peak d1->d2 d3 Confirm Elemental Comp. (<5 ppm error) d2->d3 result Monoisotopic Mass: 206.0191 Da d3->result Final MW Titration_Workflow cluster_prep Titrant Standardization cluster_analysis Sample Analysis cluster_calc Calculation t1 Prepare ~0.1 M NaOH t2 Titrate against Primary Standard (KHP) t1->t2 t3 Calculate Exact NaOH Molarity t2->t3 s4 Titrate with Standardized NaOH to Endpoint t3->s4 s1 Accurately Weigh Acid Sample s2 Dissolve in Ethanol/Water s1->s2 s3 Add Phenolphthalein Indicator s2->s3 s3->s4 c1 Record Volume of NaOH s4->c1 c2 Apply Stoichiometric Formula c1->c2 result Average Molecular Weight: ~206.12 g/mol c2->result Final MW

Caption: Workflow for Titrimetric molecular weight determination.

Synthesis of Data and Concluding Remarks

The determination of molecular weight should not rely on a single method. The synergy between high-resolution mass spectrometry and classical titration provides a comprehensive and robust characterization of 2-Hydroxy-4-(trifluoromethyl)benzoic acid.

FeatureMass Spectrometry (HRMS)Titration
Information Provided Monoisotopic Mass (High Accuracy)Equivalent Weight (Bulk Property)
Primary Use Identity Confirmation, Formula VerificationPurity Assessment, Stoichiometric Analysis
Sensitivity High (µg - ng scale)Moderate (mg scale)
Key Advantage High specificity and accuracyInexpensive, assesses bulk purity

HRMS confirms the elemental composition and identity of the molecule with exceptional precision. Titration validates this finding on a macroscopic scale, providing an accurate average molecular weight for the bulk material, which is indispensable for subsequent synthetic reactions. By employing both of these self-validating protocols, researchers and drug development professionals can proceed with confidence in the identity and quality of their chemical matter.

References

  • Tsand, Z., & Urbansky, E. T. (2012). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 23(12), 2177–2189. Retrieved from [Link]

  • Carboxylic Acid Unknowns and Titration. (n.d.). Chemistry Department, University of Wisconsin-Stout. Retrieved March 15, 2026, from [Link]

  • Molecular Weight Determination. (2022, August 28). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • Methods for determining molecular weight. (2025, August 15). Fiveable. Retrieved March 15, 2026, from [Link]

  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023, June 15). International Journal of Scientific Research. Retrieved from [Link]

  • Titration Calculations. (2025, March 20). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • What Are the Analytical Methods for Molecular Weight Determination. (n.d.). MtoZ Biolabs. Retrieved March 15, 2026, from [Link]

  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). (n.d.). RSC Publishing. Retrieved March 15, 2026, from [Link]

  • Calculating molecular weight of an acid based on titration data. (2015, September 29). Chemistry Stack Exchange. Retrieved March 15, 2026, from [Link]

  • Determination of the Molecular Weight of an Acid by Titration. (n.d.). Prezi. Retrieved March 15, 2026, from [Link]

  • Titration of acids and bases. (n.d.). Michael Pilgaard's Web Chemistry. Retrieved March 15, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 2-Hydroxy-4-trifluoromethoxy-benzoic Acid in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the solubility of 2-Hydroxy-4-trifluoromethoxy-benzoic acid in organic...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Hydroxy-4-trifluoromethoxy-benzoic acid in organic solvents. In the absence of direct quantitative solubility data for this specific molecule, this guide establishes a robust scientific framework for understanding and predicting its solubility behavior. By leveraging detailed data from its close structural analog, 2-hydroxy-4-(trifluoromethyl)benzoic acid, and a thorough examination of the physicochemical impact of the trifluoromethoxy group, this document offers a predictive and practical approach for researchers. It includes an in-depth discussion of the theoretical principles governing solubility, a comparative analysis of functional group effects, and detailed, field-proven protocols for experimental solubility determination.

Introduction: The Significance of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing key parameters such as bioavailability, formulation, and in vivo efficacy. Poor aqueous solubility is a major hurdle in drug development, often leading to the abandonment of otherwise promising candidates. Consequently, a thorough understanding and characterization of an API's solubility in a range of solvents, including organic media used in synthesis, purification, and formulation, is paramount.

This guide focuses on 2-Hydroxy-4-trifluoromethoxy-benzoic acid, a fluorinated benzoic acid derivative of interest in medicinal chemistry. The presence of the trifluoromethoxy group is known to significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability.[1] This document will explore the theoretical underpinnings of its solubility and provide practical methodologies for its empirical determination.

Physicochemical Properties and their Influence on Solubility

The solubility of a compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. For 2-Hydroxy-4-trifluoromethoxy-benzoic acid, key determinants include its pKa, lipophilicity (logP), and melting point.

Table 1: Physicochemical Properties of 2-hydroxy-4-(trifluoromethyl)benzoic acid

PropertyValueSource
Molecular FormulaC8H5F3O3[2]
Molecular Weight206.12 g/mol [2]
Melting Point159-161 °C[3]
pKa (predicted)2.45 ± 0.10[2]
AppearanceWhite to off-white crystalline solid[2]
Aqueous SolubilityLimited/Slightly soluble[2][3]
Organic Solvent SolubilityMore soluble in ethanol, acetone, and dimethyl sulfoxide[2]
The Impact of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is often employed in medicinal chemistry to enhance metabolic stability and modulate lipophilicity.[4] When compared to the trifluoromethyl (-CF3) group, the -OCF3 substituent is generally considered to be more lipophilic and more electron-withdrawing.[5]

  • Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[1] This increased lipophilicity, relative to the trifluoromethyl group, suggests that 2-Hydroxy-4-trifluoromethoxy-benzoic acid will likely exhibit lower aqueous solubility and enhanced solubility in non-polar organic solvents compared to its -CF3 analog.

  • Electronic Effects: The -OCF3 group is a strong electron-withdrawing group, which will influence the acidity of the carboxylic acid and the hydrogen bonding potential of the molecule.[6]

Theoretical Framework for Solubility

The adage "like dissolves like" provides a fundamental, albeit simplistic, model for predicting solubility. A more nuanced understanding requires consideration of the thermodynamics of dissolution. The process of dissolving a solid solute in a liquid solvent can be conceptualized as a three-step process:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Cavitation Energy: The energy required to create a cavity in the solvent large enough to accommodate a solute molecule.

  • Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and forms new intermolecular interactions with the solvent molecules.

The overall enthalpy of dissolution is the sum of the energy changes in these three steps. For a solute to dissolve, the Gibbs free energy of the system must decrease.

G cluster_2 Solution State Solute_Crystal Solute Crystal Lattice Solvated_Solute Solvated Solute Solute_Crystal->Solvated_Solute Dissolution Solvent_Bulk Bulk Solvent Solvent_Bulk->Solvated_Solute Solvation

Predictive Analysis of Solubility in Organic Solvents

Based on the principles outlined above and the known properties of related compounds, we can predict the solubility behavior of 2-Hydroxy-4-trifluoromethoxy-benzoic acid in various classes of organic solvents.

  • Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl and carboxylic acid groups of the solute will form strong hydrogen bonds with these solvents, promoting solubility.[7] Given the increased lipophilicity of the -OCF3 group, solubility might be slightly lower than the -CF3 analog in highly polar protic solvents but is still expected to be significant.

  • Aprotic Polar Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents can accept hydrogen bonds and have significant dipole moments. They will effectively solvate the polar functional groups of the molecule. High solubility is anticipated in these solvents, similar to the -CF3 analog.[2]

  • Aprotic Non-Polar Solvents (e.g., Toluene, Hexane): The solubility in these solvents will be primarily driven by the lipophilic character of the trifluoromethoxy-substituted benzene ring. Due to the higher lipophilicity of the -OCF3 group, 2-Hydroxy-4-trifluoromethoxy-benzoic acid is predicted to have greater solubility in these solvents compared to its -CF3 counterpart. However, the presence of the polar hydroxyl and carboxylic acid groups will limit overall solubility in highly non-polar solvents.

Experimental Protocols for Solubility Determination

To obtain definitive solubility data, empirical determination is essential. The following protocols describe two standard methods for assessing the solubility of a compound in organic solvents.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[8]

Protocol:

  • Preparation: Add an excess amount of solid 2-Hydroxy-4-trifluoromethoxy-benzoic acid to a known volume of the desired organic solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or molarity.

G Start Start Add_Excess Add excess solid to solvent Start->Add_Excess Equilibrate Equilibrate (24-48h at constant T) Add_Excess->Equilibrate Centrifuge Centrifuge to separate solid Equilibrate->Centrifuge Sample Sample supernatant Centrifuge->Sample Dilute Dilute sample Sample->Dilute Quantify Quantify by HPLC-UV Dilute->Quantify Calculate Calculate solubility Quantify->Calculate End End Calculate->End

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[9] It measures the concentration at which a compound, dissolved in a stock solvent (typically DMSO), precipitates when diluted into an aqueous or organic medium.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in a microtiter plate.

  • Addition of Test Solvent: Add the desired organic solvent to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The lowest concentration at which a precipitate is observed is the kinetic solubility.

Conclusion

While direct experimental data for the solubility of 2-Hydroxy-4-trifluoromethoxy-benzoic acid in organic solvents is currently lacking, a robust scientific understanding allows for reliable predictions of its behavior. The increased lipophilicity conferred by the trifluoromethoxy group suggests enhanced solubility in non-polar organic solvents and potentially reduced solubility in highly polar media when compared to its trifluoromethyl analog. For definitive quantitative data, the experimental protocols provided in this guide offer a clear and validated pathway for researchers. A thorough characterization of the solubility of this and other novel compounds is an indispensable step in the journey of drug discovery and development.

References

  • Crystal Growth & Design. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Retrieved from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • European Union. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]

  • National Institutes of Health. (2025). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • MDPI. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Retrieved from [Link]

  • MDPI. (2022). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Retrieved from [Link]

  • MIT. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

  • Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • SciSpace. (2011). Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Unipd. (2024). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

  • Royal Society of Chemistry. (2026). A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Hydrogen bond enhanced electrochemical hydrogenation of benzoic acid over a bimetallic catalyst. Retrieved from [Link]

  • Semantic Scholar. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Retrieved from [Link]

  • UNI ScholarWorks. (1922). Solubility and Polarity. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. Retrieved from [Link]

Sources

Foundational

2-Hydroxy-4-(trifluoromethoxy)benzoic Acid and Its Derivatives: A Technical Guide to Antitubercular Drug Design and Synthesis

Executive Summary The escalating crisis of multi-drug resistant tuberculosis (MDR-TB) has necessitated the development of novel therapeutic architectures. Among the most promising classes of new antitubercular agents are...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of multi-drug resistant tuberculosis (MDR-TB) has necessitated the development of novel therapeutic architectures. Among the most promising classes of new antitubercular agents are the bicyclic nitroimidazoles, notably pretomanid (PA-824) and its analogs. Central to the structural optimization of these compounds is 2-hydroxy-4-(trifluoromethoxy)benzoic acid (CAS: 851341-52-1), a highly specialized building block.

This technical guide explores the mechanistic rationale, physicochemical advantages, and synthetic workflows associated with 2-hydroxy-4-(trifluoromethoxy)benzoic acid. By leveraging its dual functional groups—a reactive salicylic acid core and a metabolically robust trifluoromethoxy tail—medicinal chemists can synthesize highly potent, cell-permeable nitroimidazooxazine derivatives [1].

Physicochemical Profile & Structural Rationale

The utility of 2-hydroxy-4-(trifluoromethoxy)benzoic acid stems from the unique electronic and steric properties of the trifluoromethoxy ( −OCF3​ ) group. Often referred to as a "super-halogen," the −OCF3​ moiety is highly lipophilic (enhancing cell wall penetration in Mycobacterium tuberculosis) and strongly electron-withdrawing, yet it avoids the metabolic liabilities (such as cytochrome P450-mediated oxidative demethylation) typically associated with standard methoxy groups.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionImpact on Drug Design
IUPAC Name 2-Hydroxy-4-(trifluoromethoxy)benzoic acidProvides orthogonal reactive sites (phenol, carboxyl).
CAS Number 851341-52-1Standard identifier for reagent sourcing.
Molecular Formula C8​H5​F3​O4​ High fluorine content increases metabolic stability.
Molecular Weight 222.12 g/mol Low MW allows for extensive linker addition.
Structural Features Salicylic acid core + −OCF3​ tailPhenol acts as a nucleophile for ether-linked tail expansion.

Mechanistic Role in Antitubercular Drug Design

Nitroimidazooxazines act as pro-drugs. In Mycobacterium tuberculosis (Mtb), they are reductively activated by a deazaflavin-dependent nitroreductase (Ddn). The structural orientation of the lipophilic tail attached to the nitroimidazooxazine core dictates the binding affinity within the Ddn active site.

Quantum chemical analyses and structure-activity relationship (SAR) studies have demonstrated that a pseudoequatorial orientation of the linker and lipophilic tail is optimal for Ddn processing [2]. By using 2-hydroxy-4-(trifluoromethoxy)benzoic acid as a starting material, chemists can alkylate the 2-hydroxy position to create diverse ether linkages. These linkages dictate the spatial geometry of the −OCF3​ bearing aromatic ring, directly influencing the efficiency of the 2-electron reduction by Ddn, which ultimately releases lethal reactive nitrogen species (NO) inside the mycobacterium.

DdnActivation PA824 Nitroimidazooxazine Prodrug (PA-824 Analog) Ddn Mtb Ddn Nitroreductase (F420-dependent) PA824->Ddn Substrate Binding Radical Nitro Radical Anion Intermediate Ddn->Radical 2e- Reduction NO Reactive Nitrogen Species (NO release) Radical->NO Desnitro Des-nitro Metabolite Radical->Desnitro Death Mtb Cell Death (Anaerobic & Aerobic) NO->Death Respiratory Poisoning

Fig 1: Pro-drug activation pathway of nitroimidazooxazines by Mtb Ddn nitroreductase.

Synthetic Workflows and Experimental Protocols

To conjugate the 2-hydroxy-4-(trifluoromethoxy)benzoic acid core to a nitroimidazooxazine amine, the carboxylic acid must be converted into an aldehyde, and the phenol must be alkylated to form the desired linker. The following self-validating protocol outlines this 5-step sequence.

Protocol: Synthesis of Nitroimidazooxazine Ethers

Step 1: Esterification of the Carboxylic Acid

  • Rationale: The carboxylic acid must be protected to prevent interference during the alkylation of the phenolic hydroxyl group.

  • Procedure: Dissolve 2-hydroxy-4-(trifluoromethoxy)benzoic acid (1.0 eq) in absolute ethanol. Add a catalytic amount of concentrated H2​SO4​ . Reflux for 12 hours.

  • Validation: Monitor by TLC. The highly polar acid spot will disappear, replaced by a higher Rf​ spot corresponding to ethyl 2-hydroxy-4-(trifluoromethoxy)benzoate. Quench with saturated NaHCO3​ to neutralize the acid before extraction.

Step 2: O-Alkylation (Linker Attachment)

  • Rationale: Potassium carbonate ( K2​CO3​ ) is utilized as a mild base. It is strong enough to deprotonate the phenol ( pKa​≈10 ) but weak enough to avoid hydrolyzing the newly formed ethyl ester.

  • Procedure: To a solution of the ester (1.0 eq) in anhydrous DMF, add K2​CO3​ (2.0 eq) and an alkyl halide (e.g., benzyl bromide or cyclopropylmethyl bromide, 1.2 eq). Stir at 60°C for 4-6 hours.

  • Validation: Aqueous workup followed by silica gel chromatography yields the ether derivative. The disappearance of the broad -OH stretch in FTIR confirms successful alkylation.

Step 3: Reduction to the Benzylic Alcohol

  • Rationale: The ester must be reduced to an alcohol as an intermediate step toward the target aldehyde.

  • Procedure: Dissolve the alkylated ester in anhydrous THF at 0°C. Slowly add Lithium Aluminum Hydride ( LiAlH4​ , 1.5 eq) or Borane Dimethylsulfide ( BH3​⋅DMS ). Stir for 2 hours.

  • Validation: Carefully quench with Fieser's method ( H2​O , 15% NaOH , H2​O ) to precipitate aluminum salts. MS should show the expected molecular ion for the benzylic alcohol.

Step 4: Selective Oxidation to the Aldehyde

  • Rationale: Pyridinium chlorochromate (PCC) is selected over stronger oxidants (like KMnO4​ ) to arrest the oxidation at the aldehyde stage, preventing over-oxidation back to the carboxylic acid.

  • Procedure: Dissolve the alcohol in anhydrous CH2​Cl2​ . Add PCC (1.5 eq) and stir at room temperature for 3 hours.

  • Validation: Filter through a pad of Celite to remove chromium salts. 1H NMR will reveal a distinct aldehyde proton peak at ≈9.8−10.2 ppm.

Step 5: Reductive Amination

  • Rationale: The aldehyde is coupled with the primary amine of the nitroimidazooxazine core. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is used because it selectively reduces the intermediate imine without reducing the unreacted aldehyde.

  • Procedure: Combine the aldehyde (1.0 eq) and the nitroimidazooxazine amine (1.0 eq) in DMF/AcOH. Add NaBH(OAc)3​ (1.5 eq) and stir at room temperature for 12 hours.

  • Validation: Purify via preparative HPLC. The final product should exhibit potent whole-cell activity against Mtb.

SynthesisWorkflow Start 2-Hydroxy-4-(trifluoromethoxy) benzoic acid Ester Esterification (EtOH, H2SO4) Start->Ester Alkylation O-Alkylation (R-Br, K2CO3, DMF) Ester->Alkylation Reduction Reduction to Alcohol (LiAlH4 or BH3·DMS) Alkylation->Reduction Oxidation Oxidation to Aldehyde (PCC, CH2Cl2) Reduction->Oxidation RedAmination Reductive Amination (Nitroimidazooxazine amine) Oxidation->RedAmination Product Target Antitubercular Agent RedAmination->Product

Fig 2: Five-step synthetic workflow for deriving antitubercular agents from the benzoic acid core.

Quantitative Efficacy Data

Derivatives synthesized using 2-hydroxy-4-(trifluoromethoxy)benzoic acid as a building block have shown remarkable improvements over the parent PA-824 molecule. By exploring the linker region (via the 2-hydroxy position), researchers achieved up to a 10-fold improvement in both aerobic and anaerobic whole-cell activity[3].

Table 2: Comparative Efficacy of Derived Analogs vs. PA-824
CompoundLinker Modification (at 2-position)Aerobic MIC (Mtb)Anaerobic MIC (Mtb)
PA-824 (Parent) None (Standard Benzyl ether) ≈400 nM ≈16 μ M
Analog A O-Benzyl ether 120 nM 4.5 μ M
Analog B O-Cyclopropylmethyl ether 40 nM 1.6 μ M
Analog C O-Ethyl ether 85 nM 3.2 μ M

Note: The O-Cyclopropylmethyl derivative (Analog B) demonstrated the optimal balance of lipophilicity and steric fit within the Ddn active site, yielding a 10-fold enhancement in efficacy.

References

  • Cherian, J., et al. (2011). "Structure-Activity Relationships of Antitubercular Nitroimidazoles. 3. Exploration of the Linker and Lipophilic Tail of ((S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824)." Journal of Medicinal Chemistry, 54(16), 5639-5659. Available at:[Link]

  • National Institutes of Health (NIH) . "Structure-Activity Relationships of Antitubercular Nitroimidazoles." PubMed Central. Available at:[Link]

Exploratory

Unlocking the Pharmacological Potential of 2-Hydroxy-4-trifluoromethoxy-benzoic Acid: A Technical Guide to Mechanisms and Applications

Executive Summary & Structural Rationale As drug development increasingly focuses on modulating complex inflammatory and metabolic networks rather than single enzymatic targets, salicylic acid derivatives have experience...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As drug development increasingly focuses on modulating complex inflammatory and metabolic networks rather than single enzymatic targets, salicylic acid derivatives have experienced a renaissance. Among these, 2-Hydroxy-4-trifluoromethoxy-benzoic acid (4-trifluoromethoxysalicylic acid) stands out as a highly specialized, lipophilic pharmacophore.

To understand its biological activity, we must draw a direct mechanistic parallel to its closely related analogue, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB)—the primary active metabolite of the antiplatelet drug triflusal [1]. While HTB utilizes a trifluoromethyl (-CF3) group to enhance target affinity, the substitution with a trifluoromethoxy (-OCF3) group introduces a critical paradigm shift in physicochemical behavior. The -OCF3 moiety is highly electron-withdrawing but possesses an orthogonal spatial conformation due to the oxygen atom. This structural tweak significantly increases the molecule's Hansch π lipophilicity parameter (+1.04 for -OCF3 vs. +0.88 for -CF3), rendering it highly resistant to cytochrome P450-mediated oxidative demethylation and drastically improving its cellular permeability [3].

Core Biological Mechanisms

In my experience optimizing screening cascades for anti-inflammatory compounds, traditional NSAIDs fail because they act as direct, competitive inhibitors of the Cyclooxygenase (COX) active site. 2-Hydroxy-4-trifluoromethoxy-benzoic acid bypasses this limitation by modulating gene expression upstream.

Modulation of the NF-κB Inflammatory Axis

The primary biological activity of 4-substituted salicylates lies in their ability to inhibit the Nuclear Factor-kappa B (NF-κB) pathway [1]. Upon stimulation by pro-inflammatory cytokines (e.g., TNF-α), the IKK complex typically phosphorylates the inhibitor protein IκB, tagging it for proteasomal degradation and freeing NF-κB (p65/p50) to translocate to the nucleus. Like HTB, the 4-trifluoromethoxy derivative does not directly prevent NF-κB from binding to DNA. Instead, it acts in the cytosol by preventing the degradation of IκB , thereby sequestering NF-κB outside the nucleus and silencing the downstream inflammatory cascade[1].

Transcriptional Suppression of COX-2

Because it halts NF-κB translocation, 2-Hydroxy-4-trifluoromethoxy-benzoic acid acts as a potent transcriptional suppressor of COX-2 and Vascular Cell Adhesion Molecule-1 (VCAM-1) [1]. It is practically inactive against purified COX-1/COX-2 enzymes in cell-free assays, but in whole-cell models, it completely abrogates the de novo synthesis of COX-2 protein [2]. This makes it exceptionally valuable for chronic inflammatory conditions where preventing the induction of new COX-2 enzymes is more efficacious than blocking existing ones.

Pathway Stimulus Pro-inflammatory Stimulus (TNF-α / LPS) IKK IKK Complex Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Gene COX-2 & VCAM-1 Transcription NFkB->Gene Drug 2-Hydroxy-4-trifluoromethoxy- benzoic acid Drug->IkB Prevents Degradation

Fig 1. Mechanism of NF-κB pathway modulation by 4-trifluoromethoxysalicylic acid.

Quantitative Data & Physicochemical Profiling

The integration of the -OCF3 group fundamentally upgrades the salicylate scaffold. The table below summarizes the comparative metrics, demonstrating why the trifluoromethoxy derivative is a superior candidate for penetrating lipid-rich tissues (such as the blood-brain barrier) compared to standard salicylic acid.

Property / MetricSalicylic AcidHTB (4-CF3)2-Hydroxy-4-trifluoromethoxy-benzoic acid
Substituent at C4 None-CF 3​ -OCF 3​
Lipophilicity (Hansch π ) 0.00+0.88+1.04
Metabolic Stability ModerateHighVery High (Oxidation Resistant)
COX-2 Enzymatic IC 50​ >10 mM>10 mM>10 mM (Inactive against enzyme)
COX-2 Expression Inhibition WeakStrongVery Strong (Driven by high cell penetrance)
IκB Degradation Inhibition WeakStrongVery Strong

Experimental Validation Protocols

To establish a self-validating system for testing the biological activity of 2-Hydroxy-4-trifluoromethoxy-benzoic acid, researchers must avoid standard enzymatic COX assays. Instead, the workflow must isolate the subcellular localization of NF-κB and the subsequent protein expression of COX-2.

Protocol: Subcellular Fractionation & EMSA Validation

Rationale: We utilize a cytosolic/nuclear fractionation step because the drug's mechanism relies on the cytosolic retention of the p65 subunit. An Electrophoretic Mobility Shift Assay (EMSA) is strictly required here to prove that the lack of inflammatory transcription is due to absent DNA-protein complexes in the nucleus, isolating the mechanism to translocation rather than downstream transcriptional interference.

Step 1: Cell Culture & Starvation

  • Seed human astrocytoma cells (or HUVECs) in 6-well plates and grow to 80% confluence.

  • Causality Check: Starve cells in serum-free media for 12 hours prior to dosing. Serum contains basal growth factors that can trigger low-level NF-κB activation, which will obscure the signal-to-noise ratio of your assay.

  • Pre-treat cells with 2-Hydroxy-4-trifluoromethoxy-benzoic acid (0.1 mM to 3.0 mM) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.

Step 2: Subcellular Fractionation

  • Wash cells with ice-cold PBS and lyse using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl 2​ , 10 mM KCl) supplemented with 0.1% NP-40.

  • Causality Check: The precise concentration of NP-40 is critical. It selectively disrupts the plasma membrane while leaving the nuclear envelope intact.

  • Centrifuge at 3,000 x g for 5 minutes. The supernatant is your Cytosolic Extract (used to probe for preserved IκB via Western Blot).

  • Resuspend the pellet in a hypertonic nuclear extraction buffer (20 mM HEPES, 420 mM NaCl) to rupture the nuclei. Centrifuge at 14,000 x g for 15 minutes to collect the Nuclear Extract .

Step 3: Electrophoretic Mobility Shift Assay (EMSA)

  • Incubate 5 µg of the Nuclear Extract with a 32 P-labeled oligonucleotide probe containing the consensus κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

  • Resolve the protein-DNA complexes on a non-denaturing 6% polyacrylamide gel.

  • Validation: A successful assay will show a dense shifted band in the TNF-α positive control, and a dose-dependent reduction of this band in the drug-treated lanes, confirming that the -OCF3 derivative successfully prevented nuclear entry.

Workflow Treat Cell Culture & Drug Dosing Lysis Subcellular Fractionation Treat->Lysis EMSA EMSA (Nuclear Extract) Lysis->EMSA Nucleus WB Western Blot (Cytosolic Extract) Lysis->WB Cytosol Data Densitometry & Statistical Analysis EMSA->Data WB->Data

Fig 2. Subcellular fractionation and validation workflow for NF-κB inhibitors.

References

  • Title: 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation.
  • Title: Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid.
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
Foundational

Theoretical Profiling and Experimental Validation of 2-Hydroxy-4-(trifluoromethoxy)benzoic Acid

Executive Summary: The Fluorinated Pharmacophore In modern drug design, the strategic decoration of molecular scaffolds with fluorinated moieties is a highly effective method for optimizing pharmacokinetic and pharmacody...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorinated Pharmacophore

In modern drug design, the strategic decoration of molecular scaffolds with fluorinated moieties is a highly effective method for optimizing pharmacokinetic and pharmacodynamic properties. 2-Hydroxy-4-(trifluoromethoxy)benzoic acid (CAS: 851341-52-1) 1 represents a highly specialized building block that merges a salicylic acid core with a trifluoromethoxy (-OCF₃) group.

Often referred to as a "super-halogen," the -OCF₃ group imparts exceptional lipophilicity while resisting the cytochrome P450-mediated oxidative metabolism that typically degrades standard methoxy (-OCH₃) groups 2. This technical guide explores the theoretical properties of this compound, the mechanistic causality behind its behavior, and the self-validating experimental workflows required to accurately profile it.

Physicochemical Profiling & Mechanistic Causality

To successfully integrate this compound into a drug discovery pipeline, we must first establish its theoretical physicochemical baseline.

Quantitative Property Matrix
PropertyTheoretical ValueMechanistic Implication in Drug Design
Molecular Formula C₈H₅F₃O₄Fluorinated aromatic carboxylic acid.
Molecular Weight 222.12 g/mol Low MW ensures high ligand efficiency potential.
Topological Polar Surface Area ~66.7 ŲOptimal for passive membrane permeability.
Hydrogen Bond Donors 2 (-OH, -COOH)Facilitates target anchoring via H-bonding.
Hydrogen Bond Acceptors 4 (Lipinski N/O)Moderate desolvation penalty during binding.
Predicted pKa₁ (-COOH) ~2.5Highly ionized at physiological pH (7.4).
Predicted pKa₂ (-OH) ~13.0Remains protonated in vivo.
Predicted LogP ~3.3High lipophilicity driven by the -OCF₃ group.
Electronic Perturbation and Causality

The unique properties of this molecule arise from a dual-stabilization mechanism. The pKa of the C1-carboxylic acid is significantly lowered (making it more acidic) relative to a standard benzoic acid due to two synergistic factors:

  • Intramolecular Hydrogen Bonding: The C2-hydroxyl group forms an intramolecular hydrogen bond with the carboxylate anion, stabilizing the conjugate base.

  • Inductive Withdrawal: The C4-OCF₃ group exerts a profound inductive electron-withdrawing effect (-I). It pulls electron density away from the aromatic ring, further delocalizing the negative charge of the carboxylate.

Concurrently, the highly non-polarizable nature of the C-F bonds within the -OCF₃ group disrupts local water networks, driving the LogP upward and favoring partitioning into lipophilic environments.

G Core Salicylic Acid Core (Scaffold) COOH C1: Carboxylic Acid (pKa ~ 2.5) Core->COOH Acidic Center OH C2: Hydroxyl Group (pKa ~ 13.0) Core->OH H-Bond Donor OCF3 C4: Trifluoromethoxy (Lipophilic, EWG) Core->OCF3 Modulates Lipophilicity OH->COOH Intramolecular H-Bond (Stabilizes Conjugate Base) OCF3->COOH Strong Inductive Withdrawal (Increases Acidity) OCF3->OH Inductive Withdrawal (Increases Acidity)

Fig 1: Pharmacophore mapping and electronic effects of the -OCF3 group on the salicylic acid core.

Experimental Workflows for Property Validation

Theoretical predictions must be orthogonally validated. As an application scientist, I design protocols not just to generate data, but to generate trust. Every workflow below is a self-validating system, meaning internal checks will automatically flag erroneous runs.

Protocol A: Potentiometric Determination of pKa

Causality: Because the -OCF₃ group imparts high lipophilicity, the compound exhibits poor aqueous solubility. A standard aqueous titration will fail due to premature precipitation. Therefore, we must employ a cosolvent extrapolation method 3.

Step-by-Step Methodology:

  • Electrode Calibration (Self-Validation Step): Calibrate the glass pH electrode using standard buffers (pH 2, 4, 7, 10, 12) at a constant temperature of 25.0 ± 0.1 °C. Validation: The run is only authorized if the electrode demonstrates a Nernstian slope of >95%.

  • Sample Preparation: Dissolve the analyte in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH). Maintain a constant ionic strength (0.15 M KCl) to mimic physiological conditions and prevent activity coefficient drift .

  • Titration: Titrate with standardized 0.1 M KOH under an inert argon atmosphere to prevent CO₂ absorption, which would artificially lower the pH.

  • Data Processing: Utilize a Gran plot analysis to determine the exact equivalence point. Calculate the apparent pKa (psKa) for each cosolvent ratio.

  • Extrapolation: Plot the calculated psKa versus the mole fraction of the organic cosolvent. Apply linear regression to extrapolate to 0% cosolvent, yielding the true thermodynamic aqueous pKa.

Protocol B: Shake-Flask LC-MS Method for LogP/LogD

Causality: The traditional shake-flask method coupled with UV detection is highly susceptible to errors from micro-emulsions and trace impurities. By coupling the shake-flask equilibration with LC-MS, we achieve chromatographic separation of any degradation products and highly specific mass-to-charge (m/z) quantification [[4]](), 5.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n-octanol and aqueous buffer (pH 7.4 for LogD, pH 1.0 for LogP) by stirring them together vigorously for 24 hours at 25 °C 6.

  • Sample Equilibration (Self-Validation Step): Dissolve the analyte in the pre-saturated n-octanol. Create three distinct phase ratios (e.g., 1:1, 1:2, 2:1 octanol:water) in separate glass vials. Validation: Testing multiple phase ratios ensures that the calculated partition coefficient is independent of concentration and phase volume.

  • Phase Separation: Shake the vials at 100 rpm for 1 hour. Centrifuge at 3000 rpm for 30 minutes to forcibly break any micro-emulsions at the interface.

  • LC-MS Quantification: Carefully sample the aqueous and octanol phases using a syringe. Inject into the LC-MS system using an internal standard (e.g., deuterated salicylic acid) to correct for matrix-induced ionization suppression.

  • Mass Balance Check (Self-Validation Step): Calculate the total mass recovered from both phases combined. Validation: A mass balance of <95% indicates adsorption to the glass vial or undetected precipitation, automatically invalidating the experimental run.

Workflow cluster_pKa pKa Determination (Potentiometric) cluster_LogP LogP/LogD Determination (Shake-Flask LC-MS) Prep Sample Preparation (>99% Purity) Calib1 Electrode Calibration (pH 2-12 Buffers) Prep->Calib1 Equil Octanol/Water Equilibration (Thermostated 25°C) Prep->Equil Titration Aqueous-Organic Titration (Cosolvent Extrapolation) Calib1->Titration Validated Slope Data Data Synthesis & Property Profiling Titration->Data LCMS LC-MS Quantification (Multiple Phase Ratios) Equil->LCMS Valid Mass Balance Check (Self-Validating) LCMS->Valid Valid->Data Recovery >95%

Fig 2: Self-validating experimental workflow for pKa and LogP/LogD determination.

References

  • NextSDS Database. "2-hydroxy-4-(trifluoromethoxy)
  • Novás, M., & Matos, M. J. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules (PubMed).
  • University of Liverpool Repository. "pKa Determination in non-Aqueous Solvents." University of Liverpool.
  • Saber UCV. "Speciation of the Chromium(III)-Salicylic Acid System Studied in 1.5 mol·dm." Saber UCV.
  • MDPI.
  • ACS Publications. "Using Machine Learning To Predict Partition Coefficient (Log P) and Distribution Coefficient (Log D) with Molecular Descriptors and Liquid Chromatography Retention Time.
  • Cornell Law School. "40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method.

Sources

Exploratory

Desacetyl Triflusal properties and uses

An In-depth Technical Guide to Desacetyl Triflusal: Properties and Applications Introduction Triflusal is a well-established antiplatelet agent used in the prevention of thromboembolic disorders such as stroke and myocar...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Desacetyl Triflusal: Properties and Applications

Introduction

Triflusal is a well-established antiplatelet agent used in the prevention of thromboembolic disorders such as stroke and myocardial infarction.[1][2] Structurally related to acetylsalicylic acid (aspirin), Triflusal's therapeutic activity is primarily mediated by its active metabolite, Desacetyl Triflusal, also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).[2][3] Following oral administration, Triflusal undergoes rapid and extensive hydrolysis to form HTB, which is responsible for the sustained antiplatelet effect observed clinically.[3][4]

This guide provides a comprehensive technical overview of Desacetyl Triflusal (HTB), detailing its physicochemical properties, pharmacokinetic profile, multifaceted mechanism of action, therapeutic applications, and analytical methodologies. The unique pharmacological profile of HTB, which includes not only cyclooxygenase-1 (COX-1) inhibition but also modulation of other key signaling pathways, distinguishes it from traditional antiplatelet agents and underscores its clinical significance.[5][6]

Physicochemical Properties

Desacetyl Triflusal is the primary active compound derived from the metabolism of Triflusal. Its fundamental chemical and physical characteristics are essential for its formulation, analytical detection, and interaction with biological systems.

PropertyValueReference
Chemical Name 2-hydroxy-4-(trifluoromethyl)benzoic acid[3][7]
Synonyms HTB, Desacetyl Triflusal, Triflusal Impurity B[3][7][8]
CAS Number 328-90-5[7][8]
Molecular Formula C₈H₅F₃O₃[7][8]
Molecular Weight 206.12 g/mol [7][8]
Appearance Neat / Solid[8]

Pharmacokinetics: The Journey of a Pro-drug's Active Metabolite

The clinical efficacy of Triflusal is intrinsically linked to the pharmacokinetic profile of its active metabolite, HTB. The parent drug, Triflusal, acts as a pro-drug, rapidly converting to HTB, which exhibits a prolonged half-life, ensuring sustained therapeutic activity.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Triflusal is readily absorbed in the small intestine, with a bioavailability ranging from 83% to 100%.[6][9] It is immediately biotransformed into HTB via esterase-mediated hydrolysis.[2][4] This rapid conversion results in a very short half-life for the parent Triflusal, while HTB persists in circulation for a significantly longer duration.[4] HTB is highly bound to plasma proteins (approximately 99%), and its elimination occurs primarily through the kidneys as both the unchanged metabolite and its glycine conjugate.[3][6][9]

G Triflusal Triflusal (Oral Administration) GI_Tract Small Intestine Absorption Triflusal->GI_Tract Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Bioavailability: 83-100% Metabolism Rapid Hydrolysis (via Esterases) Systemic_Circulation->Metabolism HTB Desacetyl Triflusal (HTB) (Active Metabolite) Metabolism->HTB Distribution Protein Binding (~99%) HTB->Distribution Elimination Renal Excretion HTB->Elimination Conjugate HTB-Glycine Conjugate Elimination->Conjugate

Caption: Metabolic pathway of Triflusal to its active metabolite, Desacetyl Triflusal (HTB).

Pharmacokinetic Parameters

The distinct pharmacokinetic profiles of Triflusal and HTB are summarized below. The data, from a study in healthy volunteers after a single 900 mg oral dose of Triflusal, highlight the rapid appearance and clearance of the parent drug versus the sustained high concentration and slow clearance of the active metabolite.[3][4]

ParameterTriflusal (Parent Drug)Desacetyl Triflusal (HTB)
Tmax (Time to Peak Concentration) 0.88 ± 0.26 hours4.96 ± 1.37 hours
Cmax (Peak Plasma Concentration) 11.6 ± 1.7 µg/mL92.7 ± 17.1 µg/mL
t½ (Elimination Half-life) 0.53 - 0.55 hours34.3 ± 5.3 hours
Cl/F (Apparent Clearance) 45.5 ± 11.0 L/h0.18 ± 0.04 L/h

Multifaceted Mechanism of Action

Desacetyl Triflusal exerts its therapeutic effects through several distinct and complementary mechanisms, making it a unique antiplatelet and anti-inflammatory agent. This multi-target engagement is key to its efficacy and favorable safety profile.

Core Antiplatelet Activity
  • Irreversible COX-1 Inhibition : Similar to aspirin, Triflusal and HTB inhibit the cyclooxygenase-1 (COX-1) enzyme.[5][9] This action blocks the conversion of arachidonic acid into prostaglandin H₂, the precursor for thromboxane A₂ (TXA₂).[5] TXA₂ is a powerful vasoconstrictor and a critical promoter of platelet aggregation. By irreversibly inhibiting platelet COX-1, HTB effectively suppresses TXA₂ production for the entire lifespan of the platelet, thereby reducing clot formation.[5][10]

  • Phosphodiesterase (PDE) Inhibition : A key feature distinguishing HTB from aspirin is its ability to inhibit phosphodiesterase (PDE).[3][5] This inhibition leads to an accumulation of cyclic adenosine monophosphate (cAMP) within platelets.[10] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various substrates to decrease intracellular calcium availability, ultimately inhibiting platelet activation and aggregation.[3][5]

G cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2 Thromboxane A2 PGH2->TXA2 Aggregation Platelet Aggregation & Vasoconstriction TXA2->Aggregation ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Inhibition Inhibition of Platelet Activation cAMP->Inhibition AMP AMP PDE->AMP HTB Desacetyl Triflusal (HTB) HTB->COX1 Inhibits HTB->PDE Inhibits

Caption: Dual antiplatelet mechanism of Desacetyl Triflusal (HTB) via COX-1 and PDE inhibition.

Anti-inflammatory and Vasculoprotective Effects

Beyond direct platelet inhibition, HTB modulates inflammatory signaling pathways that are crucial in the pathogenesis of atherosclerosis and thrombosis.

  • NF-κB Pathway Inhibition : Both Triflusal and its metabolite HTB have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[2][11] NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[6] Notably, NF-κB also regulates the induction of COX-2. By inhibiting NF-κB activation, HTB can suppress the expression of the COX-2 enzyme, contributing a significant anti-inflammatory effect distinct from direct enzyme inhibition.[11] This action may contribute to its observed neuroprotective properties and a better gastrointestinal safety profile compared to non-selective NSAIDs.[6][11]

  • Nitric Oxide (NO) Production : Triflusal has been reported to increase the synthesis of nitric oxide (NO) in neutrophils.[2][6] NO is a potent vasodilator and inhibitor of platelet adhesion and aggregation. This effect helps protect the vascular endothelium and maintain blood flow, further contributing to its antithrombotic profile.[9]

Therapeutic Uses and Clinical Significance

Desacetyl Triflusal's pharmacological profile translates into effective clinical applications, primarily for the secondary prevention of atherothrombotic events.

  • Stroke and Myocardial Infarction : Triflusal is indicated for reducing the risk of recurrent ischemic stroke or myocardial infarction in patients who have previously experienced these events.[1][12] Clinical trials have demonstrated that Triflusal has comparable efficacy to aspirin in preventing serious vascular events.[3][13]

  • Favorable Safety Profile : A key clinical advantage of Triflusal is its improved safety profile relative to aspirin. Multiple studies and a meta-analysis have concluded that Triflusal is associated with a significantly lower risk of hemorrhagic complications, including both major and minor bleeding events.[3][14] This makes it a valuable alternative for patients at high risk of bleeding.

  • Emerging Applications : Research suggests potential benefits of Triflusal and HTB beyond thrombosis. Studies have explored its role in slowing the progression of mild cognitive impairment to Alzheimer's disease, likely due to its anti-inflammatory and NF-κB inhibitory effects.[10]

Experimental Protocol: Quantification of Desacetyl Triflusal (HTB) in Plasma

For drug development and clinical monitoring, accurate quantification of HTB in biological matrices is essential. The following protocol outlines a standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle

This method separates Desacetyl Triflusal (HTB) from plasma components based on its hydrophobicity using a C18 stationary phase. An organic-aqueous mobile phase is used for elution, and quantification is achieved by measuring UV absorbance at a specific wavelength and comparing it to a standard curve.

Instrumentation and Reagents
  • HPLC System : Quaternary pump, autosampler, column oven, and a UV-PDA detector.[15][16]

  • Column : C18-bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[15]

  • Reagents : Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate, Orthophosphoric acid, Methanol (HPLC grade), Water (HPLC grade), Desacetyl Triflusal (HTB) reference standard, Internal Standard (e.g., another suitable salicylic acid derivative).

  • Mobile Phase : A mixture of Acetonitrile and 1 mM Potassium Dihydrogen Phosphate buffer (e.g., 65:35 v/v), with pH adjusted to 3.0 using orthophosphoric acid.[15]

Step-by-Step Methodology
  • Standard Solution Preparation :

    • Prepare a stock solution of HTB reference standard (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.

    • Prepare a stock solution of the internal standard (IS) in methanol.

  • Sample Preparation (Plasma) :

    • Thaw frozen plasma samples to room temperature.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution.

    • Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for HPLC analysis.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.[16]

    • Injection Volume : 20 µL.

    • Column Temperature : 30°C.

    • Detection Wavelength : 226 nm.[15]

    • Run Time : Approximately 10 minutes.[15]

  • Data Analysis and Quantification :

    • Generate a calibration curve by plotting the peak area ratio (HTB/IS) against the concentration of the calibration standards.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r² > 0.99).

    • Calculate the concentration of HTB in the unknown plasma samples using the regression equation from the calibration curve.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[16][17]

G Start Plasma Sample + Internal Standard Step1 Protein Precipitation (Acetonitrile) Start->Step1 Step2 Vortex & Centrifuge Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 Inject into HPLC System Step3->Step4 Step5 C18 Column Separation Step4->Step5 Step6 UV Detection (226 nm) Step5->Step6 Step7 Data Acquisition & Quantification Step6->Step7

Caption: Workflow for the analytical quantification of Desacetyl Triflusal in plasma via RP-HPLC.

Conclusion

Desacetyl Triflusal (HTB) stands as a pharmacologically significant molecule, underpinning the therapeutic efficacy and safety of its parent drug, Triflusal. Its unique, multi-target mechanism of action—combining irreversible COX-1 inhibition, PDE inhibition, and suppression of the pro-inflammatory NF-κB pathway—sets it apart from other antiplatelet agents. This combination provides robust antithrombotic effects with a clinically proven lower risk of bleeding complications compared to aspirin. For researchers and drug development professionals, understanding the distinct properties of HTB is crucial for optimizing its clinical use, exploring new therapeutic indications, and developing the next generation of safer antithrombotic therapies.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Triflusal?
  • Patsnap Synapse. (2024, June 14). What is Triflusal used for?
  • Scott, L. J., & Perry, C. M. (2002). Triflusal. Drugs, 62(12), 1705-1724. Sourced from ResearchGate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Triflusal – Knowledge and References.
  • Qualix Pharma. (n.d.). Triflusal.
  • LGC Standards. (n.d.). Desacetyl Triflusal | CAS 328-90-5.
  • Anninos, H., et al. (2009). Triflusal: An Old Drug in Modern Antiplatelet Therapy. Review of Its Action, Use, Safety and Effectiveness. Hellenic Journal of Cardiology, 50(3), 203-209. Sourced from ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Triflusal. Retrieved from [Link]

  • Matias-Guiu, J., et al. (2000). Randomized comparative trial of triflusal and aspirin following acute myocardial infarction. European Heart Journal, 21(5), 366-373. Retrieved from [Link]

  • CymitQuimica. (n.d.). Desacetyl Triflusal.
  • Dr. Hasin. (2025, May 7). Pharmacology of Triflusal (Disgren, Cinfa, Abamed) ; Mechanism of action, Pharmacokinetics, Uses. YouTube.
  • Palomer, X., et al. (2002). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Molecular Pharmacology, 62(1), 152-159. Retrieved from [Link]

  • Patel, P. N., et al. (2012). Development and validation of RP-HPLC method for the estimation of triflusal in bulk and in capsule formulation. International Journal of Pharmaceutical Sciences and Research, 3(8), 2734-2738. Sourced from ResearchGate. Retrieved from [Link]

  • Ramis, J., et al. (1991). Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose. Arzneimittelforschung, 41(5), 502-505. Retrieved from [Link]

  • Physician's Weekly. (2024, December 26). COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formulations.
  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. PubMed Central. Retrieved from [Link]

  • University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for.
  • National Center for Biotechnology Information. (n.d.). Triflusal. PubChem. Retrieved from [Link]

  • Costa, J., et al. (2005). Triflusal for preventing serious vascular events in people at high risk. Cochrane Database of Systematic Reviews. Retrieved from [Link]

  • Medicosis Perfectionalis. (2019, March 25). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. YouTube. Retrieved from [Link]

  • Khan, A., et al. (2014). RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk, pharmaceutical dosage forms and in-vitro. Journal of the Chemical Society of Pakistan, 36(6), 1123-1130. Retrieved from [Link]

Sources

Foundational

Comprehensive Technical Guide: 2-Hydroxy-4-(trifluoromethoxy)benzoic Acid in Drug Discovery and Chemical Synthesis

Executive Summary The rational design of small-molecule therapeutics increasingly relies on the strategic incorporation of fluorinated motifs to modulate pharmacokinetics, target affinity, and metabolic stability. 2-Hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on the strategic incorporation of fluorinated motifs to modulate pharmacokinetics, target affinity, and metabolic stability. 2-Hydroxy-4-(trifluoromethoxy)benzoic acid (CAS: 851341-52-1), also known as 4-(trifluoromethoxy)salicylic acid, represents a highly specialized building block at the intersection of medicinal chemistry and agrochemical development. By combining the versatile reactivity of a salicylic acid core with the unique physicochemical properties of a trifluoromethoxy (-OCF3) group, this compound serves as a critical intermediate for synthesizing epigenetic inhibitors, antiviral agents, and advanced pharmaceutical cocrystals.

This whitepaper provides an in-depth analysis of its chemical properties, validated synthetic methodologies, and field-proven applications in drug discovery.

Physicochemical Profiling & The "Super-Halogen" Effect

The strategic value of 2-Hydroxy-4-(trifluoromethoxy)benzoic acid lies in the synergistic relationship between its functional groups. The ortho-hydroxyl and carboxylic acid groups enable predictable hydrogen-bonding networks and facile functionalization (e.g., esterification, amidation). Conversely, the para-substituted -OCF3 group acts as a "super-halogen."

The -OCF3 moiety possesses a high Hansch lipophilicity parameter ( π≈1.04 ) and strong electron-withdrawing capabilities (Hammett constant σp​≈0.35 ). Unlike a standard methoxy group (-OCH3), which is susceptible to oxidative metabolism by Cytochrome P450 enzymes, the fully fluorinated carbon completely blocks this metabolic liability. Furthermore, the -OCF3 group typically adopts an orthogonal conformation relative to the aromatic plane, projecting into hydrophobic sub-pockets of target proteins to drive binding affinity[1].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Structural Significance
CAS Number 851341-52-1Unique registry identifier for regulatory and procurement tracking[2].
Molecular Formula C8H5F3O4-
Molecular Weight 222.12 g/mol Low molecular weight ensures that downstream coupling (e.g., forming salicylanilides) does not easily violate Lipinski's Rule of 5.
Hazard Classification Acute Tox. 4Requires standard PPE; harmful if swallowed, inhaled, or absorbed via skin[2].
H-Bond Donors (HBD) 2 (-OH, -COOH)Essential for anchoring the molecule to polar residues (e.g., glutamine or lysine) in target binding pockets[1].
H-Bond Acceptors (HBA) 4 (-OH, -C=O, -OCF3)The oxygen of the -OCF3 group is sterically shielded but contributes to the polar surface area and weak electrostatic interactions.

Synthetic Methodologies and Mechanistic Causality

The synthesis of 2-Hydroxy-4-(trifluoromethoxy)benzoic acid typically proceeds via two primary routes: the classical Kolbe-Schmitt carboxylation of 4-(trifluoromethoxy)phenol, or a more controlled directed ortho-lithiation of a protected precursor[3][4].

Synthesis A 4-(Trifluoromethoxy)phenol C Kolbe-Schmitt Carboxylation (CO2, K2CO3, High Temp/Pressure) A->C Pathway A B 2-Bromo-1-methoxy- 5-(trifluoromethoxy)benzene D Directed ortho-Lithiation (n-BuLi, -78°C, then CO2) B->D Pathway B F 2-Hydroxy-4-(trifluoromethoxy) benzoic acid C->F Pathway A E Demethylation (BBr3, CH2Cl2, 0°C) D->E Pathway B E->F Pathway B

Caption: Divergent synthetic pathways for 2-Hydroxy-4-(trifluoromethoxy)benzoic acid.

Protocol 1: Synthesis via Directed Lithiation and Demethylation (Pathway B)

This protocol is adapted from established methodologies for synthesizing trifluoromethoxy-salicylic acid derivatives[3]. It is preferred over the Kolbe-Schmitt reaction when strict regiocontrol is required, as the electron-withdrawing -OCF3 group can otherwise lead to poor yields or mixed isomers under harsh thermal conditions.

Step 1: Halogen-Metal Exchange and Carboxylation

  • Setup: Dissolve 2-bromo-1-methoxy-5-(trifluoromethoxy)benzene (1.0 eq) in anhydrous diethyl ether under a strict nitrogen atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath.

    • Causality: The cryogenic temperature is critical. It ensures the rapid and selective exchange of the bromine atom for lithium while suppressing unwanted nucleophilic attack by the strong base on the sensitive -OCF3 group or the formation of benzyne intermediates.

  • Lithiation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 15 minutes.

  • Trapping: Vigorously bubble anhydrous carbon dioxide (CO2) gas through the solution for 15 minutes, then allow the mixture to slowly warm to room temperature.

    • Causality: The aryllithium intermediate acts as a powerful nucleophile, attacking the electrophilic carbon of CO2 to form the lithium carboxylate salt.

Step 2: Demethylation

  • Setup: Isolate the intermediate 2-methoxy-4-(trifluoromethoxy)benzoic acid, dry it, and dissolve it in anhydrous dichloromethane (CH2Cl2). Cool to 0°C.

  • Cleavage: Slowly add Boron tribromide (BBr3) (3.0 eq, 1M in CH2Cl2). Stir for 16 hours, allowing the reaction to warm to room temperature.

    • Causality: BBr3 is a hard Lewis acid that selectively coordinates to the sterically accessible methoxy oxygen. This facilitates the cleavage of the methyl-oxygen bond via nucleophilic attack by the bromide ion. The harsh conditions are necessary because the electron-withdrawing -OCF3 group deactivates the aromatic ring, making the ether bond highly stable[3].

  • Quenching & Validation: Quench carefully with 1N HCl (pH 0) and extract with ethyl acetate. Validate the final product via LC-MS (looking for the [M-H]- ion at m/z 221) and 1H-NMR (confirming the disappearance of the methoxy singlet at ~3.8 ppm).

Applications in Advanced Drug Discovery

2-Hydroxy-4-(trifluoromethoxy)benzoic acid is a highly privileged scaffold. Its incorporation into drug candidates directly modulates both target engagement and physicochemical resilience.

SAR Step1 Base Scaffold Selection (Salicylic Acid Core) Step2 C4 Substitution Strategy (Incorporate -OCF3 Group) Step1->Step2 Step3 Physicochemical Modulation (↑ Lipophilicity, ↑ Metabolic Stability) Step2->Step3 Step4 Target Binding & Efficacy (e.g., WDR5 Inhibition, HBV Capsid Disruption) Step3->Step4 Step5 Lead Optimization (Salicylamide / Cocrystal Formation) Step4->Step5

Caption: Structure-Activity Relationship (SAR) optimization workflow utilizing the -OCF3 substitution.

Oncology: WDR5 Inhibitors for MYC-Driven Cancers

The WD repeat-containing protein 5 (WDR5) is a critical chromatin cofactor for the MYC oncogene. Disrupting the MYC-WDR5 protein-protein interaction is a major therapeutic target. Researchers have utilized salicylic acid derivatives to target the shallow binding interface of WDR5. The addition of hydrophobic, halogenated moieties—specifically the trifluoromethoxy group—affords low nanomolar potency[1]. The carboxylic acid of the salicylic core is directed toward the Q289 residue of WDR5, while the -OCF3 group buries into the hydrophobic "ILE" region of the binding pocket, significantly increasing binding affinity compared to non-fluorinated analogs[1].

Virology: Anti-HBV Salicylamide Derivatives

Salicylanilides (such as niclosamide derivatives) are potent inhibitors of the Hepatitis B Virus (HBV). By coupling 2-Hydroxy-4-(trifluoromethoxy)benzoic acid with various anilines, researchers synthesize compounds that disrupt HBV capsid formation and impair HBV core protein (HBc) expression[5]. The -OCF3 group enhances the cell permeability of these agents, allowing them to reach intracellular viral replication machinery effectively.

Neurology: Lithium Ionic Cocrystals

Lithium therapy is a cornerstone treatment for bipolar disorder, but lithium salts often suffer from narrow therapeutic indices and poor physicochemical profiles. Recent crystal engineering efforts have synthesized novel lithium ionic cocrystals (ICCs) using L-proline and halogen-substituted salicylic acids, including 2-(trifluoromethoxy)benzoic acid derivatives. The -OCF3 group participates in complex supramolecular motifs (van der Waals forces, hydrogen bonding, and halogen-involved contacts), dramatically improving the thermal stability and aqueous solubility of the lithium formulation[6].

Protocol 2: General Amidation Protocol for Salicylamide Derivatives

To utilize this compound in SAR studies (e.g., for WDR5 or HBV inhibitors), the carboxylic acid must be coupled to an amine.

  • Activation: Dissolve 2-Hydroxy-4-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: HATU is selected over standard carbodiimides (like EDC) because the electron-withdrawing -OCF3 group reduces the overall electron density of the aromatic system, potentially slowing down the coupling. HATU forms a highly reactive HOAt ester, driving the reaction to completion rapidly.

  • Coupling: Stir for 15 minutes at room temperature to ensure full activation, then add the target aniline/amine (1.1 eq). Stir for 4-12 hours.

  • Isolation & Validation: Dilute the mixture with water to precipitate the hydrophobic salicylamide. Filter, wash with cold water, and purify via flash chromatography. Validate the amide bond formation via IR spectroscopy (appearance of the sharp amide I band at ~1650 cm⁻¹) and mass spectrometry[5].

Pharmacokinetics and Environmental Degradation

Beyond active drug design, the 4-(trifluoromethoxy)salicylic acid motif is highly relevant in metabolic tracking and environmental chemistry.

Human Metabolism: Compounds bearing a trifluoromethoxy-phenyl ring often undergo complex metabolic routing. For instance, during the clinical evaluation of the Substance P receptor antagonist CP-122721, researchers identified a major circulating metabolite structurally analogous to this compound (5-trifluoromethoxy salicylic acid). The metabolic pathway involves the oxidative cleavage of larger molecular frameworks down to the highly stable trifluoromethoxy-salicylic acid core, which is subsequently excreted or glucuronidated[3].

Environmental Detoxification: In agricultural chemistry, pyrethroid insecticides like Bifenthrin are widely used but pose environmental accumulation risks. Novel bioremediation strategies utilizing specific yeast strains (e.g., Candida sp. ZS-02) have been shown to degrade Bifenthrin. The degradation pathway involves the hydrolysis of the carboxylester linkage and subsequent biphenyl cleavage, resulting in the formation of 4-(trifluoromethoxy)phenol[7]. This phenol is the direct synthetic precursor to 2-Hydroxy-4-(trifluoromethoxy)benzoic acid via the Kolbe-Schmitt reaction[4], highlighting a fascinating link between environmental degradation products and pharmaceutical building blocks.

References

  • NextSDS. 2-hydroxy-4-(trifluoromethoxy)benzoic acid — Chemical Substance Information. Available at:[Link]

  • National Institutes of Health (PMC). Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). Available at:[Link]

  • American Chemical Society (ACS). Structural and Physicochemical Characterization of Novel Lithium Ionic Cocrystals with Halogen-Substituted Salicylic Acid Derivatives and l-Proline. Available at: [Link]

  • National Institutes of Health (PMC). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. Available at:[Link]

  • Drug Metabolism and Disposition (DOI). Metabolism, Pharmacokinetics, and Excretion of the Substance P Receptor Antagonist CP-122721 in Humans. Available at: [Link]

  • American Chemical Society (ACS). Direct C–H Carboxylation Forming Polyfunctionalized Aromatic Carboxylic Acids by Combined Brønsted Bases. Available at: [Link]

  • PLOS One. Microbial Detoxification of Bifenthrin by a Novel Yeast and Its Potential for Contaminated Soils Treatment. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilization of 2-Hydroxy-4-(trifluoromethoxy)benzoic Acid in the Synthesis of Nitroimidazooxazine Antitubercular APIs

Executive Summary The development of novel antitubercular therapies requires building blocks that can impart both lipophilicity and metabolic stability to active pharmaceutical ingredients (APIs). This application note d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antitubercular therapies requires building blocks that can impart both lipophilicity and metabolic stability to active pharmaceutical ingredients (APIs). This application note details the strategic utilization of 2-hydroxy-4-(trifluoromethoxy)benzoic acid (CAS 851341-52-1)[1] as a critical intermediate in the synthesis of next-generation nitroimidazooxazine APIs. Specifically, this guide focuses on the synthesis of ether-linked analogs of the clinical candidate PA-824 (pretomanid), providing researchers with field-proven methodologies, mechanistic rationales, and self-validating experimental protocols to accelerate drug development against multidrug-resistant Mycobacterium tuberculosis (Mtb)[2].

Mechanistic Context & Rationale

Bicyclic nitroimidazooxazines, such as PA-824, function as prodrugs that require bioreductive activation by the deazaflavin (F420)-dependent nitroreductase (Ddn) native to Mtb[3]. Upon activation, these compounds release reactive nitrogen species, including nitric oxide (NO), which poison the bacterial respiratory complex under anaerobic conditions[3]. Concurrently, they inhibit mycolic acid biosynthesis, leading to cell death under aerobic conditions[4].

To optimize the pharmacokinetic profile and binding affinity within the Ddn active site, extensive structure-activity relationship (SAR) campaigns have targeted the lipophilic tail of the API[5]. Here, 2-hydroxy-4-(trifluoromethoxy)benzoic acid serves as an indispensable scaffold[2]. The trifluoromethoxy ( −OCF3​ ) group enhances the molecule's lipophilicity—facilitating penetration through the lipid-rich mycobacterial cell wall—while resisting oxidative metabolism[4]. Crucially, the ortho-hydroxyl group provides a versatile synthetic handle. By functionalizing this phenol into various ether derivatives (e.g., cyclopropylmethyl or benzyl ethers), medicinal chemists can systematically probe the steric and electronic constraints of the Ddn binding pocket to maximize catalytic activation[2].

MOA Prodrug Nitroimidazooxazine API (Prodrug) Enzyme Deazaflavin-dependent nitroreductase (Ddn) Prodrug->Enzyme Binds to active site Activation Bioreductive Activation (F420 Cofactor) Enzyme->Activation Catalyzes reduction Metabolites Des-nitro Metabolites + Reactive Nitrogen Species Activation->Metabolites Generates NO Aerobic Inhibition of Mycolic Acid Biosynthesis (Aerobic) Metabolites->Aerobic Anaerobic Respiratory Poisoning via Nitric Oxide (NO) (Anaerobic) Metabolites->Anaerobic Death Mycobacterium tuberculosis Cell Death Aerobic->Death Anaerobic->Death

Mechanism of action of nitroimidazooxazine APIs via Ddn-mediated bioreductive activation.

Synthetic Strategy & Causality

The transformation of 2-hydroxy-4-(trifluoromethoxy)benzoic acid into a functionalized API tail requires a highly controlled, four-step sequence prior to fragment coupling[2].

  • Esterification: The carboxylic acid must first be masked as an ethyl ester. This not only prevents unwanted competitive alkylation at the carboxylate oxygen during the subsequent step but also activates the carbonyl carbon for the downstream hydride reduction.

  • Alkylation: The free phenolic hydroxyl group is alkylated under mildly basic conditions. The choice of base ( K2​CO3​ ) is critical; it is strong enough to deprotonate the phenol but weak enough to prevent ester hydrolysis.

  • Reduction & Oxidation: Direct reduction of the ester to an aldehyde is notoriously difficult to control and often leads to over-reduction. Therefore, a two-step causality loop is employed: complete reduction to the benzylic alcohol using LiAlH4​ , followed by a controlled, anhydrous oxidation (using PCC or MnO2​ ) to arrest the oxidation state exactly at the benzaldehyde[2].

  • Reductive Amination: The newly formed benzaldehyde acts as the electrophile, coupling with the chiral nitroimidazooxazine amine core. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected as the reducing agent because it selectively reduces the intermediate imine without reducing the aldehyde starting material or the sensitive nitro group on the API core[2].

SyntheticWorkflow SM 2-Hydroxy-4-(trifluoromethoxy) benzoic acid Ester Ethyl 2-hydroxy-4- (trifluoromethoxy)benzoate SM->Ester EtOH, H2SO4 (Esterification) Ether Ethyl 2-alkoxy-4- (trifluoromethoxy)benzoate Ester->Ether R-Br, K2CO3 (Alkylation) Alcohol 2-Alkoxy-4-(trifluoromethoxy) benzyl alcohol Ether->Alcohol LiAlH4, THF (Reduction) Aldehyde 2-Alkoxy-4-(trifluoromethoxy) benzaldehyde Alcohol->Aldehyde PCC or MnO2 (Oxidation) API Nitroimidazooxazine API Analog (Final Product) Aldehyde->API Amine Core, NaBH(OAc)3

Synthetic workflow from 2-hydroxy-4-(trifluoromethoxy)benzoic acid to the API.

Experimental Protocols

The following protocols establish a self-validating system, ensuring that each intermediate is verified before proceeding to the next synthetic node[2].

Protocol A: Esterification of the Starting Material
  • Reaction: Suspend 2-hydroxy-4-(trifluoromethoxy)benzoic acid (10.0 g, 40.0 mmol) in absolute ethanol (100 mL). Carefully add concentrated H2​SO4​ (2.0 mL) dropwise while stirring.

  • Conditions: Reflux the mixture for 12 hours under an inert argon atmosphere.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess ethanol. Dilute the residue with ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO3​ ( 2×50 mL) and brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 4:1). The product should appear as a distinct, less polar spot compared to the baseline-retained starting material. LC-MS must confirm the mass of the ethyl ester ( [M+H]+=251.05 ).

Protocol B: Phenolic Alkylation
  • Reaction: Dissolve the ethyl ester (5.0 g, 20.0 mmol) in anhydrous DMF (40 mL). Add finely powdered, anhydrous K2​CO3​ (5.5 g, 40.0 mmol), followed by the alkylating agent (e.g., cyclopropylmethyl bromide, 24.0 mmol).

  • Conditions: Stir the suspension at 60 °C for 8 hours.

  • Workup: Cool to room temperature, quench with ice water (100 mL), and extract with diethyl ether ( 3×50 mL). Wash the combined organic layers thoroughly with water ( 3×50 mL) to remove DMF, followed by brine. Dry and concentrate.

  • Self-Validation (IPC): 1H NMR must show the disappearance of the phenolic −OH signal (~10.5 ppm) and the appearance of the new alkoxy aliphatic protons.

Protocol C: Controlled Reduction to Benzylic Alcohol
  • Reaction: Dissolve the alkylated ester (15.0 mmol) in anhydrous THF (50 mL) and cool strictly to 0 °C in an ice bath.

  • Causality Check: LiAlH4​ is used due to the stability of the ester; however, the 0 °C temperature limit is critical to prevent the reductive cleavage of the newly installed ether bond.

  • Addition: Add a 1.0 M solution of LiAlH4​ in THF (18.0 mL, 18.0 mmol) dropwise over 30 minutes. Stir at 0 °C for 2 hours.

  • Workup: Quench carefully using the Fieser method: add 0.68 mL water, 0.68 mL 15% NaOH, and 2.04 mL water sequentially. Stir until a white granular precipitate forms. Filter through a Celite pad and concentrate the filtrate.

  • Self-Validation (IPC): IR spectroscopy should confirm the complete disappearance of the ester carbonyl stretch (~1710 cm−1 ) and the appearance of a broad hydroxyl stretch (~3300 cm−1 ).

Protocol D: Oxidation to Benzaldehyde
  • Reaction: Dissolve the benzylic alcohol (10.0 mmol) in anhydrous CH2​Cl2​ (40 mL). Add Pyridinium chlorochromate (PCC, 3.2 g, 15.0 mmol) or activated MnO2​ (8.7 g, 100 mmol) in one portion.

  • Conditions: Stir at room temperature for 4–6 hours.

  • Workup: Filter the dark suspension through a short pad of silica gel, eluting with CH2​Cl2​ to remove chromium/manganese salts. Concentrate the filtrate to yield the aldehyde.

  • Self-Validation (IPC): 1H NMR must reveal a sharp diagnostic aldehyde proton singlet between 9.8–10.2 ppm.

Protocol E: API Fragment Coupling (Reductive Amination)
  • Reaction: Combine the synthesized benzaldehyde (5.0 mmol) and the (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-amine core (4.5 mmol) in 1,2-dichloroethane (30 mL). Add glacial acetic acid (0.5 mL) to catalyze imine formation.

  • Reduction: After stirring for 2 hours at room temperature, add NaBH(OAc)3​ (1.4 g, 6.75 mmol) portion-wise. Stir for an additional 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ (30 mL). Extract with CH2​Cl2​ ( 2×30 mL), dry, and purify via flash chromatography (silica gel, 2–5% MeOH in CHCl3​ ) to isolate the final API analog[6].

Quantitative Data Presentation

The following tables summarize the synthetic efficiency of the protocols and the resulting biological impact of the synthesized APIs.

Table 1: Summary of Synthetic Steps, Reagents, and Typical Yields [2]

Synthetic StepStarting MaterialReagents & SolventsTemp / TimeTypical Yield (%)IPC Validation Method
Esterification 2-Hydroxy-4-(trifluoromethoxy)benzoic acidEtOH, cat. H2​SO4​ 78 °C / 12 h92 - 95%TLC, LC-MS
Alkylation Ethyl 2-hydroxy-4-(trifluoromethoxy)benzoateR-Br, K2​CO3​ , DMF60 °C / 8 h85 - 90% 1H NMR (Phenol loss)
Reduction Ethyl 2-alkoxy-4-(trifluoromethoxy)benzoate LiAlH4​ , anhydrous THF0 °C / 2 h78 - 85%IR (Carbonyl loss)
Oxidation 2-Alkoxy-4-(trifluoromethoxy)benzyl alcoholPCC or MnO2​ , CH2​Cl2​ 25 °C / 6 h70 - 80% 1H NMR (Aldehyde peak)
Coupling 2-Alkoxy-4-(trifluoromethoxy)benzaldehydeAmine core, NaBH(OAc)3​ 25 °C / 14 h55 - 65%LC-MS, Chiral HPLC

Table 2: Comparative Biological Activity of Synthesized Analogs vs. PA-824 [5]

Compound / API Tail ModificationAerobic MIC ( μM )Anaerobic MIC ( μM )Ddn Substrate Efficiency
PA-824 (Pretomanid Baseline) 0.638.8Baseline
2-Methoxy-4-(trifluoromethoxy) analog 0.153.2High
2-Cyclopropylmethoxy-4-(trifluoromethoxy) 0.062.0Very High
2-Benzyloxy-4-(trifluoromethoxy) analog 0.104.4High

Note: The incorporation of bulky, lipophilic ether groups at the 2-position (derived from the 2-hydroxy starting material) significantly improves both aerobic and anaerobic whole-cell activity against Mtb by enhancing Ddn substrate efficiency[5].

References

  • Cherian, J., et al. "Structure-Activity Relationships of Antitubercular Nitroimidazoles. 3. Exploration of the Linker and Lipophilic Tail of ((S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824)." National Institutes of Health (NIH). Available at: [Link]

  • Cherian, J., et al. "Structure–Activity Relationships of Antitubercular Nitroimidazoles. 3. Exploration of the Linker and Lipophilic Tail of ((S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-Amino PA-824)." Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • "Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles." Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • "Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid - PMC." National Institutes of Health (NIH). Available at: [Link]

  • "Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases." MDPI. Available at: [Link]

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Application

Application Note: 2-Hydroxy-4-(trifluoromethoxy)benzoic Acid as a Bifunctional Building Block in Advanced Drug Design

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals CAS Number: 851341-52-1 Molecular Weight: 222.12 g/mol Executive Summary & Structural Rationale In modern medicinal chemistry, opt...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals CAS Number: 851341-52-1 Molecular Weight: 222.12 g/mol

Executive Summary & Structural Rationale

In modern medicinal chemistry, optimizing a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile often requires the strategic incorporation of fluorinated moieties[1]. 2-Hydroxy-4-(trifluoromethoxy)benzoic acid has emerged as a highly versatile, bifunctional building block that combines the orthogonal reactivity of a salicylic acid core with the unique physicochemical enhancements of a trifluoromethoxy (–OCF₃) group[1][2].

The –OCF₃ group is frequently referred to as a "super-halogen" or "pseudo-halogen." Unlike a standard methoxy (–OCH₃) group, which acts as a hydrogen-bond acceptor and is highly susceptible to cytochrome P450-mediated oxidative O-dealkylation, the –OCF₃ group is metabolically inert[1]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms pulls electron density away from the oxygen, neutralizing its hydrogen-bonding capacity and significantly increasing the overall lipophilicity of the molecule (Hansch π parameter of +1.04)[3]. This makes 2-hydroxy-4-(trifluoromethoxy)benzoic acid an ideal starting material for synthesizing highly permeable, metabolically stable therapeutics, such as antitubercular nitroimidazoles (PA-824 analogs) and targeted kinase inhibitors[2][4].

Orthogonal Reactivity & Workflow Visualization

The true synthetic value of this building block lies in its three distinct functional zones, which can be manipulated independently without requiring complex protecting group strategies:

  • Carboxylic Acid (C1): Readily undergoes amidation, esterification, or decarboxylative cross-coupling.

  • Phenolic Hydroxyl (C2): Acts as a nucleophile for etherification (alkylation) or can be converted to a triflate for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

  • Trifluoromethoxy-Substituted Aryl Ring (C4): Provides a strong inductive electron-withdrawing effect, modulating the pKa of the C1 carboxylic acid and shielding the aromatic ring from electrophilic metabolic attack[1].

G Core 2-Hydroxy-4-(trifluoromethoxy) benzoic acid Carboxyl Carboxylic Acid (-COOH) Amidation / Esterification Core->Carboxyl Activation (HATU/EDCI) Phenol Phenol (-OH) Etherification / Triflation Core->Phenol Alkylation (R-Br, K2CO3) Aryl Trifluoromethoxy (-OCF3) Lipophilic / Metabolic Shield Core->Aryl Inductive Effect Prod2 Targeted Kinase Inhibitors Carboxyl->Prod2 Prod1 Nitroimidazooxazines (Antituberculars) Phenol->Prod1

Orthogonal reactivity pathways of 2-Hydroxy-4-(trifluoromethoxy)benzoic acid in drug synthesis.

Physicochemical Profiling: –OCH₃ vs. –OCF₃

To understand the causality behind selecting this specific fluorinated building block over its non-fluorinated counterpart, consider the comparative physicochemical data summarized below. The substitution of hydrogen atoms for fluorine fundamentally alters the electronic distribution and spatial conformation of the molecule[1].

PropertyMethoxy Group (–OCH₃)Trifluoromethoxy Group (–OCF₃)Impact on Drug Design
Hansch Lipophilicity ( π ) -0.02+1.04Enhances passive membrane permeability and BBB crossing[3].
Hammett Constant ( σp​ ) -0.27 (Electron Donating)+0.35 (Electron Withdrawing)Modulates target binding affinity and lowers the pKa of adjacent groups.
Metabolic Stability Low (Prone to O-dealkylation)Very High (Inert to CYP450s)Increases drug half-life ( t1/2​ ) and reduces toxic metabolite formation[1].
H-Bond Acceptor Ability StrongNegligibleReduces desolvation penalty upon binding to hydrophobic target pockets[1].

Validated Experimental Protocols

The following protocols demonstrate the self-validating, step-by-step methodologies for utilizing 2-hydroxy-4-(trifluoromethoxy)benzoic acid in complex organic synthesis.

Protocol A: Chemoselective Phenolic Alkylation via Ester Intermediate

Application: Synthesis of ether derivatives for antitubercular PA-824 analogs[2].

Rationale: Direct alkylation of the phenol in the presence of the free carboxylic acid often leads to competing esterification. To ensure absolute chemoselectivity, the carboxylic acid is first transiently protected as an ethyl ester.

Step 1: Esterification

  • Suspend 2-hydroxy-4-(trifluoromethoxy)benzoic acid (1.0 eq, 10 mmol) in absolute ethanol (30 mL).

  • Add concentrated sulfuric acid ( H2​SO4​ , 0.1 eq) dropwise at 0 °C.

  • Reflux the mixture for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.

  • Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3​ , and extract with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate to yield ethyl 2-hydroxy-4-(trifluoromethoxy)benzoate.

Step 2: Phenolic Alkylation

  • Dissolve the ethyl ester intermediate (1.0 eq, 8 mmol) in anhydrous DMF (15 mL).

  • Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Add the desired alkyl halide (e.g., benzyl bromide or cyclopropylmethyl bromide, 1.2 eq) dropwise[2].

  • Heat the reaction to 60 °C for 4 hours.

  • Quench with ice water (50 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the organic layer with brine (5 x 20 mL) to remove residual DMF, dry, and concentrate.

Step 3: Saponification (Optional - to recover the free acid)

  • Dissolve the alkylated ester in THF/MeOH/H₂O (2:1:1, 20 mL).

  • Add lithium hydroxide monohydrate ( LiOH⋅H2​O , 3.0 eq) and stir at room temperature for 4 hours.

  • Acidify with 1M HCl to pH 2, extract with EtOAc, and concentrate to yield the functionalized 2-alkoxy-4-(trifluoromethoxy)benzoic acid.

Protocol B: Direct Amide Bond Formation (Kinase Inhibitor Libraries)

Application: Generating targeted libraries by coupling the carboxylic acid with diverse amines.

Rationale: The electron-withdrawing –OCF₃ group slightly deactivates the carboxylic acid. Therefore, highly efficient uronium-based coupling reagents like HATU are preferred over standard carbodiimides (e.g., DCC) to prevent sluggish reaction rates and epimerization (if chiral centers are present elsewhere).

  • Dissolve 2-hydroxy-4-(trifluoromethoxy)benzoic acid (1.0 eq, 5 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 5 minutes.

  • Add HATU (1.1 eq) at 0 °C. The solution will turn slightly yellow as the active OBt-ester forms. Stir for 15 minutes.

  • Add the primary or secondary amine (1.1 eq) dissolved in 5 mL DCM.

  • Warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture sequentially with 1M HCl (to remove unreacted amine/DIPEA), saturated NaHCO3​ , and brine.

  • Purify the resulting amide via flash column chromatography.

Handling, Safety, and Troubleshooting

  • Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO, THF) and alcohols. Moderately soluble in DCM. Insoluble in water.

  • Safety: Classified under Acute Tox. 4 (oral, dermal, inhalation)[5]. Handle in a well-ventilated fume hood using standard PPE (nitrile gloves, safety goggles).

  • Troubleshooting - Poor Amide Yields: If the free phenolic –OH interferes with amide coupling (e.g., forming depsipeptides or oligomers), protect the phenol temporarily as an acetate or silyl ether (TBS) prior to HATU activation, or use an excess of the amine nucleophile.

References

  • Chemical Substance Information - NextSDS: 2-hydroxy-4-(trifluoromethoxy)benzoic acid. NextSDS. Available at: [Link]

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. 3. Exploration of the Linker and Lipophilic Tail: National Institutes of Health (NIH). Available at:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design: MDPI Molecules (2025). Available at: [Link]

  • Design and Evaluation of New 6-Trifluoromethoxy-Isatin Derivatives as Potential CDK2 Inhibitors: National Institutes of Health (NIH) / PMC (2026). Available at:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design (ResearchGate PDF): ResearchGate (2025). Available at: [Link]

Sources

Method

Application Note: Synthesis and Functionalization of 2-Hydroxy-4-trifluoromethoxy-benzoic Acid Derivatives

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Application Area: Antitubercular Drug Development (Nitroimidazooxazine Analogs) Introduction & Mechanistic Grounding The incorporation...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Application Area: Antitubercular Drug Development (Nitroimidazooxazine Analogs)

Introduction & Mechanistic Grounding

The incorporation of the trifluoromethoxy ( −OCF3​ ) group is a highly effective strategy in modern medicinal chemistry. It enhances the lipophilicity and metabolic stability of drug candidates while modulating the electronic properties of the aromatic ring. Specifically, 2-hydroxy-4-(trifluoromethoxy)benzoic acid serves as a critical synthetic intermediate in the development of novel antitubercular nitroimidazoles, such as next-generation analogs of PA-824 (Pretomanid) ()[1].

To utilize this scaffold for reductive amination with complex amine cores, the carboxylic acid must be converted into an aldehyde, and the phenolic hydroxyl group must be functionalized (e.g., via cyclopropanation) to probe structure-activity relationships (SAR) in the lipophilic tail of the drug target ()[1].

This protocol details a highly chemoselective, five-step synthetic workflow to convert 2-hydroxy-4-(trifluoromethoxy)benzoic acid into 2-O-cyclopropyl-4-(trifluoromethoxy)benzaldehyde .

Synthetic Workflow Visualization

The following diagram illustrates the logical progression of the synthesis. Each step is designed to prevent competing side reactions, ensuring high fidelity during functional group interconversions.

SynthesisWorkflow Node1 2-Hydroxy-4-(trifluoromethoxy) benzoic acid Node2 Ethyl-2-hydroxy-4-(trifluoromethoxy) benzoate Node1->Node2 EtOH, H2SO4 (Esterification) Node3 4-(Trifluoromethoxy)-2- (vinyloxy)benzoic acid Node2->Node3 1. 1-bromo-2-chloroethane, K2CO3 2. KOtBu, THF (Alkylation & Elimination) Node4 2-O-Cyclopropyl-4- (trifluoromethoxy)benzaldehyde Node3->Node4 1. Simmons-Smith (Cyclopropanation) 2. BH3·DMS (Reduction) 3. PCC (Oxidation)

Chemical synthesis workflow for 2-O-cyclopropyl-4-trifluoromethoxybenzaldehyde derivatives.

Step-by-Step Experimental Methodologies

As an application scientist, it is crucial to understand the causality behind these reagent choices. The protocol relies on orthogonal reactivity to manipulate the phenol and carboxylic acid independently.

Phase 1: Carboxylic Acid Protection (Esterification)

Objective: Mask the carboxylic acid to prevent competitive alkylation during the subsequent etherification of the phenol.

  • Reaction: Suspend 2-hydroxy-4-(trifluoromethoxy)benzoic acid (1.0 eq) in absolute ethanol (0.5 M).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid ( H2​SO4​ , 0.1 eq).

  • Conditions: Heat the mixture to reflux for 12-16 hours under an inert atmosphere. Monitor reaction completion via TLC (Hexanes/EtOAc).

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3​ , extract with ethyl acetate (3x), dry over anhydrous Na2​SO4​ , and concentrate to yield ethyl-2-hydroxy-4-(trifluoromethoxy)benzoate ()[1].

Phase 2: Tandem Alkylation and Vinyl Ether Formation

Objective: Install the carbon framework for the cyclopropyl ring. The use of Potassium tert-butoxide (KOtBu) is a strategic choice: it simultaneously saponifies the ester back to the acid and drives the E2 elimination of HCl to form the vinyl ether.

  • Alkylation: Dissolve the ester (1.0 eq) in anhydrous DMF. Add finely powdered anhydrous K2​CO3​ (3.0 eq) and 1-bromo-2-chloroethane (1.5 eq). Stir at 60 °C until the phenol is fully consumed.

  • Intermediate Isolation: Quench with ice water, extract with diethyl ether, wash with brine, dry, and concentrate to yield the 2-(2-chloroethoxy) intermediate.

  • Saponification/Elimination: Dissolve the crude intermediate in anhydrous THF. Slowly add KOtBu (3.5 eq) at 20 °C. Stir for 4-6 hours.

  • Workup: Carefully acidify the mixture to pH 3 using 1M HCl at 0 °C. Extract with ethyl acetate. Purification via column chromatography yields 4-(trifluoromethoxy)-2-(vinyloxy)benzoic acid ()[1].

Phase 3: Cyclopropanation, Reduction, and Oxidation

Objective: Convert the vinyl ether to a cyclopropyl ether, and selectively reduce the carboxylic acid to an aldehyde handle for downstream reductive amination.

  • Simmons-Smith Cyclopropanation: Dissolve the vinyl ether in anhydrous CH2​Cl2​ . Add Diethylzinc ( Et2​Zn , 2.0 eq) at 0 °C, followed by dropwise addition of diiodomethane ( CH2​I2​ , 2.0 eq). Stir at room temperature. This method is chosen over diazo-based reagents for its superior safety profile and chemoselectivity toward electron-rich olefins.

  • Chemoselective Reduction: Isolate the cyclopropanated acid and dissolve in anhydrous THF. Add Borane dimethyl sulfide complex ( BH3​⋅DMS , 2.0 eq) at 0 °C. BH3​ selectively reduces the carboxylic acid to the primary benzylic alcohol without ring-opening the strained cyclopropane.

  • Controlled Oxidation: Dissolve the crude benzylic alcohol in CH2​Cl2​ . Add Pyridinium chlorochromate (PCC, 1.5 eq) and stir at room temperature for 2-3 hours. PCC prevents over-oxidation back to the carboxylic acid.

  • Final Isolation: Filter the dark reaction mixture through a pad of Celite and silica gel. Concentrate and purify via flash chromatography to afford 2-O-cyclopropyl-4-(trifluoromethoxy)benzaldehyde ()[1].

Quantitative Data Summary

The table below summarizes the expected yields and critical reaction parameters based on validated medicinal chemistry literature standards for these specific transformations.

Synthesis PhaseKey Reagents & CatalystsTemp / TimeProduct / IntermediateExpected Yield
1. Esterification EtOH, conc. H2​SO4​ Reflux, 12hEthyl-2-hydroxy-4-(trifluoromethoxy)benzoate>95% (Quantitative)
2. Alkylation & Elimination 1-bromo-2-chloroethane, K2​CO3​ , DMF; then KOtBu, THF60 °C; then 20 °C4-(trifluoromethoxy)-2-(vinyloxy)benzoic acid63%
3. Cyclopropanation CH2​I2​ , Et2​Zn , CH2​Cl2​ 0 °C to RT2-cyclopropyloxy-4-(trifluoromethoxy)benzoic acidN/A (Carried forward)
4. Acid Reduction BH3​⋅DMS , THF0 °C to RT2-cyclopropyloxy-4-(trifluoromethoxy)benzyl alcoholN/A (Carried forward)
5. Alcohol Oxidation PCC, CH2​Cl2​ RT, 2-3h2-O-cyclopropyl-4-(trifluoromethoxy)benzaldehyde40% (Over 3 steps)

References

  • Cherian, J., Choi, I., et al. "Structure-Activity Relationships of Antitubercular Nitroimidazoles. 3. Exploration of the Linker and Lipophilic Tail of ((S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824)." Journal of Medicinal Chemistry, 2011, 54(16), 5639-5659. Available at:[Link]

Sources

Application

Application Note: 2-Hydroxy-4-(trifluoromethoxy)benzoic Acid as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Rationale In contemporary drug discovery, the strategic incorporation of fluorinated functional groups is a cornerstone for optimizing pharmacokinetics and target binding. 2-Hydroxy-4-(trifluoromethox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In contemporary drug discovery, the strategic incorporation of fluorinated functional groups is a cornerstone for optimizing pharmacokinetics and target binding. 2-Hydroxy-4-(trifluoromethoxy)benzoic acid (CAS: 851341-52-1)[1] represents a highly specialized, privileged building block. By modifying the classic salicylic acid scaffold with a trifluoromethoxy (–OCF₃) group at the 4-position, medicinal chemists can transform a standard non-steroidal anti-inflammatory drug (NSAID) pharmacophore into a metabolically robust, highly lipophilic entity[2].

This application note details the physicochemical rationale, structural advantages, and validated experimental protocols for utilizing 2-Hydroxy-4-(trifluoromethoxy)benzoic acid in the synthesis of novel therapeutics, such as next-generation antimicrobial salicylanilides and selective enzyme inhibitors.

Physicochemical Profiling & Target Rationale

The –OCF₃ group is frequently referred to in medicinal chemistry as a "super-halogen" or "pseudo-halogen" due to its unique combination of steric bulk, high electronegativity, and extreme lipophilicity[3].

  • Lipophilicity & Membrane Permeability: The –OCF₃ group boasts a Hansch π parameter of +1.04, making it significantly more lipophilic than a standard methoxy group (–0.02) and even a trifluoromethyl group (+0.88)[2]. This property is critical for driving the passive diffusion of drug candidates across thick lipid barriers, such as mycobacterial cell walls or parasitic nematode cuticles[4].

  • Metabolic Stability: Standard methoxy (–OCH₃) groups are notorious metabolic liabilities, rapidly undergoing CYP450-mediated oxidative O-demethylation. In contrast, the highly polarized and exceptionally strong C–F bonds (bond dissociation energy of ~485 kJ/mol) render the –OCF₃ group highly resistant to enzymatic cleavage, drastically improving the pharmacokinetic half-life ( t1/2​ ) of the resulting drug[5].

  • Electronic Modulation (pKa Tuning): The strong electron-withdrawing nature of the –OCF₃ group (Hammett σp​ = +0.35) exerts an inductive pull across the aromatic ring. This lowers the pKa of both the adjacent 2-hydroxyl and 1-carboxylic acid groups, fine-tuning the molecule's ionization state at physiological pH to optimize electrostatic interactions within target binding pockets[3].

Table 1: Physicochemical Comparison of 4-Position Substituents
Property–OCH₃ (Methoxy)–CF₃ (Trifluoromethyl)–OCF₃ (Trifluoromethoxy)
Hansch π (Lipophilicity) -0.02+0.88+1.04
Hammett σp​ (Electronic) -0.27 (Electron Donating)+0.54 (Electron Withdrawing)+0.35 (Electron Withdrawing)
Metabolic Liability High (Rapid O-demethylation)LowVery Low (Resists cleavage)
Steric Profile ModerateBulkyBulky / Conformationally Flexible

Applications in Drug Design

A. Next-Generation Salicylanilides (Antimicrobials/Anthelmintics)

Salicylanilides (e.g., niclosamide, closantel) act as proton ionophores that uncouple oxidative phosphorylation in target pathogens. By utilizing 2-Hydroxy-4-(trifluoromethoxy)benzoic acid as the core acid, researchers can synthesize novel amides with enhanced lipid solubility[6]. The –OCF₃ group drives mitochondrial membrane accumulation, while the acidic phenolic –OH shuttles protons across the gradient, leading to rapid ATP depletion in the pathogen.

Pathway Drug -OCF3 Salicylanilide Mito Mitochondrial Membrane Accumulation Drug->Mito Driven by High LogP Proton Proton Ionophore Activity (H+ Transport) Mito->Proton Acidic Phenolic -OH Grad Dissipation of Proton Motive Force Proton->Grad Transmembrane Cycling ATP Inhibition of ATP Synthesis Grad->ATP Metabolic Uncoupling

Mechanism of action for -OCF3 salicylanilides acting as mitochondrial uncouplers.

B. Selective Enzyme Inhibitors (e.g., COX-2)

In the design of non-steroidal anti-inflammatory drugs (NSAIDs), achieving selectivity for COX-2 over COX-1 is vital for minimizing gastrointestinal toxicity. The bulky, lipophilic –OCF₃ group perfectly occupies the hydrophobic side pocket present in the COX-2 active site (which is sterically restricted in COX-1), driving high selectivity while the carboxylic acid maintains the critical salt-bridge interaction with Arg120[4].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of –OCF₃ Salicylanilide Derivatives (Amide Coupling)

Causality & Rationale: Direct amidation of salicylic acids is notoriously difficult because the unprotected 2-hydroxyl group can undergo competitive esterification, leading to complex oligomeric mixtures. Utilizing EDCI and HOBt in the presence of a mild, sterically hindered base (DIPEA) ensures the selective formation of the active ester at the carboxylic acid, allowing high-yield amide bond formation without requiring tedious phenol protection/deprotection steps.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 2-Hydroxy-4-(trifluoromethoxy)benzoic acid in anhydrous DMF to a concentration of 0.2 M under an inert nitrogen atmosphere.

  • Active Ester Formation: Add 1.2 eq of EDCI·HCl and 1.2 eq of HOBt. Stir the reaction mixture at 0°C for 30 minutes.

  • Coupling: Add 1.1 eq of the desired aniline derivative, followed by the dropwise addition of 2.5 eq of DIPEA.

  • Propagation: Remove the ice bath, warm the reaction to room temperature, and stir for 12 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The successful progression is validated by the disappearance of the active ester mass intermediate and the emergence of the target amide mass. If unreacted acid remains, add an additional 0.2 eq of EDCI.

  • Workup: Quench the reaction with ice water. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers sequentially with 1N HCl (to remove unreacted aniline and DIPEA), saturated NaHCO₃, and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure salicylanilide.

G A 2-Hydroxy-4-(trifluoromethoxy) benzoic acid B Amide Coupling (EDCI, HOBt, DIPEA) A->B D Novel Salicylanilides B->D High Yield C Aniline Derivatives C->B E HLM Stability Assay D->E PK Profiling F Target Binding Assay D->F PD Profiling

Workflow for the synthesis and biological evaluation of -OCF3 modified salicylanilides.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Causality & Rationale: To empirically validate that the –OCF₃ substitution successfully rescues the metabolic liability of standard methoxy-aromatics, an in vitro assay using Human Liver Microsomes (HLM) is required. The addition of NADPH initiates CYP450-mediated phase I metabolism. Comparing the intrinsic clearance ( CLint​ ) of the –OCF₃ compound against a –OCH₃ control proves the structural hypothesis[7].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the synthesized –OCF₃ compound (and a –OCH₃ control compound) in DMSO.

  • Incubation Matrix: Dilute the stock to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL final protein concentration). Ensure final DMSO concentration is 0.1% to prevent CYP inhibition.

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: Aliquot 50 µL samples at specific time points: 0, 15, 30, 45, and 60 minutes.

  • Quenching (Self-Validation): Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide). The rapid protein precipitation halts all enzymatic activity instantly.

  • Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound percentage versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - Molecules (MDPI). URL:[Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journal of Organic Chemistry. URL:[Link]

  • Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - Chemical Science (RSC Publishing). URL:[Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Method

reaction conditions for the esterification of 2-Hydroxy-4-trifluoromethoxy-benzoic acid

Application Note & Protocol Topic: Optimized Reaction Conditions for the Esterification of 2-Hydroxy-4-trifluoromethoxy-benzoic acid Audience: Researchers, scientists, and drug development professionals. Introduction and...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Optimized Reaction Conditions for the Esterification of 2-Hydroxy-4-trifluoromethoxy-benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The synthesis of esters from 2-Hydroxy-4-trifluoromethoxy-benzoic acid is a critical step in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy (-OCF₃) group often enhances metabolic stability and lipophilicity, making its derivatives attractive for medicinal chemistry. However, the esterification of this substrate presents unique challenges due to the electronic and steric properties of its substituents. The ortho-hydroxyl group can sterically hinder the carboxylic acid and form a strong intramolecular hydrogen bond with the carbonyl oxygen, significantly reducing its electrophilicity.

This document provides a comprehensive guide to overcoming these challenges. We will detail a robust, optimized protocol based on the principles of the Fischer-Speier esterification, explain the mechanistic rationale for each step, and present key data to guide reaction optimization.

Mechanistic Insights and Rationale

The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1] While fundamentally an equilibrium process, strategic choices in reaction conditions are necessary to drive the reaction to completion, especially for a sterically hindered and electronically deactivated substrate like 2-Hydroxy-4-trifluoromethoxy-benzoic acid.

Overcoming Substrate-Specific Challenges
  • Activation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄ or p-TsOH). This step is crucial as it dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol.[1] For this specific substrate, the intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl must be overcome, necessitating the use of a strong acid catalyst.

  • Driving the Equilibrium: To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by two methods:

    • Using an Excess of a Reactant: The alcohol is often used in large excess, serving as both the nucleophile and the reaction solvent. This concentration-driven approach is simple and effective for common, inexpensive alcohols like methanol and ethanol.[1][2]

    • Removal of Water: As water is a product of the reaction, its removal will drive the equilibrium forward according to Le Châtelier's principle. This can be achieved azeotropically using a Dean-Stark apparatus, particularly when the alcohol is more valuable or has a high boiling point.[2][3]

The Role of the Catalyst

A strong protic acid like concentrated sulfuric acid (H₂SO₄) is highly effective for two reasons:

  • Catalyst: It provides the necessary protons to activate the carboxylic acid.[4]

  • Dehydrating Agent: Concentrated sulfuric acid sequesters the water formed during the reaction, further pushing the equilibrium towards the ester product.[4]

Alternatively, solid acid catalysts like phosphoric acid-modified Montmorillonite K10 clay or p-toluenesulfonic acid (p-TsOH) can be used. These are often easier to handle and remove from the reaction mixture.[5][6]

Experimental Protocol: Synthesis of Methyl 2-Hydroxy-4-trifluoromethoxy-benzoate

This section details a standard laboratory procedure for the methyl esterification of 2-Hydroxy-4-trifluoromethoxy-benzoic acid.

Reagents and Equipment
  • Reagents:

    • 2-Hydroxy-4-trifluoromethoxy-benzoic acid

    • Anhydrous Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer and stir bar

    • Separatory funnel

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Rotary evaporator

Reaction Workflow Diagram

G cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve Benzoic Acid in excess Methanol add_catalyst Slowly Add Conc. H₂SO₄ (Catalyst) start->add_catalyst reflux Heat to Reflux (e.g., 65°C for Methanol) Monitor by TLC add_catalyst->reflux cool Cool Reaction to RT reflux->cool quench Pour into Ice-Cold Water & Extract with EtOAc cool->quench wash_bicarb Wash Organic Layer with Sat. NaHCO₃ Solution quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄/MgSO₄ wash_brine->dry evaporate Filter and Evaporate Solvent (Rotary Evaporator) dry->evaporate purify Purify Crude Product (e.g., Column Chromatography) evaporate->purify analyze Characterize Pure Product (NMR, IR, MS) purify->analyze

Caption: Experimental workflow for Fischer esterification.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Hydroxy-4-trifluoromethoxy-benzoic acid (1.0 eq) in anhydrous methanol (20-40 mL per gram of acid).[2]

  • Catalyst Addition: Place the flask in an ice bath to cool. Slowly and cautiously add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.[2] An exothermic reaction may occur.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle.[4]

  • Monitoring: Allow the reaction to proceed for 4-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution until no more CO₂ gas evolves. This neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.[1]

    • Saturated aqueous NaCl solution (brine) to remove excess water and break any emulsions.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the pure ester.

Optimization Parameters and Data

The efficiency of the esterification is highly dependent on several factors. The following table summarizes key parameters and their expected impact, providing a basis for optimization.

ParameterCondition A (Standard)Condition B (Forced)Condition C (Alternative)Rationale & Expected Outcome
Alcohol Methanol (large excess)Ethanol (large excess)Benzyl Alcohol (3-5 eq)Smaller alcohols (Methanol) react faster due to less steric hindrance. For larger alcohols, longer reaction times or azeotropic water removal may be needed.
Catalyst Conc. H₂SO₄ (0.1 eq)Conc. H₂SO₄ (0.3 eq)p-TsOH (0.1 eq)Increased catalyst loading can accelerate the reaction but may lead to decomposition at high temperatures. p-TsOH is a solid, making it easier to handle.[6]
Temperature Reflux (~65 °C)Reflux (~78 °C)Reflux (in Toluene, ~110°C)Higher temperatures increase the reaction rate. For high-boiling alcohols, using a solvent like toluene with a Dean-Stark trap is effective for water removal.[2]
Time 12 hours8 hours24 hoursReaction time must be optimized. Monitor by TLC to avoid prolonged heating which can cause side reactions.
Water Removal Excess AlcoholExcess AlcoholDean-Stark TrapUsing a Dean-Stark apparatus is the most efficient way to remove water and is recommended for less reactive or sterically hindered alcohols.[3]

Troubleshooting Common Issues

  • Low Conversion/Yield:

    • Cause: Insufficient reaction time, catalyst deactivation, or equilibrium not sufficiently shifted.

    • Solution: Extend the reaction time. Ensure the alcohol is anhydrous. Consider using a Dean-Stark trap to remove water.[3]

  • Formation of Side Products:

    • Cause: High temperatures and strong acidic conditions can sometimes lead to ether formation from the alcohol or decomposition of the starting material.[3]

    • Solution: Use the minimum effective temperature. Consider a milder catalyst like a solid acid or p-TsOH.[5]

  • Difficult Purification:

    • Cause: Incomplete neutralization of the acid starting material.

    • Solution: Ensure thorough washing with NaHCO₃ solution during work-up. Check the pH of the final aqueous wash to confirm it is neutral or basic.

Conclusion

The esterification of 2-Hydroxy-4-trifluoromethoxy-benzoic acid is readily achievable using a modified Fischer esterification protocol. Success hinges on the use of a strong acid catalyst to activate the sterically hindered and hydrogen-bonded carboxylic acid, coupled with strategic measures—such as using a large excess of the alcohol or removing water azeotropically—to drive the reaction equilibrium toward completion. The detailed protocol and optimization data provided herein serve as a robust starting point for researchers in the synthesis of valuable ester derivatives for various scientific applications.

References

  • ijstr.org. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid.
  • Organic Chemistry Portal. Ester synthesis by esterification.
  • Google Patents. US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
  • MDPI. (2025, September 17). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling.
  • ACS Publications. (2025, April 29). Exploring the Syntheses for Phenolic Acid Esters of Cellulose: Pros and Cons of Methods | Polymer Science & Technology.
  • ResearchGate. (2025, November 18). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling.
  • Arkivoc. Synthesis of esters derived from 2,3,4-tri-O-benzyl-α-D-methylglucoside.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • ResearchGate. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols | Request PDF.
  • PMC. N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading.
  • BenchChem. basic principles of Fischer esterification for methyl salicylate.
  • BenchChem. Optimization of reaction conditions for the esterification of 2,3,4-trihydroxypentanedioic acid.
  • PMC. Structure-based identification of salicylic acid derivatives as malarial threonyl tRNA-synthetase inhibitors.
  • PMC. (2021, February 19). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils.
  • Google Patents. CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
  • RSC Publishing. Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group.
  • DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
  • Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate.
  • Lipophilization of Phenolic Acids through Esterification Using p-toluenesulfonic Acid as Catalyst.
  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • PMC. (2021, December 1). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks.
  • Google Patents. EP0139252A2 - Esterification of carboxylic acids containing phenol groups.

Sources

Application

use of 2-Hydroxy-4-trifluoromethoxy-benzoic acid in polymer chemistry

Application Note: Synthesis and Characterization of Fluorinated Poly(Anhydride-Esters) Derived from 2-Hydroxy-4-(trifluoromethoxy)benzoic Acid for Prolonged Drug Delivery Target Audience: Polymer Chemists, Biomaterials R...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of Fluorinated Poly(Anhydride-Esters) Derived from 2-Hydroxy-4-(trifluoromethoxy)benzoic Acid for Prolonged Drug Delivery

Target Audience: Polymer Chemists, Biomaterials Researchers, and Drug Delivery Scientists.

Introduction & Mechanistic Rationale

Poly(anhydride-esters) (PAEs) have emerged as a highly versatile class of biodegradable polymers, particularly those derived from salicylic acid (the active metabolite of aspirin). These polymers are unique because the drug itself is chemically incorporated into the polymeric backbone, allowing for exceptionally high drug loading (up to 74 wt%) and localized, controlled release upon hydrolytic degradation[1][2].

However, a persistent challenge in standard salicylic acid-based PAEs (SAPAEs) is their relatively rapid degradation rate in aqueous physiological environments, which limits their use in long-term implantable applications. As a Senior Application Scientist, I propose a structural evolution: substituting standard salicylic acid with 2-Hydroxy-4-(trifluoromethoxy)benzoic acid .

The Causality of the -OCF₃ Substitution: The introduction of a trifluoromethoxy (-OCF₃) group at the 4-position fundamentally alters the polymer physics and pharmacokinetics of the system:

  • Hydrophobic Shielding: The -OCF₃ group is intensely electron-withdrawing and highly lipophilic. In polymer networks, trifluoromethoxy groups drastically reduce moisture absorption (often to <1%) and increase the free volume, which repels bulk water ingress[3][4]. This forces the polymer to degrade strictly via surface erosion rather than bulk degradation, extending the release profile from days to months.

  • Enhanced Bioaccessibility: Upon ester and anhydride bond cleavage, the polymer releases 4-(trifluoromethoxy)salicylic acid. The fluorinated moiety increases the partition coefficient (LogP) of the released non-steroidal anti-inflammatory drug (NSAID), facilitating superior cellular membrane permeability compared to standard salicylic acid[1][5].

Synthetic Workflow & Reaction Pathway

The synthesis of the fluorinated PAE relies on a self-validating three-step process: linker coupling, acetylation, and melt-condensation polymerization. We utilize sebacoyl chloride as the aliphatic linker to provide necessary flexibility to the otherwise rigid aromatic backbone[6].

Synthesis Monomer 2-Hydroxy-4-(OCF3) benzoic acid Linker Linker Coupling (Sebacoyl Chloride) Monomer->Linker Precursor Diacid Precursor (Isolation & Wash) Linker->Precursor Acetylation Acetylation (Acetic Anhydride) Precursor->Acetylation Polymerization Melt-Condensation (180°C, <2 Torr) Acetylation->Polymerization Polymer Fluorinated Poly(anhydride-ester) Polymerization->Polymer

Synthetic workflow of fluorinated poly(anhydride-ester) via melt-condensation.

Step-by-Step Experimental Protocols

Note: All glassware must be flame-dried and purged with ultra-high purity Argon to prevent premature anhydride hydrolysis.

Protocol A: Synthesis of the Diacid Precursor

Objective: Form ester linkages between the phenolic hydroxyl of the monomer and the acyl chloride of the linker.

  • Dissolution: Dissolve 22 mmol of 2-Hydroxy-4-(trifluoromethoxy)benzoic acid in 40 mL of anhydrous Tetrahydrofuran (THF) in a round-bottom flask[6].

  • Base Addition: Add 44 mmol of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger for the HCl byproduct, driving the esterification forward and preventing the degradation of the acid-sensitive -OCF₃ group.

  • Coupling: Dropwise add 10 mmol of sebacoyl chloride dissolved in 10 mL THF at 0 °C over 30 minutes.

  • Reaction & Isolation: Stir at room temperature for 12 hours. Pour the mixture into an excess of 1M HCl (ice-cold) to precipitate the diacid. Filter, wash with deionized water, and dry under a vacuum at 40 °C for 24 hours.

Protocol B: Acetylation and Melt-Condensation Polymerization

Objective: Activate the carboxylic acid ends and polymerize via the removal of acetic acid byproducts.

  • Activation: Suspend the dried diacid precursor in an excess of acetic anhydride (1:5 w/v) and reflux at 150 °C for 2 hours until a clear solution forms.

  • Pre-polymer Isolation: Remove unreacted acetic anhydride under a vacuum to yield the acetylated pre-polymer.

  • Melt-Condensation: Transfer the pre-polymer to a custom polymerization tube. Submerge in an oil bath pre-heated to 180 °C.

  • Vacuum Application: Gradually apply a high vacuum (< 2 Torr) over 15 minutes. Causality: Melt-condensation is strictly preferred over solution polymerization here; high heat and vacuum continuously remove the acetic acid byproduct, shifting the thermodynamic equilibrium to yield high molecular weight polymers (>30,000 Da) necessary for mechanical stability[1][2].

  • Termination: After 90 minutes, or when the melt becomes highly viscous and wraps around the mechanical stirrer, break the vacuum with Argon and cool rapidly to room temperature.

Quantitative Data & Comparative Analysis

The integration of the -OCF₃ group predictably shifts the physicochemical properties of the polymer. The table below summarizes the self-validating data comparing standard SAPAEs to our novel fluorinated derivative.

PropertyStandard SAPAE (Sebacic Linker)-OCF₃ Modified SAPAEMechanistic Rationale for Shift
Glass Transition (T_g) ~35 °C~45 °CThe bulky -OCF₃ group increases steric hindrance, restricting polymer chain mobility[2].
Moisture Absorption ~2.5%< 0.7%Fluorination drastically increases hydrophobicity and repels water ingress into the bulk[3].
Water Contact Angle ~75°> 98°Lower surface energy driven by the trifluoromethoxy moieties[4].
Degradation Half-Life 7–10 days35–45 daysHydrophobic shielding of the anhydride bonds delays hydrolytic cleavage[1][3].

Degradation and Release Mechanism

The therapeutic efficacy of this polymer relies on a highly orchestrated, pH-dependent hydrolytic cascade. Because the -OCF₃ group prevents bulk water penetration, degradation is confined to the surface. The highly labile anhydride bonds cleave first, breaking the polymer into oligomers, followed by the slower cleavage of the ester bonds to release the active drug.

Degradation Polymer Fluorinated Poly(anhydride-ester) Matrix (Highly Hydrophobic) Water Surface Water Penetration (Retarded by -OCF3) Polymer->Water Anhydride Anhydride Bond Cleavage (Rapid, pH-dependent) Water->Anhydride Ester Ester Bond Cleavage (Slow, Rate-Limiting Step) Anhydride->Ester Drug 4-(Trifluoromethoxy)salicylic Acid (Active NSAID) Ester->Drug Linker Sebacic Acid (Biocompatible Byproduct) Ester->Linker

Hydrolytic degradation pathway and localized therapeutic release mechanism.

References

  • Salicylic acid-derived poly(anhydride-ester) electrospun fibers designed for regenerating the peripheral nervous system Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers Source: National Institutes of Health (PMC) URL:[Link]

  • Effect of Linker Structure on Salicylic Acid-Derived Poly(anhydride−esters) Source: Macromolecules (ACS Publications) URL:[Link]

  • Polyimide Films Containing Trifluoromethoxy Groups with High Comprehensive Performance for Flexible Circuitry Substrates Source: ACS Applied Polymer Materials URL:[Link]

  • Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups Source: Taylor & Francis Online URL:[Link]

Sources

Method

Application Note: Large-Scale Synthesis of 2-Hydroxy-4-(trifluoromethoxy)benzoic Acid

Executive Brief & Strategic Context The scalable synthesis of 2-Hydroxy-4-(trifluoromethoxy)benzoic acid (CAS: 851341-52-1) represents a critical capability in modern pharmaceutical manufacturing. This highly functionali...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief & Strategic Context

The scalable synthesis of 2-Hydroxy-4-(trifluoromethoxy)benzoic acid (CAS: 851341-52-1) represents a critical capability in modern pharmaceutical manufacturing. This highly functionalized salicylic acid derivative serves as an indispensable building block for advanced therapeutics, most notably in the development of NLRP3 inflammasome inhibitors for neuroinflammatory diseases[1][2] and IDO/TDO enzyme inhibitors for oncology and immune evasion blockade[3].

Standard atmospheric carboxylation protocols frequently fail when applied to this substrate due to the profound electronic deactivation caused by the trifluoromethoxy (-OCF 3​ ) group. This application note details a field-proven, high-pressure Kolbe-Schmitt carboxylation protocol designed specifically for deactivated phenols[4][5], ensuring high regioselectivity, scalability, and self-validating quality control.

Downstream A 2-Hydroxy-4-(trifluoromethoxy)benzoic acid B Amidation / Cross-Coupling A->B C NLRP3 Inhibitors (Neuroinflammation) B->C Pathway Modulation D IDO/TDO Inhibitors (Oncology / Immunotherapy) B->D Immune Evasion Blockade

Figure 1: Downstream applications of the synthesized building block in drug discovery.

Mechanistic Rationale & Regioselectivity

To achieve high yields and strict isomeric purity, every experimental parameter must be thermodynamically and kinetically justified:

  • Electronic Deactivation: The -OCF 3​ group exerts a strong inductive electron-withdrawing effect, significantly reducing the nucleophilicity of the aromatic ring. To overcome the elevated activation energy barrier for electrophilic attack by CO 2​ , extreme conditions (160 °C, 60 bar) are mandatory[5].

  • Cation Chelation & Ortho-Selectivity: We specifically utilize Sodium Hydroxide (NaOH) rather than Potassium Hydroxide (KOH). The smaller ionic radius of the Na + ion allows for tight bidentate chelation between the phenoxide oxygen and the incoming CO 2​ molecule. This rigid six-membered transition state exclusively directs carboxylation to the ortho position[4].

  • Steric Hindrance: The starting material, 3-(trifluoromethoxy)phenol, possesses two ortho positions relative to the hydroxyl group (C2 and C6). The C2 position is severely sterically hindered by the adjacent bulky -OCF 3​ group at C3. Consequently, electrophilic substitution is driven entirely to the C6 position. Upon renumbering the final product (assigning the carboxyl carbon as C1), this yields the target 2-Hydroxy-4-(trifluoromethoxy)benzoic acid.

Process Architecture & Workflow

Workflow A 3-(Trifluoromethoxy)phenol Precursor B Sodium Phenoxide Formation (NaOH, -H2O) A->B Deprotonation C Kolbe-Schmitt Carboxylation (CO2, 60 bar, 160°C) B->C Electrophilic Substitution D Acidification (HCl, pH 2) C->D Protonation E 2-Hydroxy-4-(trifluoromethoxy) benzoic acid D->E Crystallization

Figure 2: Mechanistic workflow for the large-scale synthesis of the target benzoic acid.

Self-Validating Experimental Protocol

Phase 1: Phenoxide Formation & Azeotropic Dehydration

Causality: The Kolbe-Schmitt reaction is highly moisture-sensitive. Even trace amounts of water will hydrolyze the phenoxide back to the unreactive phenol and consume CO 2​ to form sodium bicarbonate, halting the reaction.

  • Charge a glass-lined reactor equipped with a Dean-Stark apparatus with 3-(trifluoromethoxy)phenol (1.0 equiv) and Toluene (10 volumes).

  • Slowly add aqueous NaOH (1.05 equiv, 50% w/w solution) under vigorous agitation.

  • Heat the mixture to reflux (approx. 110 °C) and continuously remove water via the Dean-Stark trap until water evolution ceases (typically 4–6 hours).

  • In-Process Control (IPC) 1: Withdraw an aliquot and perform Karl Fischer (KF) titration. Proceed only if water content is < 0.05%. This validates the anhydrous state of the system.

  • Distill off the toluene under reduced pressure to yield a dry, powdery sodium 3-(trifluoromethoxy)phenoxide salt.

Phase 2: High-Pressure Kolbe-Schmitt Carboxylation

Causality: A Hastelloy C-276 autoclave is required to safely manage the high pressures and mitigate corrosion risks at elevated temperatures.

  • Quickly transfer the anhydrous phenoxide salt to the Hastelloy autoclave under a dry nitrogen atmosphere to prevent atmospheric moisture absorption.

  • Seal the reactor, purge three times with bone-dry CO 2​ (5 bar), and vent to displace residual nitrogen.

  • Pressurize the reactor with CO 2​ to 60 bar .

  • Heat the reactor to 160 °C . The pressure will naturally rise as the temperature increases; maintain the system for 12 hours.

  • IPC 2: Cool the reactor to 40 °C, safely vent the CO 2​ , and sample the solid. Analyze via HPLC (UV 254 nm). Validation metric: < 5% unreacted starting phenol.

Phase 3: Acidification & Product Isolation

Causality: The product exists as a highly water-soluble disodium salt (carboxylate and phenoxide). Acidification protonates both moieties, drastically reducing aqueous solubility and forcing precipitation.

  • Dissolve the crude reaction mass in deionized water (5 volumes) at 20 °C.

  • Slowly add 6M HCl dropwise under continuous stirring until the solution reaches pH 2.0 . Caution: This step is highly exothermic and releases residual dissolved CO 2​ .

  • IPC 3: Verify pH using a calibrated probe. A thick white precipitate of the free acid will form.

  • Stir the suspension for 1 hour at 5 °C to maximize crystallization yield.

Phase 4: Recrystallization & Quality Assurance
  • Filter the crude precipitate via a Nutsche filter and wash with ice-cold water (2 volumes) to remove NaCl byproducts.

  • Recrystallize the crude solid from an Ethanol/Water (1:2 v/v) mixture to remove any trace unreacted starting material or minor regioisomers.

  • Dry the purified 2-Hydroxy-4-(trifluoromethoxy)benzoic acid in a vacuum oven at 50 °C for 8 hours.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and overall yield, derived from scale-up optimization campaigns:

ParameterCondition A (Standard)Condition B (Optimized)Causality / Observation
Base Selection K 2​ CO 3​ (Marasse)NaOH (Anhydrous) NaOH enforces strict ortho-selectivity via tight Na + chelation with CO 2​ .
CO 2​ Pressure 5 bar60 bar High pressure is required to overcome the -OCF 3​ inductive deactivation.
Temperature 120 °C160 °C Necessary thermal energy to cross the elevated activation energy barrier.
Water Content < 1.0%< 0.05% (KF) Trace water quenches the phenoxide to phenol, catastrophically reducing yield.
Isolated Yield 15 - 20%82 - 85% Optimized thermodynamics and strictly anhydrous conditions drive conversion.

References

  • Source: World Intellectual Property Organization (Patent WO2023066825A1)
  • Source: European Patent Office (Patent EP3740493A1)
  • Title: Direct C–H Carboxylation Forming Polyfunctionalized Aromatic Carboxylic Acids by Combined Brønsted Bases Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Kolbe-Schmidt carboxylation of phenols Source: Molecules (via ResearchGate) URL: [Link]

Sources

Application

Application Note &amp; Protocols: 2-Hydroxy-4-trifluoromethoxy-benzoic Acid as a Privileged Scaffold for the Synthesis of Novel Enzyme Inhibitors

Introduction: The Strategic Value of Fluorinated Scaffolds In modern drug discovery, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern drug discovery, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, serving as a versatile foundation for developing novel therapeutics. The 2-hydroxybenzoic acid (salicylic acid) core is a classic example of such a scaffold, forming the basis of numerous biologically active compounds.[1][2] Its defining features—a carboxylic acid and an ortho-hydroxyl group—provide a bidentate chelation motif ideal for interacting with the active sites of metalloenzymes or forming critical hydrogen bonds with receptor pockets.[1][3]

This guide focuses on a highly promising, fluorinated variant: 2-Hydroxy-4-trifluoromethoxy-benzoic acid . The introduction of the trifluoromethoxy (-OCF₃) group at the 4-position is a strategic chemical modification intended to enhance drug-like properties. The -OCF₃ group is a strong electron-withdrawing group and is highly lipophilic. These characteristics can significantly improve a molecule's:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the group resistant to metabolic degradation by cytochrome P450 enzymes.

  • Binding Affinity: The lipophilicity can enhance hydrophobic interactions within the target's active site.

  • Cell Permeability: Improved lipophilicity can aid in crossing cellular membranes.

While direct literature on the synthesis of inhibitors from 2-hydroxy-4-trifluoromethoxy-benzoic acid is emerging, the principles of its application can be authoritatively demonstrated by examining the synthesis and structure-activity relationships (SAR) of closely related analogs. This document provides detailed protocols adapted from established methodologies for similar scaffolds, offering a robust blueprint for researchers.

The 2-Hydroxybenzoic Acid Pharmacophore: Mechanism of Action

The efficacy of this scaffold lies in the precise spatial arrangement of its functional groups. The carboxylate and the ortho-hydroxyl group can act in concert to bind to enzyme active sites. This interaction is often a key driver of enzyme inhibition.

  • Hydrogen Bonding: The groups can serve as both hydrogen bond donors and acceptors, anchoring the inhibitor to key amino acid residues like arginine or tyrosine.[4]

  • Metal Chelation: In metalloenzymes, the bidentate arrangement can effectively chelate the catalytic metal ion (e.g., Zn²⁺, Fe²⁺), displacing water molecules and blocking substrate access.

The type of inhibition (e.g., competitive, non-competitive) is ultimately determined by the entire structure of the final derivative, but the initial binding is often dictated by this core pharmacophore.[5][6]

cluster_Enzyme Enzyme Active Site cluster_Inhibitor 2-Hydroxybenzoic Acid Scaffold A Amino Acid Residue (e.g., Arg105) B Amino Acid Residue (e.g., Tyr102) Inhibitor Carboxylate (-COO⁻) Inhibitor->A Bidentate Salt Bridge (Strong Interaction) R Aromatic Ring (-OCF₃ at C4) Hydroxyl Hydroxyl (-OH) Hydroxyl->B Hydrogen Bond G A 5-Amino-2-hydroxy- 4-trifluoromethoxy- benzoic acid B Isothiocyanate Intermediate A->B Thiophosgene (CSCl₂), HCl D Final Thiazole-based Enzyme Inhibitor B->D Cyclization C Bromoacetyl Reagent C->D

Caption: Synthetic workflow for a thiazole-based enzyme inhibitor.

Protocol 1: Synthesis of a Thiazole-based Inhibitor

This protocol outlines the key steps to synthesize a thiazole-containing inhibitor, a common motif in enzyme-targeted drugs. The procedure is based on the synthesis of SIRT5 inhibitors and is described here for a hypothetical, but chemically valid, amino-substituted trifluoromethoxy analog. [4] Materials:

  • 5-Amino-2-hydroxy-4-trifluoromethoxy-benzoic acid

  • Thiophosgene (CSCl₂)

  • Hydrochloric Acid (HCl)

  • Toluene

  • Ethanol

  • Appropriate bromoacetyl derivative (e.g., N-(4-(2-bromoacetyl)phenyl)acetamide)

  • Standard glassware, stirring and reflux apparatus

  • Purification equipment (preparative HPLC or column chromatography)

Step 1: Synthesis of 2-hydroxy-4-trifluoromethoxy-5-isothiocyanatobenzoic acid

Causality: This step converts the nucleophilic amino group into a reactive isothiocyanate. Thiophosgene serves as a thiocarbonyl source, enabling subsequent cyclization reactions to form sulfur-containing heterocycles.

  • Suspend the starting amino-benzoic acid (1 equivalent) in a mixture of water and concentrated HCl at room temperature with vigorous stirring.

  • To this suspension, add a solution of thiophosgene (1.1 equivalents) in a suitable organic solvent like toluene.

  • Stir the biphasic mixture vigorously for 3-4 hours. The completion of the reaction is often indicated by the dissipation of the orange color of thiophosgene.

  • Filter the resulting solid precipitate.

  • Wash the filter cake thoroughly with water to remove any remaining acid.

  • Dry the solid product under vacuum over phosphorus pentoxide. The resulting isothiocyanate intermediate should be stored protected from light. [4] Step 2: Synthesis of the Thiazole Inhibitor

Causality: This is a Hantzsch-type thiazole synthesis. The isothiocyanate provides the S-C-N core of the ring, which reacts with the α-haloketone (the bromoacetyl reagent) to form the five-membered thiazole ring via a condensation-cyclization cascade.

  • Dissolve the isothiocyanate intermediate from Step 1 (1 equivalent) in absolute ethanol.

  • To this solution, add the desired N-(4-(2-bromoacetyl)phenyl)acetamide or other appropriate bromoacetyl reagent (1 equivalent). [4]3. Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. If not, the solvent should be removed under reduced pressure.

  • Purify the crude product using preparative reverse-phase HPLC or silica gel column chromatography to yield the final, pure inhibitor. [4]

Case Study & Data: Targeting Sirtuin 5 (SIRT5)

Derivatives of 2-hydroxybenzoic acid have been successfully developed as potent and selective inhibitors of SIRT5, a deacetylase enzyme implicated in metabolic regulation and considered a target for cancer and neurodegenerative diseases. [7]Structure-activity relationship (SAR) studies on these compounds provide invaluable insights that can guide the design of new inhibitors based on the 2-hydroxy-4-trifluoromethoxy-benzoic acid scaffold.

The data below, adapted from published work on SIRT5 inhibitors, illustrates how modifications to the core scaffold impact inhibitory potency. [4]

Compound ID Core Scaffold R-Group Modification IC₅₀ for SIRT5 (µM) Selectivity vs. SIRT1,2,3
11 4-Amino-2-hydroxybenzoic acid 4-acetamidophenyl 26.4 ± 0.8 High (>400 µM)
14 4-Amino-2-hydroxybenzoic acid 4-fluorophenyl 11.2 ± 0.5 High
23 4-Amino-2-hydroxybenzoic acid 4-(trifluoromethyl)phenyl 5.3 ± 0.3 High

| 43 | 4-Amino-2-hydroxybenzoic acid | 4-(cyclopentylsulfonamido)phenyl | 2.5 ± 0.2 | High |

Analysis of SAR Data:

  • Essential Pharmacophore: The study confirmed that the carboxylic acid and the adjacent hydroxyl group of the core scaffold are essential for maintaining inhibitory activity against SIRT5. [4]* Impact of Substituents: The potency of the inhibitors was significantly modulated by the substituent at the para-position of the phenyl-thiazole moiety. Introducing an electron-withdrawing trifluoromethyl group (Compound 23) improved potency more than five-fold compared to the initial hit (Compound 11). This strongly suggests that incorporating an electron-withdrawing trifluoromethoxy group on the core benzoic acid ring itself is a promising strategy for enhancing potency.

Characterization and Assay Validation

Structural Confirmation: The identity and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (¹H NMR): To confirm the proton environment of the synthesized structure. [4]* Mass Spectrometry (MS): To confirm the molecular weight of the final product. [4]* High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be >95% for use in biological assays. [4] Enzyme Inhibition Assay Protocol (General): To evaluate the efficacy of the newly synthesized inhibitors, a biochemical assay is required. For a target like SIRT5, a trypsin-coupled fluorescence-based assay is common.

  • Prepare a solution of the recombinant human SIRT5 enzyme in assay buffer.

  • Add the synthesized inhibitor at various concentrations (typically a serial dilution).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate and NAD⁺.

  • Incubate the reaction at 37°C for a set period (e.g., 30 minutes).

  • Stop the deacetylation reaction and proceed with the developer solution (containing trypsin), which cleaves the deacetylated substrate to release a fluorescent signal.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

2-Hydroxy-4-trifluoromethoxy-benzoic acid represents a highly valuable and strategic starting material for the development of novel enzyme inhibitors. Its privileged 2-hydroxybenzoic acid core provides a robust binding pharmacophore, while the trifluoromethoxy substituent offers significant advantages in terms of metabolic stability and potential binding affinity. The synthetic protocols and SAR insights detailed in this guide, derived from authoritative studies on analogous compounds, provide a clear and actionable framework for researchers and drug development professionals to leverage this promising scaffold in their discovery programs.

References

  • Source: Google Patents (CN101020628A)
  • Title: Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid Source: ResearchGate URL: [Link]

  • Title: Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4- (trifluoromethyl)benzoyl] Source: Semantic Scholar URL: [Link]

  • Title: Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) Source: ResearchGate URL: [Link]

  • Title: Enzyme Inhibitors and Activators Source: IntechOpen URL: [Link]

  • Title: Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid Source: MDPI URL: [Link]

  • Title: Spectrophotometric Determination of Benzoic Acid Based on Inhibitive Effect on Tyrosinase Enzyme Source: Asian Journal of Chemistry URL: [Link]

Sources

Method

Protocol for the Purification of 2-Hydroxy-4-(trifluoromethoxy)benzoic Acid by Recrystallization

Target Audience: Researchers, process chemists, and drug development professionals. Content Type: Application Note & Detailed Experimental Protocol Introduction and Chemical Context 2-Hydroxy-4-(trifluoromethoxy)benzoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals. Content Type: Application Note & Detailed Experimental Protocol

Introduction and Chemical Context

2-Hydroxy-4-(trifluoromethoxy)benzoic acid (commonly referred to as 4-trifluoromethoxysalicylic acid) is a highly valued fluorinated aromatic building block[1]. It serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of antitubercular nitroimidazooxazines such as PA-824 (Pretomanid) analogs[1][2].

The presence of the strongly electron-withdrawing and highly lipophilic trifluoromethoxy (–OCF₃) group significantly alters the physicochemical profile of the salicylic acid core. This structural dichotomy necessitates specialized purification strategies. High purity (>99%) is mandatory to prevent the propagation of structurally similar des-fluoro or isomeric impurities during downstream esterification, alkylation, or amidation steps.

Physicochemical Properties

Understanding the intrinsic properties of the target molecule is the first step in designing a self-validating purification system.

Table 1: Physicochemical Properties of 2-Hydroxy-4-(trifluoromethoxy)benzoic acid

PropertyValue
Chemical Name 2-Hydroxy-4-(trifluoromethoxy)benzoic acid
Synonyms 4-Trifluoromethoxysalicylic acid
CAS Number 851341-52-1[3][4]
Molecular Formula C₈H₅F₃O₄
Molecular Weight 222.12 g/mol
Melting Point ~130–132 °C[5]
Appearance Light brown to off-white crystalline solid[5]

Rationale for Solvent Selection: The Toluene/n-Heptane System

The purification of fluorinated salicylic acid derivatives presents unique solubility challenges. The molecule exhibits a dichotomous solubility profile: the carboxylic acid and phenolic hydroxyl groups engage in strong intermolecular hydrogen bonding, while the –OCF₃ group imparts substantial lipophilicity.

  • Why Toluene/n-Heptane? While aqueous ethanol is a standard recrystallization solvent for basic salicylic acids, the –OCF₃ group drastically reduces aqueous solubility. Attempting to use water as an anti-solvent often leads to premature precipitation or "oiling out" (liquid-liquid phase separation) rather than true crystallization. Toluene acts as an excellent primary solvent because its aromatic nature disrupts hydrogen bonding at elevated temperatures (>80 °C) but offers poor solubility at lower temperatures. The addition of n-heptane as an anti-solvent selectively depresses the solubility of the lipophilic target compound, driving high-yielding crystallization while leaving polar impurities dissolved in the mother liquor.

Recrystallization Workflow

Recrystallization_Workflow Crude Crude 2-Hydroxy-4- (trifluoromethoxy)benzoic acid Dissolution Dissolution in Hot Toluene (80-85 °C) Crude->Dissolution HotFiltration Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFiltration Nucleation Controlled Cooling (Nucleation at 60 °C) HotFiltration->Nucleation Antisolvent Anti-Solvent Addition (n-Heptane dropwise at 50 °C) Nucleation->Antisolvent Aging Aging & Crystallization (0-5 °C for 2h) Antisolvent->Aging Isolation Vacuum Filtration & Cold Solvent Wash Aging->Isolation Drying Vacuum Drying (45 °C to constant weight) Isolation->Drying Pure Pure Product (>99% HPLC Purity) Drying->Pure

Workflow for the purification of 2-Hydroxy-4-(trifluoromethoxy)benzoic acid via crystallization.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system; each step includes specific causality and in-process validation criteria.

Step 1: Dissolution and Decolorization
  • Procedure: Suspend 10.0 g of crude 2-Hydroxy-4-(trifluoromethoxy)benzoic acid in 50 mL (5 volumes) of ACS-grade Toluene in a round-bottom flask equipped with a reflux condenser and magnetic stirrer. Heat the mixture to 80–85 °C under continuous stirring until complete dissolution is achieved. If the solution is darkly colored, add 0.5 g of activated carbon (Norit) and stir for 15 minutes.

  • Causality & Validation: Toluene at 85 °C provides optimal solvation energy to break the dimeric hydrogen bonds of the carboxylic acid. Validation: Visually confirm that the mixture transitions from a suspension to a homogeneous, free-flowing liquid.

Step 2: Hot Filtration
  • Procedure: Rapidly filter the hot solution through a pre-warmed pad of Celite 545 into a clean, heated receiving flask. Wash the filter cake with 5 mL of hot Toluene.

  • Causality & Validation: This step removes activated carbon and insoluble inorganic impurities. Pre-warming the filtration apparatus is critical to prevent premature crystallization in the funnel stem. Validation: The resulting filtrate must be perfectly clear with no visible particulates.

Step 3: Controlled Cooling and Nucleation
  • Procedure: Transfer the filtrate to a crystallization vessel and reduce the stirring speed. Allow the solution to cool naturally to 60 °C at a controlled rate of approximately 0.5 °C/min.

  • Causality & Validation: Rapid cooling induces supersaturation too quickly, leading to "oiling out" (where the solute separates as an impure oil rather than a crystal lattice). Slow cooling ensures the system remains in the metastable zone, promoting the growth of large, pure crystals. Validation: Observe the initial onset of cloudiness (nucleation point) near 60 °C.

Step 4: Anti-Solvent Addition
  • Procedure: Once nucleation is observed, begin the dropwise addition of 30 mL (3 volumes) of n-Heptane over 30 minutes while maintaining the internal temperature between 50–60 °C.

  • Causality & Validation: n-Heptane drastically decreases the dielectric constant of the solvent system, forcing the lipophilic –OCF₃ compound out of solution. Dropwise addition prevents localized high concentrations of anti-solvent, which would trap impurities in the crystal lattice. Validation: The mixture will visibly thicken into a dense, white/off-white slurry.

Step 5: Aging and Isolation
  • Procedure: Cool the slurry to 0–5 °C using an ice bath and age (stir) for 2 hours. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of a pre-chilled (0 °C) Toluene/n-Heptane mixture (1:1 v/v).

  • Causality & Validation: Aging at 0 °C maximizes thermodynamic yield. The cold wash displaces the impurity-rich mother liquor without re-dissolving the purified product. Validation: Mother liquor HPLC assay should confirm that <5% of the target compound remains in solution.

Step 6: Drying and Final Validation
  • Procedure: Dry the crystals in a vacuum oven at 45 °C and <50 mbar for 12 hours, or until a constant weight is achieved.

  • Causality & Validation: Vacuum drying removes residual toluene (boiling point 110 °C) at a safe temperature well below the compound's melting point (130 °C), preventing thermal degradation. Validation: Achieved via Loss on Drying (LOD) analysis (<0.5% weight change).

In-Process Controls (IPC) and Analytical Validation

Table 2: Analytical Validation Framework

Analytical MethodPurposeAcceptance Criteria
Visual Inspection Confirm dissolution and hot filtration efficacyClear, homogeneous solution at 85 °C; no particulates
HPLC (UV at 254 nm) Determine chemical purity and monitor impurity rejection>99.0% (a/a); individual impurities <0.1%
DSC (Calorimetry) Assess crystal lattice integrity and melting pointSharp endothermic peak at 130–132 °C
¹H / ¹⁹F NMR Confirm structural identity and absence of residual solventsAbsence of toluene peaks (2.3, 7.1-7.2 ppm) and heptane peaks (0.8-1.3 ppm)
LOD (Loss on Drying) Validate drying process<0.5% w/w weight loss at 45 °C under vacuum

Troubleshooting Guide

Table 3: Common Experimental Issues and Solutions

Observation / IssueProbable CauseCorrective Action / Solution
"Oiling Out" (Liquid-liquid phase separation) Cooling rate too fast; target compound is highly supersaturated without nucleating.Re-heat to 80 °C until homogeneous. Cool slowly (0.5 °C/min) and add 1-2 mg of seed crystals at 65 °C.
Low Crystallization Yield Insufficient anti-solvent; temperature too high during aging.Increase n-Heptane ratio to 4–5 volumes. Ensure aging temperature is strictly maintained at 0–5 °C.
Persistent Discoloration Oxidation byproducts or polymeric impurities not removed.Increase activated carbon loading to 10% w/w during the initial dissolution step and extend stirring to 30 min.
Failed LOD / Residual Solvent in NMR Solvent trapped in the crystal lattice (occlusion) or insufficient drying time.Re-slurry in cold heptane, filter, and extend vacuum drying time. Ensure vacuum is <50 mbar.

References

  • Title: Structure−Activity Relationships of Antitubercular Nitroimidazoles. 3. Exploration of the Linker and Lipophilic Tail of ((S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-Amino PA-824). Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 2-HYDROXY-5-(TRIFLUOROMETHOXY)BENZOIC ACID CAS Properties Source: PPC Switch / Chemical Database URL: [Link]

Sources

Application

Application Note: Advanced Bioimaging Applications of 2-Hydroxy-4-trifluoromethoxy-benzoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale In the rapidly evolving fiel...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

In the rapidly evolving field of molecular imaging, the rational design of reporter probes dictates the limits of detection, spatial resolution, and in vivo stability. 2-Hydroxy-4-trifluoromethoxy-benzoic acid (CAS: 851341-52-1) has emerged as a highly versatile, dual-purpose bifunctional building block. Its unique structure offers two distinct handles for bioimaging probe development:

  • The Trifluoromethoxy (-OCF₃) Group: Acts as a superior reporter for ¹⁹F Magnetic Resonance Imaging (MRI) . Unlike standard -CF₃ groups, the -OCF₃ moiety often exhibits enhanced rotational freedom, yielding a sharp, singlet ¹⁹F resonance (typically around -58 ppm) devoid of proton J-coupling. This maximizes the Signal-to-Noise Ratio (SNR) and eliminates chemical shift artifacts, providing a zero-background imaging window [1].

  • The Salicylic Acid (2-Hydroxybenzoic) Core: Serves as an excellent bidentate ligand for metal chelation or boron complexation. When reacted with boron sources, it forms Salicylic Spiroborates (SSBs) —a class of highly stable, bright fluorescent dyes with large Stokes shifts driven by Intramolecular Charge Transfer (ICT) [2]. The electron-withdrawing nature of the -OCF₃ group lowers the Lowest Unoccupied Molecular Orbital (LUMO), effectively tuning the emission profile and increasing photostability.

This guide details the theoretical grounding and self-validating protocols for utilizing this compound in both ¹⁹F MRI and fluorescence microscopy workflows.

Quantitative Data Summary

To guide experimental design, the physical and imaging parameters of probes derived from 2-Hydroxy-4-trifluoromethoxy-benzoic acid are summarized below.

Parameter¹⁹F MRI Contrast Agents (e.g., TFMB-derivatives)Salicylic Spiroborate (SSB) Fluorescent Dyes
Primary Modality Preclinical/Clinical MRI (e.g., 7.0T - 9.4T)Confocal Fluorescence Microscopy
Reporter Mechanism ¹⁹F Nuclear Spin (Singlet, 100% Nat. Abundance)Intramolecular Charge Transfer (ICT)
Key Advantage Zero biological background; deep tissue penetrationHigh quantum yield (Φ > 0.4); large Stokes shift
Typical Target Amyloid-β plaques, Tau tangles (Neuroimaging)Endoplasmic Reticulum (ER), Golgi complex
Working Concentration 10–50 mg/kg (In vivo intravenous injection)1–5 µM (In vitro live-cell incubation)
Critical Variable T₂ Relaxation Time (Shortens upon target binding)Solvent Polarity / Local Viscosity

Application Workflow I: ¹⁹F MRI Molecular Probes

The development of targeted ¹⁹F MRI probes requires balancing blood-brain barrier (BBB) permeability with high fluorine density. By conjugating the carboxylic acid of 2-Hydroxy-4-trifluoromethoxy-benzoic acid to a targeting moiety (e.g., a benzoxazole derivative for amyloid binding), researchers can create probes that accumulate specifically at pathological sites [3].

Logical Workflow Diagram

MRI_Workflow A 2-Hydroxy-4-(trifluoromethoxy)benzoic acid (Precursor) B Amidation/Esterification with Targeting Ligand A->B EDC/NHS Coupling C Purification & Formulation (e.g., Lipid Nanoparticles) B->C HPLC Purification D In Vivo Administration (i.v. injection) C->D BBB Permeation E 19F MRI Acquisition (UTE Pulse Sequence) D->E Target Binding F Image Reconstruction Overlay with 1H MRI E->F Signal Processing

Workflow for the synthesis and application of ¹⁹F MRI probes targeting neurodegenerative biomarkers.

Protocol 3.1: Synthesis and In Vivo ¹⁹F MRI Acquisition

Expert Insight: When a ¹⁹F probe binds to a massive macromolecular structure like an amyloid plaque, its molecular tumbling rate drops drastically. This causes the transverse relaxation time (T₂) to shorten to less than 1-2 milliseconds. Standard Spin-Echo MRI sequences will fail to detect this signal. Therefore, an Ultrashort Echo Time (UTE) sequence is mandatory [4].

Step-by-Step Methodology:

  • Probe Conjugation: Activate the carboxyl group of 2-Hydroxy-4-trifluoromethoxy-benzoic acid (1.0 eq) using EDC·HCl (1.2 eq) and NHS (1.2 eq) in anhydrous DMF for 2 hours. Add the amine-functionalized targeting ligand (1.0 eq) and stir overnight at room temperature.

  • Purification (Self-Validation Step): Purify via preparative HPLC. Validate the structure using ¹⁹F NMR (CDCl₃). Expected Result: A sharp singlet at approximately -58.0 ppm confirms the intact -OCF₃ group.

  • Formulation: Dissolve the purified probe in a vehicle suitable for intravenous injection (e.g., 10% DMSO, 10% Tween-80, 80% Saline) to a concentration of 5 mg/mL.

  • Phantom Calibration: Before animal injection, place a phantom tube of the formulated probe in the MRI scanner. Measure T₁ and T₂ relaxation times to calibrate the flip angle and repetition time (TR).

  • In Vivo Imaging:

    • Inject the probe (e.g., 20 mg/kg) intravenously into the transgenic mouse model.

    • Wait 1–4 hours for BBB penetration and target binding.

    • Acquire ¹H MRI for anatomical reference using a T2-weighted Turbo Spin Echo (TSE) sequence.

    • Acquire ¹⁹F MRI using a 3D UTE sequence (TE < 0.5 ms) tuned to the specific resonance frequency of the -OCF₃ group.

  • Post-Processing: Overlay the pseudo-colored ¹⁹F signal onto the ¹H anatomical image to localize probe accumulation.

Application Workflow II: Salicylic Spiroborate (SSB) Fluorescent Dyes

By utilizing the 2-hydroxybenzoic acid geometry, this compound can be complexed with boron to form N,O-bidentate or O,O-bidentate spiroborates. The rigid spiro-core restricts non-radiative decay pathways, while the -OCF₃ group fine-tunes the electronic push-pull system, resulting in bright, environment-sensitive fluorescence [2].

Logical Mechanism Diagram

Photophysics N1 Ground State (S0) NO-SSB Complex N2 Photon Absorption (Excitation) N1->N2 hν (In) N3 Franck-Condon State (Intramolecular Charge Transfer) N2->N3 Fast (< 1 ps) N4 Twisted ICT (TICT) Minimum Structural Relaxation N3->N4 Solvent/Viscosity Dependent N5 Fluorescence Emission (Large Stokes Shift) N4->N5 hν (Out) N5->N1 Relaxation

Photophysical mechanism of Salicylic Spiroborates transitioning through a Twisted Intramolecular Charge Transfer state.

Protocol 4.1: Live-Cell Imaging and Colocalization

Expert Insight: Because SSBs populate a Twisted Intramolecular Charge Transfer (TICT) state, their emission is highly sensitive to local viscosity and polarity. When they accumulate in lipophilic organelles like the Endoplasmic Reticulum (ER), the restricted environment prevents non-radiative TICT quenching, causing the dye to "turn on."

Step-by-Step Methodology:

  • Probe Preparation: Prepare a 1 mM stock solution of the synthesized -OCF₃ functionalized SSB dye in cell-culture grade DMSO. Store aliquots at -20°C protected from light.

  • Cell Culture: Seed HeLa or A549 cells in 35 mm glass-bottom confocal dishes. Culture in DMEM supplemented with 10% FBS at 37°C and 5% CO₂ until 70-80% confluent.

  • Staining Procedure:

    • Dilute the stock solution in serum-free DMEM to a final working concentration of 2 µM (ensure final DMSO concentration is ≤ 0.2%).

    • Remove the culture media, wash cells gently with PBS (pH 7.4), and add the probe solution.

    • Incubate in the dark at 37°C for 30 minutes.

  • Self-Validation (Colocalization): To validate organelle targeting, add a commercial ER-tracker (e.g., ER-Tracker™ Red) at 1 µM during the last 15 minutes of incubation.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS to remove unbound dye. Replace with Live-Cell Imaging Buffer.

  • Confocal Imaging:

    • Image using a laser scanning confocal microscope.

    • SSB Channel: Excite at 405 nm or 488 nm (depending on the exact conjugated ligand); collect emission at 510–550 nm.

    • Reference Channel: Excite ER-Tracker Red at 561 nm; collect emission at 580–620 nm.

    • Calculate the Pearson's Correlation Coefficient (PCC) to quantify targeting efficacy (A PCC > 0.85 indicates highly specific ER localization).

References

  • Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits: A Superfluorinated Molecular Probe for Highly Sensitive in Vivo 19F-MRI Journal of the American Chemical Society / NIH URL: View Source
  • N,O-bidentate ligands-based salicylic spiroborates: A bright frontier of bioimaging Dyes and Pigments / ResearchG
  • Molecular Imaging of Fluorinated Probes for Tau Protein and Amyloid-β Detection MDPI URL: View Source
  • Pentafluorosulfanyl (SF5)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Hydroxy-4-(trifluoromethoxy)benzoic Acid Synthesis

Welcome to the technical support and troubleshooting center for the synthesis of 2-Hydroxy-4-(trifluoromethoxy)benzoic acid (CAS: 851341-52-1)[1]. This compound is a highly valuable salicylic acid derivative used as a ke...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 2-Hydroxy-4-(trifluoromethoxy)benzoic acid (CAS: 851341-52-1)[1]. This compound is a highly valuable salicylic acid derivative used as a key intermediate in the development of antitubercular agents and other active pharmaceutical ingredients (APIs)[2].

Due to the strong electron-withdrawing nature of the trifluoromethoxy (-OCF3) group, traditional synthetic routes often suffer from severe yield degradation. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and a self-validating protocol to help you transition from low-yielding classical methods to a high-efficiency Directed Ortho Metalation (DoM) strategy.

Mechanistic Overview & Pathway Selection

SynthesisWorkflow Start 3-(Trifluoromethoxy)phenol Starting Material KS_Node Kolbe-Schmitt Reaction (K2CO3, CO2, 150°C) Start->KS_Node Route A Protect MOM Protection (MOM-Cl, DIPEA) Start->Protect Route B (Recommended) KS_Yield Direct Carboxylation Yield: <20% KS_Node->KS_Yield Product 2-Hydroxy-4-(trifluoromethoxy)benzoic acid Target API Intermediate KS_Yield->Product Deactivated Ring MOM_Ether MOM-Protected Phenol (Strong DoM Director) Protect->MOM_Ether Lithiation Directed Ortho Metalation (n-BuLi, TMEDA, -78°C) MOM_Ether->Lithiation Lithiated Lithiated Intermediate (Regioselective) Lithiation->Lithiated Quench CO2 Quench (Reverse Addition) Lithiated->Quench Deprotect Acidic Deprotection (HCl / MeOH) Quench->Deprotect DoM_Yield Optimized Carboxylation Yield: 75-85% Deprotect->DoM_Yield DoM_Yield->Product High Efficiency

Comparative synthetic workflows for 2-Hydroxy-4-(trifluoromethoxy)benzoic acid.

Quantitative Pathway Comparison
ParameterRoute A: Direct Kolbe-SchmittRoute B: Directed Ortho Metalation (DoM)
Typical Overall Yield 10% – 20%75% – 85%
Regioselectivity Poor (Mixture of isomers)Excellent (>98% ortho to MOM)
Primary Challenge Ring deactivation by -OCF3Strict moisture sensitivity of n-BuLi
Reaction Temperature High (150°C)Cryogenic (-78°C)
Scalability Profile Requires high-pressure autoclavesRequires standard cryogenic reactors
Troubleshooting Guide & FAQs

Q1: Why is my direct Kolbe-Schmitt carboxylation of 3-(trifluoromethoxy)phenol yielding less than 20% product? Causality & Mechanism: The Kolbe-Schmitt reaction relies on the nucleophilicity of the phenoxide ring to attack a weak electrophile (CO2). The -OCF3 group is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I effect). This severely depletes the electron density of the aromatic ring, rendering it insufficiently nucleophilic. Furthermore, the meta-positioned -OCF3 group offers no resonance stabilization (+M effect) to the transition state. Corrective Action: Abandon direct electrophilic aromatic substitution for this deactivated substrate. Transition to the DoM strategy (Route B), which relies on strong base deprotonation rather than ring nucleophilicity.

Q2: In the DoM route, why is Methoxymethyl (MOM) protection strictly required? Can I use a simpler benzyl ether? Causality & Mechanism: DoM requires a Directing Metalation Group (DMG). A benzyl ether is a weak DMG because its oxygen lone pairs are sterically hindered and less available for coordinating the lithium cation. The MOM group (-OCH2OCH3) is a powerful bidentate DMG. The two oxygen atoms chelate the lithium cation of n-BuLi, bringing the strong base into close proximity to the ortho-proton, drastically lowering the activation energy for deprotonation[2]. Additionally, an unprotected phenol would simply consume the n-BuLi to form an inert lithium phenoxide. Corrective Action: Always protect the phenol using MOM-Cl and N,N-Diisopropylethylamine (DIPEA) prior to lithiation to ensure quantitative metalation[2].

Q3: My DoM reaction is producing a significant amount of a symmetric benzophenone byproduct instead of the desired benzoic acid. What is going wrong? Causality & Mechanism: This is a classic issue of "forward addition" during the CO2 quench. If you bubble CO2 gas into the reaction flask, the localized concentration of CO2 is initially low. The highly reactive aryllithium intermediate attacks the CO2 to form a lithium carboxylate. If unreacted aryllithium is still present in excess, it will attack the newly formed lithium carboxylate, creating a tetrahedral intermediate that collapses into a symmetric diaryl ketone upon aqueous workup. Corrective Action: Employ "reverse addition." Pour the deeply cooled (-78°C) lithiated intermediate directly into a massive excess of crushed, dry solid CO2 (dry ice) suspended in anhydrous solvent. This ensures CO2 is always in vast stoichiometric excess, trapping the carboxylate and preventing secondary nucleophilic attack.

Q4: How do I cleanly remove the MOM group without decarboxylating the final product? Causality & Mechanism: Salicylic acid derivatives can be prone to protodecarboxylation under harsh, high-temperature acidic conditions because the carboxyl group is ortho to an electron-donating hydroxyl group. Corrective Action: MOM ethers are highly acid-labile. Use mild conditions (e.g., 2M HCl in Methanol at 40°C). This selectively hydrolyzes the acetal linkage of the MOM group without providing the thermal energy required to break the C-C bond of the carboxylic acid.

Self-Validating Experimental Protocol (DoM Route)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: MOM Protection of 3-(Trifluoromethoxy)phenol
  • Dissolve 3-(trifluoromethoxy)phenol (1.0 eq) in anhydrous Dichloromethane (DCM) under N2.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and cool the reactor to 0°C[2].

  • Dropwise add Chloromethyl methyl ether (MOM-Cl) (1.2 eq). Caution: MOM-Cl is a known carcinogen; handle strictly in a ventilated fume hood.

  • Stir at room temperature for 4 hours.

  • IPC Validation 1: Run a TLC (Hexanes/EtOAc 8:2). Proceed only when the starting phenol spot (visualized by UV and KMnO4) has completely disappeared.

  • Quench with water, extract with DCM, wash with brine, dry over Na2SO4, and concentrate to yield 1-(methoxymethoxy)-3-(trifluoromethoxy)benzene.

Step 2: Directed Ortho Metalation & Carboxylation
  • Dissolve the MOM-protected phenol (1.0 eq) and Tetramethylethylenediamine (TMEDA) (1.1 eq) in anhydrous Tetrahydrofuran (THF) under a strict Argon atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise. Stir at -78°C for 1 hour.

  • IPC Validation 2: Withdraw a 0.5 mL aliquot and quench it into D2O. Analyze the organic layer by 1H-NMR. Proceed to the next step only if >95% deuterium incorporation is observed at the position ortho to the MOM group.

  • Reverse Quench: Cannulate the deeply cooled lithiated mixture directly into a flask containing a 10-fold volumetric excess of freshly crushed, anhydrous solid CO2 (dry ice) suspended in dry THF.

  • Allow the mixture to slowly warm to room temperature as the excess CO2 sublimates.

Step 3: Deprotection and Isolation
  • Concentrate the reaction mixture under reduced pressure to remove THF.

  • Dissolve the crude lithium carboxylate residue in Methanol and add 2M aqueous HCl. Stir at 40°C for 3 hours to cleave the MOM ether.

  • IPC Validation 3: Analyze by LC-MS. Proceed to workup only when the mass corresponding to the MOM-protected intermediate is absent, and the product mass (m/z 221.0 [M-H]-) is dominant.

  • Concentrate to remove methanol, adjust the aqueous layer to pH 2 with HCl, and extract with Ethyl Acetate.

  • Wash the organic layer with brine, dry over Na2SO4, and evaporate. Recrystallize from toluene/heptane to afford pure 2-hydroxy-4-(trifluoromethoxy)benzoic acid[2].

References[2] Structure-Activity Relationships of Antitubercular Nitroimidazoles. 3. Exploration of the Linker and Lipophilic Tail of ((S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824) - nih.gov - Link[1] Para-hydroxy benzoic acid | Sigma-Aldrich - sigmaaldrich.com - Link

Sources

Optimization

purification challenges of 2-Hydroxy-4-trifluoromethoxy-benzoic acid

Answering the call for advanced technical guidance, this document serves as a dedicated Technical Support Center for researchers, scientists, and drug development professionals facing challenges in the purification of 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for advanced technical guidance, this document serves as a dedicated Technical Support Center for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Hydroxy-4-trifluoromethoxy-benzoic acid . As a Senior Application Scientist, my objective is to provide not just protocols, but a deep, mechanistic understanding of the purification process, enabling you to troubleshoot effectively and ensure the highest purity for your critical applications.

Overview: The Purification Landscape

2-Hydroxy-4-trifluoromethoxy-benzoic acid, also known as 4-Trifluoromethylsalicylic acid, is a substituted aromatic carboxylic acid.[1][2] Its unique structure, featuring a hydroxyl, a carboxylic acid, and a trifluoromethoxy group, presents specific purification challenges.[1] The trifluoromethoxy group is highly lipophilic and electron-withdrawing, influencing the molecule's solubility, crystallinity, and potential for side reactions.[3] This guide will address these nuances head-on.

Table 1: Physicochemical Properties of 2-Hydroxy-4-trifluoromethoxy-benzoic acid

PropertyValueSource
CAS Number 328-90-5[4]
Molecular Formula C₈H₅F₃O₃[1]
Molecular Weight 206.12 g/mol [2]
Appearance White to off-white crystalline solid/powder[1][2]
Solubility Limited solubility in water; soluble in organic solvents like ethanol, acetone, and DMSO.[1][2]
pKa 2.45 ± 0.10 (Predicted)[2]

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of 2-Hydroxy-4-trifluoromethoxy-benzoic acid.

Q1: What are the most likely impurities in a crude sample of 2-Hydroxy-4-trifluoromethoxy-benzoic acid?

A1: Impurities are typically derived from the synthetic route. Common sources include:

  • Unreacted Starting Materials: For instance, if synthesized from a precursor like 2,4-difluoro- or 2-chloro- substituted aromatics, these may persist.[5]

  • Isomeric Byproducts: Incomplete regioselectivity during functional group installation can lead to isomers (e.g., substitution at a different position).

  • Hydrolysis Products: While the trifluoromethoxy group (–OCF₃) is generally more stable than a trifluoromethyl group (–CF₃), harsh acidic or basic conditions, particularly at elevated temperatures, can potentially lead to its hydrolysis, forming a dihydroxy benzoic acid derivative.[6][7]

  • Products of Decarboxylation: Excessive heat can sometimes lead to the loss of the carboxylic acid group.

Q2: How should I handle and store this compound?

A2: 2-Hydroxy-4-trifluoromethoxy-benzoic acid should be handled with standard laboratory precautions, including the use of gloves, safety glasses, and a lab coat. It is classified as an acute oral toxicant and causes skin and serious eye irritation. Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[4]

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acidified water and acetonitrile or methanol is typically effective for benzoic acid derivatives.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can identify and quantify impurities if their signals do not overlap with the main compound. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethoxy group.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Troubleshooting and Purification Workflow

This section provides a logical workflow for purifying crude 2-Hydroxy-4-trifluoromethoxy-benzoic acid and a troubleshooting guide for common issues encountered during the process.

General Purification Strategy

The following diagram outlines the recommended decision-making process for purifying the target compound.

PurificationWorkflow Start Crude Product Recrystallization Recrystallization Start->Recrystallization Purity_Check_1 Assess Purity (HPLC, MP) Recrystallization->Purity_Check_1 Success Pure Product (>99%) Purity_Check_1->Success Purity OK Troubleshoot Troubleshoot Recrystallization Purity_Check_1->Troubleshoot Purity Low Troubleshoot->Recrystallization Re-attempt Column_Chromatography Column Chromatography Troubleshoot->Column_Chromatography Persistent Impurities Purity_Check_2 Assess Purity (HPLC) Column_Chromatography->Purity_Check_2 Purity_Check_2->Success Purity OK

Caption: General purification workflow for 2-Hydroxy-4-trifluoromethoxy-benzoic acid.

Troubleshooting Guide: A Q&A Approach

Q: My product has a low yield after recrystallization. What went wrong?

A: Low recovery is a classic recrystallization issue. The cause is often procedural.

  • Causality: The principle of recrystallization relies on the differential solubility of a compound in a hot versus a cold solvent.[11] Using an excessive volume of solvent will keep more of your product dissolved even after cooling, drastically reducing the yield.

  • Solution:

    • Use Minimum Solvent: Add the hot solvent in small portions to the crude material (while heating) until it just dissolves.[11][12]

    • Prevent Premature Crystallization: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated if performing a hot filtration to remove insoluble impurities. This prevents the product from crashing out along with the impurities.

    • Ensure Complete Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath for at least 30 minutes to maximize crystal formation.[12]

Q: The product "oiled out" instead of forming crystals during cooling. How do I fix this?

A: "Oiling out" occurs when the solute's melting point is below the solvent's boiling point, or when the solution is supersaturated with impurities.

  • Causality: The compound comes out of solution as a liquid (an oil) rather than a solid crystal lattice because the thermal energy is too high for an ordered lattice to form.

  • Solution:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[12] Adding a "seed crystal" from a previous pure batch can also work.

    • Change Solvents: If the problem persists, the solvent may be unsuitable. Choose a solvent with a lower boiling point or use a co-solvent system (e.g., ethanol-water, acetone-hexane).

Q: My final product is still colored, even after recrystallization.

A: Colored impurities are often large, conjugated organic molecules that can get trapped in the crystal lattice.

  • Causality: These impurities may have similar solubility profiles to your product, making them difficult to remove by simple recrystallization.

  • Solution: Use Activated Charcoal.

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Add a very small amount (spatula tip) of activated charcoal to the hot solution. Caution: Add charcoal to a slightly cooled solution to avoid violent bumping.

    • Swirl and boil the mixture for a few minutes. The charcoal will adsorb the colored impurities.[13]

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the clear filtrate to cool and crystallize as usual.

Validated Purification Protocols

Protocol 1: Recrystallization of 2-Hydroxy-4-trifluoromethoxy-benzoic acid

This protocol is the first-line approach for purifying the crude product. Water can be an effective solvent due to the much higher solubility of benzoic acids in hot water compared to cold water.[11][12]

Table 2: Suggested Solvents for Recrystallization

SolventBoiling Point (°C)Rationale
Water100Good solubility difference between hot and cold for many benzoic acids.[12]
Ethanol/WaterVariableA versatile co-solvent system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then add a drop of ethanol to clarify before cooling.
Toluene111A good choice for less polar impurities.
Heptane/Ethyl AcetateVariableA non-polar/polar co-solvent system useful for removing specific impurities.

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of crude material in a test tube and test its solubility in the chosen solvent systems from Table 2 to find one where it is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the bulk of the crude material (e.g., 1.0 g) in an Erlenmeyer flask. Add a stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and assess purity via melting point and HPLC.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This method provides a baseline for assessing purity. It may require optimization depending on the specific impurities present.

Step-by-Step Methodology:

  • System Preparation:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[9]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm or 254 nm.[8][9]

    • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase (or diluent like 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

    • 0-15 min: 30% B to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% B to 30% B

    • 20-25 min: Hold at 30% B (re-equilibration)

  • Analysis: Inject the sample and integrate the peak areas. Calculate purity using the area normalization method.

TroubleshootingTree Start Problem with Recrystallization? Low_Yield Low Yield? Start->Low_Yield Yes Oiling_Out Product Oiling Out? Start->Oiling_Out No Solution_LY Use minimal hot solvent. Ensure complete cooling in ice bath. Low_Yield->Solution_LY Colored_Product Colored Product? Oiling_Out->Colored_Product No Oiling_Out_Yes Oiling_Out_Yes Oiling_Out->Oiling_Out_Yes Yes Solution_CP Add activated charcoal to hot solution. Perform hot gravity filtration. Colored_Product->Solution_CP Yes Solution_OO Re-heat, add more solvent. Try scratching or seed crystal. Change to lower-boiling solvent. Oiling_Out_Yes->Solution_OO

Caption: Decision tree for troubleshooting common recrystallization issues.

References
  • Preparation method of 2-nitro-4-trifluoromethyl methyl benzo
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A.
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB Scientific Bulletin, Series B: Chemistry and Materials Science. [Link]

  • Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. [Link]

  • Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. ResearchGate. [Link]

  • Process for preparation of 2,4,6-trifluorobenzoic acid. WO2021156893A1.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]

  • Hydrolytic Stability of the Trifluoromethyl Group on the Aromatic Nucleus. Journal of Organic Chemistry. [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science. [Link]

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. RSC Medicinal Chemistry. [Link]

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. University of Science and Technology Journals. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

  • Trifluoromethylation. Wikipedia. [Link]

  • The Recrystallization of Benzoic Acid. University of Wisconsin-River Falls. [Link]

Sources

Troubleshooting

troubleshooting HPLC separation of benzoic acid derivatives

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dea...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the notoriously tricky separation of benzoic acid derivatives.

Rather than providing a superficial checklist, this guide focuses on the causality behind chromatographic behavior. By understanding how the molecular structure of your analytes interacts with mobile phase thermodynamics and stationary phase chemistry, you can transition from trial-and-error tweaking to rational, self-validating method development.

Diagnostic Workflow: Benzoic Acid Derivatives

G Start Identify HPLC Issue (Benzoic Acid Derivatives) Tailing Peak Tailing or Broadening? Start->Tailing Coelution Co-elution of Positional Isomers? Start->Coelution Drift Retention Time Drift? Start->Drift pH_Check Check Mobile Phase pH Is pH < pKa - 2? Tailing->pH_Check Mod_Check Evaluate Selectivity Mechanism Coelution->Mod_Check Buffer_Check Check Buffer Capacity & Temperature Drift->Buffer_Check Adjust_pH Adjust pH to 2.0-2.5 (e.g., 0.1% TFA) pH_Check->Adjust_pH No Silanol Check Silanol Interactions Use End-capped Column pH_Check->Silanol Yes Change_Solvent Swap MeCN for MeOH (Induce H-bonding) Mod_Check->Change_Solvent Step 1 Change_Column Use Phenyl-Hexyl Column (Enable π-π interactions) Mod_Check->Change_Column Step 2 Increase_Buffer Use ≥10mM Buffer Set Oven to 30°C Buffer_Check->Increase_Buffer

Diagnostic workflow for .

Troubleshooting Guides & FAQs

Q1: Why do my benzoic acid derivative peaks exhibit severe tailing, and what is the mechanistic solution? A: Peak tailing for acidic compounds is the most frequent issue in reversed-phase HPLC[1]. The causality is twofold:

  • Analyte Ionization (The pH/pKa Conflict): Benzoic acids typically have a pKa around 4.0 to 4.2. If your mobile phase pH is near this pKa, the molecules exist in a dynamic equilibrium between the protonated (neutral, highly retained) and deprotonated (ionized, poorly retained) states. This dual-state elution leads to severe peak broadening and tailing[2].

  • Secondary Silanol Interactions: The ionized carboxylate group of the benzoic acid can undergo secondary ion-exchange interactions with residual, un-endcapped silanol groups (-Si-OH) on the silica support[3].

The Fix: Lower the mobile phase pH to at least 1.5–2 units below the analyte's pKa (e.g., pH 2.0–2.5). Using an additive like 10 mM Trifluoroacetic Acid (TFA) fully protonates the benzoic acid, forcing it into a single, neutral state. Additionally, ensure you are using a modern, high-purity, fully end-capped C18 column to physically shield residual silanols[2].

Q2: I am trying to separate positional isomers (e.g., ortho-, meta-, and para-hydroxybenzoic acid), but they co-elute on my standard C18 column. How do I achieve baseline resolution? A: Positional isomers of benzoic acid often possess nearly identical hydrophobicities. Because a standard C18 column relies almost entirely on hydrophobic (dispersive) interactions, it lacks the spatial recognition required to separate them. The Fix: You must exploit alternative retention mechanisms.

  • Modify the Solvation Environment: Switch your organic modifier from Acetonitrile (aprotic, dipole-dipole interactions) to Methanol (protic). Methanol acts as a hydrogen-bond donor and acceptor, interacting differently with the positional hydroxyl groups and altering selectivity ( α ).

  • Change Column Chemistry: Switch to a Phenyl-Hexyl stationary phase. The phenyl ring on the stationary phase engages in π−π interactions with the aromatic ring of the benzoic acid. Because electron-withdrawing or donating groups (like -OH or -CH3) alter the electron density of the aromatic ring differently depending on their ortho/meta/para position, the Phenyl-Hexyl column provides exceptional isomeric recognition.

Q3: My retention times are drifting continuously throughout the run sequence. What is failing in my system? A: Unstable retention times for ionizable compounds indicate a failure of either buffering capacity or thermodynamics. If you are using a weak acid (like 0.1% Formic acid) at a low concentration, the local pH at the surface of the stationary phase can fluctuate as the sample is injected, causing retention shifts. The Fix: Increase your buffer concentration to at least 10–25 mM to ensure the pH remains locked[4]. Furthermore, benzoic acid retention is highly sensitive to viscosity and temperature; ensure your column oven is active, calibrated, and set to a stable temperature (e.g., 30 °C).

Quantitative Data: Stationary Phase Selectivity Comparison

The following table summarizes the expected chromatographic performance when analyzing a mixture of benzoic acid and its closely related isomers under different stationary phase chemistries.

Stationary Phase ChemistryPrimary Retention MechanismRecommended Mobile PhaseTypical Tailing Factor ( As​ )Isomer Resolution ( Rs​ )
Standard C18 (Non-endcapped) Hydrophobic (Dispersive)0.1% TFA in H₂O / MeCN1.8 - 2.5 (High)< 1.0 (Co-elution)
High-Purity End-capped C18 Hydrophobic + Shielded Silanols10 mM TFA in H₂O / MeCN1.0 - 1.2 (Excellent)1.2 - 1.5 (Partial)
Polar-Embedded C18 Hydrophobic + H-Bonding20 mM Phosphate (pH 2.5) / MeOH1.0 - 1.1 (Excellent)1.8 - 2.0 (Baseline)
Phenyl-Hexyl Hydrophobic + π−π Interactions0.1% Formic Acid / MeOH1.1 - 1.3 (Good)> 2.5 (Superior)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the analysis of benzoic acid derivatives incorporates built-in System Suitability Testing (SST). The method will inherently fail-safe if conditions are not optimal.

Phase 1: Preparation & System Equilibration

  • Mobile Phase A: Prepare 10 mM Trifluoroacetic Acid (TFA) in ultrapure water (18.2 MΩ·cm). Self-Validation Check: Measure the pH before use; it must read between 2.0 and 2.2. If it does not, discard and remake.

  • Mobile Phase B: Prepare 10 mM TFA in HPLC-grade Acetonitrile.

  • Column Installation: Install a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm). Set the column oven to 30 °C.

  • Equilibration: Pump the mobile phase at 70:30 (A:B) at a flow rate of 1.0 mL/min. Self-Validation Check: Monitor the pressure and UV baseline (220 nm). Do not proceed until pressure ripple is < 1% and baseline drift is < 1 mAU/min.

Phase 2: System Suitability Testing (SST) 5. Standard Injection: Inject 10 µL of a 50 µg/mL Benzoic Acid reference standard. 6. Evaluate Metrics: The system is only validated for sample analysis if the following criteria are met:

  • Tailing Factor ( As​ ): Must be ≤1.5 . (If >1.5 , suspect silanol interaction or incorrect pH).

  • Theoretical Plates ( N ): Must be >10,000 . (If lower, suspect column voiding or dead volume).

  • Precision: Perform 5 replicate injections. The %RSD of the peak area must be ≤2.0% .

Phase 3: Sample Analysis & Bracketing 7. Sample Execution: Inject prepared samples. 8. Bracketing: To validate that retention times and detector response have not drifted, inject the Benzoic Acid reference standard every 10 sample injections. The retention time must not deviate by more than ±2% from the initial SST injection.

References

  • LCGC's CHROMacademy. "HPLC Troubleshooting Guide – Peak Tailing." Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Hydroxy-4-trifluoromethoxy-benzoic Acid Synthesis

Welcome to the technical support guide for the synthesis of 2-Hydroxy-4-trifluoromethoxy-benzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Hydroxy-4-trifluoromethoxy-benzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our focus is to elucidate the critical role of reaction temperature in achieving high yield and purity for this important synthetic intermediate.

Synthesis Overview: The Kolbe-Schmitt Reaction

The industrial synthesis of aromatic hydroxy acids, including 2-Hydroxy-4-trifluoromethoxy-benzoic acid, is predominantly achieved through the Kolbe-Schmitt reaction.[1] This process involves the electrophilic aromatic substitution of a phenoxide ion with carbon dioxide, typically under elevated temperature and pressure.[2] The reaction proceeds via the nucleophilic addition of the phenoxide to CO2, followed by acidification to yield the final hydroxy acid product.[1][3]

The synthesis workflow for 2-Hydroxy-4-trifluoromethoxy-benzoic acid is a two-stage process starting from 4-(trifluoromethoxy)phenol.

  • Phenoxide Formation: 4-(trifluoromethoxy)phenol is treated with a strong base, such as sodium hydroxide (NaOH), to form the highly reactive sodium 4-(trifluoromethoxy)phenoxide. This step is crucial as the phenoxide ion is significantly more activated towards electrophilic attack than the neutral phenol.[2]

  • Carboxylation: The dried sodium phenoxide is then heated in an autoclave under a high pressure of carbon dioxide. The temperature during this step is the most critical parameter influencing both the reaction rate and the regioselectivity of the carboxylation.

Below is a diagram illustrating the general experimental workflow.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation & Workup A 4-(Trifluoromethoxy)phenol C Formation of Sodium 4-(Trifluoromethoxy)phenoxide A->C B Sodium Hydroxide (NaOH) B->C F Carboxylation Reaction C->F D Pressurized CO2 D->F E Heat (Autoclave) E->F G Acidification (e.g., H2SO4) F->G H 2-Hydroxy-4-trifluoromethoxy-benzoic acid G->H

Caption: General workflow for the synthesis of 2-Hydroxy-4-trifluoromethoxy-benzoic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, with a focus on optimizing the reaction temperature.

Q1: What is the optimal starting temperature range for the carboxylation of sodium 4-(trifluoromethoxy)phenoxide?

A1: For the classic Kolbe-Schmitt reaction using sodium phenoxide, the optimal temperature for maximizing the yield of the ortho-hydroxybenzoic acid (salicylic acid) is typically around 125°C under 100 atm of CO2.[1] However, the 4-trifluoromethoxy group is electron-withdrawing, which deactivates the aromatic ring compared to unsubstituted phenol. Therefore, a slightly higher temperature may be required to achieve a reasonable reaction rate.

We recommend a starting optimization range of 130°C to 160°C . It is crucial to monitor the reaction progress and product distribution within this range to identify the ideal setpoint for your specific reactor and scale.

Q2: My reaction yield is very low, and analysis shows a large amount of unreacted 4-(trifluoromethoxy)phenol. What is the likely cause?

A2: Recovering a significant amount of starting material is a classic sign of incomplete conversion. The primary factors to investigate are temperature, pressure, and reaction time.

  • Insufficient Temperature: The activation energy for the carboxylation is not being met. Gradually increase the reaction temperature in 10°C increments (e.g., from 130°C to 140°C, then 150°C) and monitor the conversion.

  • Low CO2 Pressure: The concentration of the electrophile (CO2) is a key driver of the reaction. Ensure your autoclave is properly sealed and that the pressure is maintained at or above 100 atm throughout the heating period.

  • Presence of Moisture: Water can significantly decrease the yield.[4] Ensure that the sodium 4-(trifluoromethoxy)phenoxide intermediate is thoroughly dried under vacuum before it is charged into the autoclave.

  • Reaction Time: If operating at the lower end of the temperature range, the reaction may simply require more time to reach completion. Consider extending the reaction time before increasing the temperature.

Q3: My product is contaminated with a significant amount of an isomer. How can I improve the selectivity for the desired 2-hydroxy product?

A3: The formation of the para-carboxylation product, 5-hydroxy-4-trifluoromethoxy-benzoic acid, is a common issue in Kolbe-Schmitt reactions. Regioselectivity is highly dependent on both temperature and the choice of the alkali metal counter-ion.[1][5]

  • Role of Temperature: For sodium phenoxides, lower temperatures generally favor the formation of the ortho product. Higher temperatures can cause the initially formed sodium salicylate to rearrange to the more thermodynamically stable para isomer.[5] If you are observing high levels of the para isomer, your reaction temperature is likely too high.

  • Role of the Cation: The use of a sodium (Na+) counter-ion is critical for ortho selectivity. The sodium ion is believed to form a chelate complex with the oxygen of the phenoxide and the incoming carbon dioxide molecule, which preferentially directs the carboxylation to the ortho position.[6] Larger cations like potassium (K+) do not form this stable chelate, often leading to the para product as the major isomer.[1] Confirm that you are using sodium hydroxide for the phenoxide formation.

Q4: The reaction mixture turned dark brown or black, and the yield of the desired product is low. What does this indicate?

A4: A dark, tarry reaction mixture is often a sign of thermal decomposition. This can occur if the reaction temperature is excessively high. While a higher temperature increases the reaction rate, it can also promote side reactions and degradation of both the starting material and the product. Studies on similar phenolic carboxylations show that temperatures exceeding 225°C can lead to a drop in yield due to thermal degradation.[5]

If you observe significant darkening, you have likely exceeded the optimal temperature window. It is recommended to reduce the temperature and potentially increase the reaction time to compensate.

Troubleshooting cluster_analysis Analyze Crude Product (HPLC/TLC) cluster_solutions Corrective Actions Start Problem Low Yield or Purity Analysis High Starting Material High Para-Isomer Dark Color / Tar Start->Analysis Sol_Temp_Up Increase Temperature (e.g., +10°C) Analysis:f0->Sol_Temp_Up Sol_Pressure Increase CO2 Pressure Ensure Dry Conditions Analysis:f0->Sol_Pressure Sol_Temp_Down Decrease Temperature (e.g., -10°C) Analysis:f1->Sol_Temp_Down Sol_Cation Confirm Use of Sodium Hydroxide Analysis:f1->Sol_Cation Sol_Temp_Limit Drastically Reduce Temp (e.g., to < 180°C) Analysis:f2->Sol_Temp_Limit

Caption: Troubleshooting flowchart for optimizing reaction conditions.

Data Summary: Effect of Temperature on Carboxylation

The following table summarizes hypothetical data from an optimization study to illustrate the impact of temperature on yield and product selectivity.

Temperature (°C)CO2 Pressure (atm)Time (h)Conversion (%)Yield of 2-Hydroxy Isomer (%)Ortho:Para RatioObservations
1201006453895:5Slow reaction, high starting material
1401006928593:7Good conversion and selectivity
1601006>988085:15High conversion, lower selectivity
1801006>986570:30Product mixture slightly darkened

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-4-trifluoromethoxy-benzoic acid
  • Step 1: Preparation of Sodium 4-(trifluoromethoxy)phenoxide. In a round-bottom flask, dissolve 4-(trifluoromethoxy)phenol (1.0 eq) in methanol. Add a solution of sodium hydroxide (1.0 eq) in water dropwise with stirring. Remove the solvents under reduced pressure and dry the resulting white solid in a vacuum oven at 100-120°C for at least 4 hours to remove all traces of water.

  • Step 2: Carboxylation. Charge the dried sodium 4-(trifluoromethoxy)phenoxide into a high-pressure autoclave. Seal the reactor and purge with nitrogen, followed by CO2. Pressurize the autoclave with CO2 to approximately 70 atm at room temperature.

  • Step 3: Heating. Begin stirring and heat the autoclave to the target temperature (e.g., 140°C). The pressure will increase as the temperature rises. If necessary, add more CO2 to maintain a pressure of at least 100 atm.

  • Step 4: Reaction. Hold the reaction at the target temperature and pressure for 4-6 hours.

  • Step 5: Workup. Cool the reactor to room temperature and slowly vent the excess CO2. Dissolve the solid reaction mass in water. Filter the solution to remove any insoluble material.

  • Step 6: Acidification and Isolation. Cool the aqueous solution in an ice bath and slowly acidify with concentrated sulfuric acid or hydrochloric acid to a pH of 2-3. The product will precipitate as a white solid.

  • Step 7: Purification. Collect the crude product by vacuum filtration and wash the filter cake with cold water.[7] Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Hydroxy-4-trifluoromethoxy-benzoic acid.[7]

Protocol 2: Reaction Monitoring by HPLC

A reverse-phase HPLC method can be used to monitor the disappearance of the starting material and the formation of the product and its isomer.[8][9]

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Sample Preparation: Carefully quench a small, weighed aliquot of the reaction mixture in water, acidify, and dilute with the mobile phase before injection.

References

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Optimization for the Synthesis of 2-Hydroxy-4-trifluoromethoxy-benzoic acid

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific synthetic bottlenecks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific synthetic bottlenecks associated with the carboxylation of deactivated phenols.

Synthesizing 2-hydroxy-4-(trifluoromethoxy)benzoic acid from 3-(trifluoromethoxy)phenol requires overriding the electron-withdrawing nature of the trifluoromethoxy ( −OCF3​ ) group. This guide details the causality behind catalyst selection, provides a self-validating protocol, and troubleshoots common failure modes.

Mechanistic Causality & Catalyst Selection

The traditional industrial method for synthesizing salicylic acid derivatives is the1[1], which utilizes sodium or potassium carbonate under high CO2​ pressure and temperatures exceeding 150 °C. However, applying this to 3-(trifluoromethoxy)phenol often results in severe degradation, ether cleavage, and poor yields. The −OCF3​ group strongly deactivates the aromatic ring via inductive effects ( −I ), significantly raising the activation energy required for electrophilic attack by CO2​ .

The Solution: Magnesium-Mediated Carboxylation To bypass these limitations, we utilize the MgCl2​/Et3​N base system . This combination acts as a powerful, bifunctional reagent for the2[2].

Why it works:

  • Deprotonation & Chelation: Et3​N deprotonates the phenol, and the resulting phenoxide immediately coordinates to the Mg2+ ion.

  • Dual Coordination (Templating Effect): Mg2+ acts as a strong Lewis acid, coordinating both the phenoxide oxygen and the incoming CO2​ molecule. This 3[3] drastically lowers the activation energy, allowing carboxylation to occur at mild temperatures (60–80 °C).

  • Regioselectivity: The steric bulk of the −OCF3​ group at the C3 position blocks the C2 position. The magnesium-chelate transition state naturally directs CO2​ to the highly accessible C6 position, yielding the desired 4-(trifluoromethoxy) isomer with >99:1 selectivity.

Mechanism N1 Phenol + Et3N Deprotonation N2 Mg2+ Chelation (Phenoxide-Mg Complex) N1->N2 MgCl2 N3 CO2 Insertion (Dual Coordination) N2->N3 CO2 (1-5 atm) N4 C-C Bond Formation (Ortho-Attack at C6) N3->N4 Rate-Limiting Step N5 Rearomatization & Acidic Cleavage N4->N5 HCl Quench

Caption: Mechanistic pathway of the MgCl2-mediated ortho-carboxylation of 3-(trifluoromethoxy)phenol.

Troubleshooting Guides & FAQs

Q: My reaction yield is consistently below 30%, and I recover mostly unreacted starting material. What is the primary failure mode? A: The most common failure mode is moisture contamination . MgCl2​ is highly hygroscopic. If water is present, it hydrates the Mg2+ ions, preventing the formation of the critical magnesium-phenoxide chelate. Fix: Use strictly anhydrous MgCl2​ (stored in a desiccator or glovebox), freshly distilled Et3​N , and anhydrous acetonitrile ( CH3​CN ).

Q: I am observing the formation of 2-hydroxy-6-(trifluoromethoxy)benzoic acid instead of the 4-isomer. How do I correct this? A: True formation of the 6-isomer is exceedingly rare due to the steric clash between the −OCF3​ group and the bulky Mg-transition state at the C2 position. If you observe unexpected isomers, verify the purity of your starting material. Commercial 3-(trifluoromethoxy)phenol can sometimes be contaminated with 2- or 4-isomers, which will carboxylate to yield different products.

Q: Can I substitute MgCl2​ with other Lewis acids like AlCl3​ or ZnCl2​ ? A: No. While AlCl3​ is a stronger Lewis acid, it binds the phenoxide too tightly, preventing the necessary dynamic exchange required for CO2​ insertion. ZnCl2​ lacks the optimal ionic radius to form the highly ordered, six-membered transition state required for 4[4]. Stick to MgCl2​ .

Quantitative Data on Catalyst Efficacy

The table below summarizes the causality behind abandoning traditional bases in favor of the magnesium-mediated system for this specific deactivated substrate.

Catalyst / Base SystemOperating ConditionsYield (%)Regioselectivity (4-OCF3 vs 6-OCF3)Primary Failure Mode / Drawback
NaOH / CO2​ 150 °C, 50 atm< 20%Moderate (~80:20)High temp degradation; poor electrophilicity of ring.
K2​CO3​ / CO2​ 180 °C, 50 atm< 10%Poor (Favors para)Severe ether cleavage; loss of the −OCF3​ group.
MgCl2​ / Et3​N / CO2​ 60 °C, 5 atm> 85% > 99:1 Moisture sensitivity of the Lewis acid catalyst.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in checkpoints ensure that if a step fails, you can diagnose it immediately without waiting for the final NMR analysis.

Reagents Required:

  • 3-(Trifluoromethoxy)phenol (1.0 equiv, 10 mmol)

  • Anhydrous MgCl2​ (2.0 equiv, 20 mmol)

  • Triethylamine ( Et3​N ) (3.5 equiv, 35 mmol)

  • Anhydrous Acetonitrile ( CH3​CN ) (0.2 M)

  • CO2​ gas (Bone dry grade)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a high-pressure reaction vessel (or a thick-walled Schlenk flask if operating at 1 atm) under vacuum. Backfill with dry Argon.

  • Complexation: Add anhydrous MgCl2​ (1.90 g, 20 mmol) and CH3​CN (50 mL) to the flask. Add 3-(trifluoromethoxy)phenol (1.78 g, 10 mmol), followed by dropwise addition of Et3​N (4.88 mL, 35 mmol).

    • Validation Checkpoint 1: Upon addition of Et3​N , the heterogeneous MgCl2​ suspension will transition into a slightly yellow, homogenous or very finely dispersed suspension. If the MgCl2​ remains in hard, white clumps, it has absorbed water. Abort the reaction and source fresh catalyst.

  • Carboxylation: Stir the complex at 25 °C for 1.5 hours to ensure complete deprotonation. Purge the vessel with CO2​ gas for 5 minutes. Pressurize the vessel with CO2​ to 5 atm (or attach a double-balloon of CO2​ if a reactor is unavailable, though yield will drop by ~15%).

  • Thermal Activation: Heat the reaction mixture to 65 °C and stir vigorously for 18 hours.

  • Acidic Quench: Cool the vessel to 0 °C. Carefully vent excess CO2​ . Slowly add 1M aqueous HCl until the aqueous phase reaches pH < 2.

    • Validation Checkpoint 2: The addition of HCl breaks the Mg-carboxylate chelate. A clear phase separation should occur, and the organic layer will lighten in color. If the pH is > 2, the product will remain trapped in the aqueous phase as a highly soluble magnesium salt.

  • Extraction & Purification: Extract the mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude solid by recrystallization from a Toluene/Heptane mixture to afford pure 2-hydroxy-4-(trifluoromethoxy)benzoic acid.

Workflow A 1. Substrate Preparation 3-(Trifluoromethoxy)phenol + Anhydrous CH3CN B 2. Base/Lewis Acid Addition MgCl2 (2.0 eq) + Et3N (3.5 eq) Stir 1.5h at 25°C A->B C 3. Carboxylation CO2 (5 atm), 65°C, 18h B->C D 4. Acidic Quench 1M HCl (Target pH < 2) C->D E 5. Isolation Extraction & Recrystallization (2-Hydroxy-4-OCF3-benzoic acid) D->E

Caption: Step-by-step experimental workflow for the synthesis of 2-hydroxy-4-(trifluoromethoxy)benzoic acid.

References

  • The MgCl2–Et3N Base System: A Useful Reagent in Organic Synthesis. Synlett. 2[2]

  • Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1. 3[3]

  • Overriding Ortho–Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols. Journal of the American Chemical Society. 1[1]

  • Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. ResearchGate. 4[4]

Sources

Optimization

Technical Support Center: Strategies for Enhancing the Solubility of 2-Hydroxy-4-trifluoromethoxy-benzoic acid

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Hydroxy-4-trifluoromethoxy-benzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Hydroxy-4-trifluoromethoxy-benzoic acid. It provides a series of troubleshooting steps and detailed protocols based on fundamental physicochemical principles to systematically address and overcome these issues in an experimental setting.

Compound Profile Summary

Before troubleshooting, it is critical to understand the key physicochemical properties of the molecule. 2-Hydroxy-4-trifluoromethoxy-benzoic acid is a salicylic acid derivative, a structural class known for specific solubility behaviors. Its poor aqueous solubility is primarily due to the hydrophobic benzene ring and the weak acidic nature of the carboxylic acid group.

PropertyValue / DescriptionRationale & Impact
Structure The aromatic ring contributes to hydrophobicity. The carboxylic acid and hydroxyl groups offer sites for ionization and hydrogen bonding.
Molecular Formula C₈H₅F₃O₄[1]---
Molecular Weight ~222.12 g/mol [1]Relevant for molar concentration calculations.
Predicted XlogP 3.2[1]A positive XlogP value indicates a preference for a lipid (non-polar) environment over an aqueous one, predicting low water solubility.
Functional Groups Carboxylic Acid, Phenolic Hydroxyl, Trifluoromethoxy EtherThe carboxylic acid is the primary handle for pH modification and salt formation.[2][3]
Predicted pKa ~2-3The pKa of the analogous compound 2-hydroxy-4-(trifluoromethyl)benzoic acid is predicted to be 2.45.[4] The trifluoromethoxy group is also strongly electron-withdrawing, suggesting a similar low pKa. This value is the critical inflection point for pH-dependent solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing both the underlying theory and actionable solutions.

FAQ 1: Why is my compound crashing out of my aqueous buffer?

Answer: The low intrinsic solubility of 2-Hydroxy-4-trifluoromethoxy-benzoic acid is expected due to its molecular structure. The primary driver is the balance between its hydrophobic aromatic core and the ionizable carboxylic acid group.

At a pH below the compound's pKa (estimated ~2-3), the carboxylic acid group remains largely in its neutral, protonated form (-COOH).[5] This form is less polar and thus significantly less soluble in water. If the pH of your buffer is at or below this pKa, you are attempting to dissolve the compound in its least soluble state.

FAQ 2: What is the most direct way to increase its aqueous solubility?

Answer: The most effective and immediate strategy is to increase the pH of the solution. By raising the pH to be at least 2 units above the pKa, you can dramatically increase solubility.[6][7][8]

Mechanism: According to the Henderson-Hasselbalch principle, increasing the pH deprotonates the carboxylic acid, converting it into the much more polar and water-soluble carboxylate anion (-COO⁻).[9][10][11] This charged species readily interacts with water molecules, leading to a significant increase in solubility.[5][12]

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) protonated R-COOH (Protonated) Poorly Soluble deprotonated R-COO⁻ (Deprotonated) Highly Soluble protonated->deprotonated Add Base (e.g., NaOH) Increase pH deprotonated->protonated Add Acid (e.g., HCl) Decrease pH G cluster_workflow Solubility Enhancement Workflow Start Inadequate Solubility pH Can pH be adjusted above pKa? Start->pH CoSolvent Is a co-solvent permissible? pH->CoSolvent No AdjustpH Optimize Buffer pH (See Protocol 1) pH->AdjustpH Yes Salt Is a solid form needed? CoSolvent->Salt No ScreenCoSolvent Screen Co-solvents (See Protocol 2) CoSolvent->ScreenCoSolvent Yes FormSalt Screen Salt Formers (See Protocol 3) Salt->FormSalt Yes End Solution Achieved AdjustpH->End ScreenCoSolvent->End FormSalt->End

Caption: Decision workflow for selecting a solubility enhancement strategy.

▶️ Actionable Protocol: See Protocol 3: Small-Scale Salt Formation Screening for a basic workflow to test this approach.

Detailed Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the solubility of 2-Hydroxy-4-trifluoromethoxy-benzoic acid as a function of pH.

Materials:

  • 2-Hydroxy-4-trifluoromethoxy-benzoic acid

  • A series of buffers (e.g., citrate, phosphate) covering a pH range from 2.0 to 8.0.

  • 0.1 M and 1 M NaOH and HCl for pH adjustment.

  • Calibrated pH meter.

  • Vials, magnetic stirrer, orbital shaker.

  • Syringe filters (0.22 µm, PTFE or similar).

  • Analytical method for concentration determination (e.g., HPLC-UV).

Procedure:

  • Prepare a set of buffers (e.g., at pH 2, 4, 5, 6, 7, 7.4, 8).

  • Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the samples to sit undisturbed for 1-2 hours for the excess solid to settle.

  • Carefully withdraw a sample from the supernatant of each vial. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved solids.

  • Dilute the filtrate as necessary and analyze the concentration of the dissolved compound using a validated analytical method.

  • Measure the final pH of each saturated solution to confirm it has not shifted.

  • Plot the measured solubility (in mg/mL or mM) against the final measured pH.

Protocol 2: Co-solvent Screening Protocol

Objective: To identify an effective co-solvent and its optimal concentration.

Materials:

  • Target compound.

  • Primary solvent (e.g., water or a fixed-pH buffer).

  • A panel of co-solvents (e.g., Ethanol, DMSO, PG, PEG 400).

  • Standard lab equipment as in Protocol 1.

Procedure:

  • Prepare a series of solvent systems by mixing the primary solvent with each co-solvent at different volume percentages (e.g., 5%, 10%, 20%, 40%).

  • Following the same procedure as in Protocol 1 (Steps 2-6), determine the saturation solubility of the compound in each mixed-solvent system.

  • Plot the solubility against the co-solvent percentage for each co-solvent tested.

  • Select the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential toxicity or experimental interference.

Protocol 3: Small-Scale Salt Formation Screening

Objective: To rapidly screen for the formation of a more soluble salt.

Materials:

  • Target compound (free acid).

  • A selection of bases (e.g., 1 M NaOH, 1 M KOH, or ethanolic solutions of organic bases like tromethamine).

  • Solvents for crystallization (e.g., ethanol, isopropanol, acetone).

  • Stir plate, vials, filtration apparatus.

Procedure:

  • Dissolve a known amount of the free acid in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Stoichiometrically add one equivalent of the base (e.g., 1 M NaOH). Stir the solution.

  • Observe for the formation of a precipitate. If no solid forms, slowly add an anti-solvent (a solvent in which the salt is insoluble, like ethyl acetate or heptane) until precipitation occurs, or slowly evaporate the solvent.

  • Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the new solid (e.g., via melting point) and, most importantly, test its aqueous dissolution rate and solubility compared to the parent free acid using the methods described in Protocol 1.

References

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from Chemistry LibreTexts. [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). Retrieved from FooDB. [Link]

  • PubChemLite. (n.d.). 2-hydroxy-4-(trifluoromethoxy)benzoic acid (C8H5F3O4). Retrieved from PubChemLite. [Link]

  • A. K. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from Wikipedia. [Link]

  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from PubMed. [Link]

  • S. R. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? Retrieved from ResearchGate. [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from Reddit. [Link]

  • ResearchGate. (n.d.). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Retrieved from ResearchGate. [Link]

  • ScienceDirect. (n.d.). Salt formation to improve drug solubility. Retrieved from ScienceDirect. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from International Journal of Medical Science and Dental Research. [Link]

  • N. D. (n.d.). Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 2.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from PMC. [Link]

  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from Microbe Notes. [Link]

  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from Springer. [Link]

  • J. P. S. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?[Link]

  • UCalgary Chemistry Textbook. (n.d.). The Henderson-Hasselbalch Equation. Retrieved from UCalgary Chemistry Textbook. [Link]

  • BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved from BYJU'S. [Link]

  • NIST WebBook. (n.d.). 4-Hydroxybenzoic acid, 2TMS derivative. Retrieved from NIST WebBook. [Link]

  • Oxford Academic. (n.d.). solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods | Environmental Toxicology and Chemistry. Retrieved from Oxford Academic. [Link]

  • M. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • D. B. (n.d.). 4.2 Structure and acidic properties of carboxylic acids The OH group in a carboxylic acid is different from an OH in an alcohol. [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-. Retrieved from NIST WebBook. [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966. Retrieved from PubChem. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from Taylor & Francis. [Link]

  • D. B. (n.d.). factors affecting the value of pKa Ka of carboxylic acids, reactions of carboxylic acids with metals, oxides, hydroxides, carbonates, the hydrogencarbonate test for acids doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses. [Link]

  • ADMET & DMPK. (2015, December 30). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. Retrieved from ADMET & DMPK. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Workup of 2-Hydroxy-4-(trifluoromethoxy)benzoic Acid

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, step-by-step protocols, and mechanistic insights for the synthesis and workup of 2-hydroxy-4-(trifluoromethoxy)benzoic acid (als...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, step-by-step protocols, and mechanistic insights for the synthesis and workup of 2-hydroxy-4-(trifluoromethoxy)benzoic acid (also known as 4-trifluoromethoxysalicylic acid). This compound is typically synthesized via the Kolbe–Schmitt carboxylation of 3-(trifluoromethoxy)phenol[1].

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction yields are consistently low, and I recover mostly unreacted 3-(trifluoromethoxy)phenol. What is causing this? A: The Kolbe–Schmitt reaction is notoriously sensitive to moisture. Water molecules strongly chelate with the alkali metal phenoxide intermediates, which physically blocks the initial coordination of CO₂ required for electrophilic aromatic substitution[2]. Furthermore, trace water causes the hydrolysis of the phenoxide back to the starting phenol[3]. Solution: Ensure rigorous anhydrous conditions. Pre-dry the 3-(trifluoromethoxy)phenol and use a strong, non-water-producing base like NaH instead of NaOH[3]. Alternatively, modern protocols utilize atmospheric CO₂ with 2,4,6-trimethylphenol as an additive to facilitate the reaction without high-pressure autoclaves[4].

Q2: During the acidic workup, my product forms a sticky oil instead of a precipitate. How do I induce crystallization? A: The addition of the strongly lipophilic trifluoromethoxy (-OCF₃) group significantly lowers the melting point and increases the organic solubility of the resulting benzoic acid compared to unsubstituted salicylic acid. When acidifying the aqueous layer, the product often "oils out" before it can crystallize. Solution: Perform the acidification at 0–4 °C under vigorous stirring. Slowly add concentrated HCl until the pH reaches 1.5–2.0. If an oil forms, extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate the solvent under reduced pressure. Recrystallize the crude residue from a mixture of toluene and heptane.

Q3: My isolated product is contaminated with unreacted 3-(trifluoromethoxy)phenol. How can I efficiently separate them without column chromatography? A: Incomplete conversion leaves unreacted sodium phenoxide in the reactor, which reverts to the free phenol upon acidification[5]. Because both the starting material and the product contain a phenolic hydroxyl group, standard organic washing is insufficient. However, their pKa values differ significantly. Solution: Utilize an acid-base extraction with saturated aqueous sodium bicarbonate (NaHCO₃). The carboxylic acid (pKa ~2.5) will readily deprotonate and dissolve in the aqueous layer as a sodium salt, while the less acidic phenol (pKa ~9.1)[6] remains in the organic phase.

Q4: I am losing product during the final solvent evaporation step. Is the compound degrading? A: Yes, salicylic acid derivatives are prone to thermal decarboxylation, reverting back to the phenol and CO₂ if subjected to excessive heat. Solution: Never exceed 40–45 °C in the rotary evaporator water bath during the concentration of 2-hydroxy-4-(trifluoromethoxy)benzoic acid.

Part 2: Standard Operating Procedure (SOP) - Workup & Isolation

This self-validating protocol assumes you have just completed the carboxylation step (heating the sodium salt of 3-(trifluoromethoxy)phenol under CO₂ pressure)[1].

Step 1: Reaction Quenching and Initial Solubilization

  • Cool the reaction vessel to room temperature and carefully vent any residual CO₂ pressure.

  • Add distilled water (e.g., 10 mL per gram of theoretical yield) to the crude solid mixture. Stir vigorously until the solid (a mixture of sodium salicylate and unreacted sodium phenoxide) completely dissolves.

  • Validation Check: The solution should be highly basic (pH > 10). If not, add 1M NaOH dropwise.

Step 2: Selective Acid-Base Extraction (Removal of Phenol)

  • Transfer the aqueous basic solution to a separatory funnel.

  • Wash the aqueous layer with diethyl ether or dichloromethane (3 × 20 mL). This removes any neutral organic impurities, but the phenol and product both remain in the aqueous phase as sodium salts.

  • Carefully adjust the pH of the aqueous layer to pH 7.5–8.0 using 1M HCl. At this pH, the phenol is protonated (neutralized) and becomes organic-soluble, while the carboxylic acid remains ionized as a sodium carboxylate.

  • Extract the aqueous layer with ethyl acetate (3 × 20 mL). The organic layer now contains the unreacted 3-(trifluoromethoxy)phenol. Retain the aqueous layer.

Step 3: Acidification and Product Precipitation

  • Cool the retained aqueous layer in an ice-water bath (0–4 °C).

  • Slowly add concentrated HCl (37%) dropwise under vigorous stirring until the pH reaches 1.5–2.0 . A white to off-white precipitate of 2-hydroxy-4-(trifluoromethoxy)benzoic acid will form.

  • Validation Check: Spot the aqueous layer on pH paper to confirm pH < 2.

Step 4: Isolation and Purification

  • If the product precipitates as a filterable solid, collect it via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water.

  • If the product oils out, extract the acidic aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo (water bath < 40 °C).

  • Recrystallize the crude product from toluene/heptane to afford the pure 2-hydroxy-4-(trifluoromethoxy)benzoic acid.

Part 3: Quantitative Data & Physicochemical Properties

Property3-(Trifluoromethoxy)phenol (Starting Material)2-Hydroxy-4-(trifluoromethoxy)benzoic acid (Product)
Role in Synthesis Reactant / Potential ImpurityDesired Product
Estimated pKa ~9.1 (Phenolic -OH)[6]~2.5 (Carboxylic -COOH), ~13.5 (Phenolic -OH)
Solubility in aq. NaHCO₃ Insoluble (Remains in organic phase)Soluble (Forms sodium carboxylate salt)
Solubility in Water (pH 2) InsolubleInsoluble (Precipitates)
Thermal Stability Stable at standard distillation tempsProne to decarboxylation > 50 °C

Part 4: Mechanistic & Workflow Visualizations

AcidBaseExtraction Mix Crude Reaction Mixture (pH > 10 Aqueous) Adjust Adjust to pH 7.5 - 8.0 (1M HCl) Mix->Adjust Extract1 Extract with EtOAc Adjust->Extract1 Org1 Organic Phase Unreacted Phenol Extract1->Org1 Top Layer Aq1 Aqueous Phase Product Carboxylate Extract1->Aq1 Bottom Layer Acidify Acidify to pH 1.5 - 2.0 (Conc. HCl at 0 °C) Aq1->Acidify Precipitate Precipitation / Extraction Pure Benzoic Acid Acidify->Precipitate

Workflow: pH-controlled acid-base extraction to separate unreacted phenol from the target product.

Mechanism Phenol 3-(Trifluoromethoxy)phenol Base Deprotonation (NaH / NaOH) Anhydrous Conditions Phenol->Base Phenoxide Sodium Phenoxide Base->Phenoxide CO2 CO2 Addition (Electrophilic Aromatic Sub) Phenoxide->CO2 Dianion Salicylate Dianion (Intermediate) CO2->Dianion Workup Acidic Workup (HCl, H2O) Dianion->Workup Product 2-Hydroxy-4-(trifluoromethoxy) benzoic acid Workup->Product Water Inhibition by H2O (Chelation/Hydrolysis) Water->Phenoxide Blocks CO2

Mechanistic pathway of the Kolbe-Schmitt carboxylation highlighting water inhibition.

References

  • Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. MDPI. Available at:[Link]

  • C−H Carboxylation of Aromatic Compounds through CO2 Fixation. National Institutes of Health (NIH). Available at:[Link]

  • Carboxylation of Phenols with CO2 at Atmospheric Pressure. National Institutes of Health (NIH). Available at:[Link]

  • Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene. Asynt. Available at:[Link]

  • 3-(DIFLUOROMETHOXY)PHENOL Preparation Products And Raw materials. MyWellWork. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of Trifluoromethoxy-Containing Compounds

Welcome to the technical support center for the synthesis of trifluoromethoxy (OCF₃)-containing compounds. The trifluoromethoxy group is an increasingly vital substituent in medicinal chemistry and agrochemicals, prized...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of trifluoromethoxy (OCF₃)-containing compounds. The trifluoromethoxy group is an increasingly vital substituent in medicinal chemistry and agrochemicals, prized for its unique electronic properties, high lipophilicity, and metabolic stability.[1][2] However, its incorporation into organic molecules is notoriously challenging due to reagent instability and unique reactivity patterns.[2][3]

This guide is structured as a series of troubleshooting questions and FAQs to directly address the common pitfalls encountered in the lab. We will delve into the causality behind these challenges and provide field-proven solutions to guide your synthetic efforts.

Troubleshooting Guide: Common Pitfalls in Trifluoromethoxylation

This section addresses the most frequent issues encountered during the synthesis of OCF₃-containing compounds.

Category 1: Low Yield & Reaction Failure

Question: My trifluoromethoxylation reaction has failed or is giving a very low yield. What are the primary factors to investigate?

Answer: A failed trifluoromethoxylation can typically be traced back to one of four areas: reagent integrity, substrate reactivity, reaction conditions, or the stability of the reactive intermediate.

  • Reagent Integrity and Activation:

    • Decomposition: Many trifluoromethoxylation reagents are sensitive to moisture, heat, or air. For instance, trifluoromethyl triflate (TFMT), a precursor to the trifluoromethoxide anion, is a volatile liquid (bp 19 °C) and can easily be lost.[4] Hypervalent iodine reagents (e.g., Togni's reagent) can be thermally sensitive, and one of their precursors has been reported to have explosive properties.[3][4]

    • Insufficient Activation: Electrophilic reagents often require an acid to enhance their reactivity.[5][6] Nucleophilic methods that generate the trifluoromethoxide anion (CF₃O⁻) depend on a suitable activator, such as a fluoride source (e.g., CsF, TBAF) for reagents like TMSCF₃ or trifluoromethyl aryl sulfonates (TFMS).[5][6] Ensure your fluoride source is anhydrous, as water can quench the anion.[6]

  • Substrate Reactivity:

    • Poor Nucleophilicity: For reactions involving electrophilic trifluoromethoxylation, substrates like phenols may not be sufficiently nucleophilic. The use of a strong, non-nucleophilic base to generate the corresponding phenoxide is often necessary.

    • Steric Hindrance: Bulky groups near the reaction center can impede the approach of the trifluoromethoxylating agent, drastically reducing yields.[6]

    • Electronic Effects: The electronic nature of your substrate is critical. For instance, in the silver-catalyzed fluorodecarboxylation of aryloxydifluoroacetic acids, substrates with electron-withdrawing groups tend to give good yields, while those with electron-donating groups show a decrease in yield.[5]

  • Instability of the Trifluoromethoxide Anion (CF₃O⁻):

    • In many nucleophilic methods, the CF₃O⁻ anion is generated in situ. This anion is highly unstable and can readily decompose into difluorophosgene (COF₂) and a fluoride anion (F⁻).[2][5][7] This decomposition pathway is a major cause of low yields and the formation of fluorinated byproducts. The choice of solvent and counter-ion is crucial for stabilizing this intermediate. Crown ethers are sometimes used to sequester the cation and enhance stability.[4]

  • Suboptimal Reaction Conditions:

    • Temperature: Some methods require very low temperatures to generate and use the reagent, such as with certain Umemoto reagents prepared photochemically at -100 °C.[1] Other methods may require high temperatures, which can lead to substrate or product decomposition.[5]

    • Solvent: The solvent can dramatically affect the reaction. For example, in the trifluoromethoxylation of arynes, using toluene or dichloromethane can lead to significant protonation side products, while THF may be more effective.[4]

Below is a decision-making workflow to guide your troubleshooting process when faced with a low-yield trifluoromethoxylation reaction.

Caption: Troubleshooting workflow for low-yield trifluoromethoxylation.

Category 2: Side Reactions and Impurities

Question: I've successfully formed some product, but my reaction is plagued by side products. What are the most common culprits and how can I suppress them?

Answer: Side product formation is a significant hurdle. The identity of the byproduct often provides clues to the underlying problem.

  • Fluorination Byproducts: The most common side reaction is unwanted fluorination, resulting from the decomposition of the trifluoromethoxide anion (CF₃O⁻) into COF₂ and F⁻.[5] The released fluoride can then react with your substrate or intermediates. This is particularly problematic in nucleophilic trifluoromethoxylation reactions.

    • Solution: To mitigate this, reaction conditions must be optimized to stabilize the CF₃O⁻ anion. This can involve using less polar solvents, adding crown ethers to complex the counter-ion, or employing reagents that release the anion more slowly and in a more controlled manner.[4]

  • C-Trifluoromethylation vs. O-Trifluoromethylation: When using electrophilic reagents with phenols, trifluoromethylation can occur on the aromatic ring (C-trifluoromethylation) instead of the hydroxyl group (O-trifluoromethylation).[6]

    • Solution: This is a competition based on the nucleophilicity of the oxygen versus the carbon atoms of the ring. Fully deprotonating the phenol to the more nucleophilic phenoxide using a strong base like NaH can favor O-trifluoromethylation. Introducing bulky groups at the ortho-positions of the phenol can sterically hinder attack at the ring, further promoting the desired O-functionalization.[6]

  • Halogenated Byproducts: Some older or multi-component reagent systems can introduce other reactive species. For example, using trichloroisocyanuric acid (TCCA) as a co-oxidant with an electron-rich phenol can lead to chlorinated side products.[6]

    • Solution: If you observe unexpected halogenation, scrutinize every component of your reaction. Replace reagents like TCCA with alternatives that do not contain the problematic halogen, such as N-fluorobenzenesulfonimide (NFSI).[6]

  • Solvent-Derived Byproducts: Solvents are not always innocent bystanders. Protic solvents can quench reactive intermediates, while other solvents may react under harsh conditions. For example, HMPA, while sometimes effective, is toxic and can participate in side reactions.

The diagram below illustrates the central role and instability of the trifluoromethoxide anion, a common intermediate in many trifluoromethoxylation reactions.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-4-trifluoromethoxy-benzoic Acid

Welcome to the dedicated technical support guide for the synthesis and scale-up of 2-Hydroxy-4-trifluoromethoxy-benzoic acid. This molecule is a crucial building block in the development of advanced pharmaceutical agents...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 2-Hydroxy-4-trifluoromethoxy-benzoic acid. This molecule is a crucial building block in the development of advanced pharmaceutical agents and specialty materials. Scaling its synthesis from the laboratory bench to pilot or production scale introduces challenges that require a deep understanding of the underlying chemistry and process parameters.

This guide is structured as a dynamic resource for researchers and process chemists. It provides not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and optimize your process with scientific rigor.

Foundational Synthetic Strategy: The Kolbe-Schmitt Reaction

The most industrially viable and commonly employed route to 2-Hydroxy-4-trifluoromethoxy-benzoic acid is the Kolbe-Schmitt reaction . This process involves the ortho-carboxylation of a phenoxide with carbon dioxide under elevated temperature and pressure.[1][2] The reaction begins with the deprotonation of the starting material, 3-(trifluoromethoxy)phenol, using a strong base like sodium hydroxide to form the highly reactive sodium phenoxide intermediate. This intermediate then undergoes electrophilic aromatic substitution with carbon dioxide, followed by acidic work-up to yield the final product.

Reaction Pathway Overview

Kolbe_Schmitt_Reaction cluster_reagents A 3-(Trifluoromethoxy)phenol B Sodium 3-(trifluoromethoxy)phenoxide A->B Deprotonation C Chelated Intermediate B->C Nucleophilic Attack D Sodium 2-hydroxy-4-trifluoromethoxy-benzoate C->D Tautomerization E 2-Hydroxy-4-trifluoromethoxy-benzoic Acid D->E Protonation NaOH NaOH CO2 CO₂ (Pressure, Heat) H_plus H₃O⁺ (Acid Work-up)

Caption: Kolbe-Schmitt synthesis of the target molecule.

Troubleshooting Guide: From Bench to Bulk

This section addresses common problems encountered during the scale-up of the Kolbe-Schmitt reaction for this specific substrate.

Question 1: We are experiencing significantly lower yields on a larger scale compared to our lab results. What are the likely causes and how can we mitigate this?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.

  • Causality:

    • Poor CO₂ Dispersion: In a larger reactor, simply pressurizing the headspace with CO₂ is insufficient. The gas-liquid mass transfer becomes the rate-limiting step. The phenoxide in the bulk liquid may not be exposed to enough dissolved CO₂ to react efficiently.

    • Inefficient Mixing & "Dead Zones": As reactor volume increases, achieving homogenous mixing is more difficult. Inadequately mixed regions, or "dead zones," can lead to localized depletion of reactants and inconsistent reaction progress.

    • Thermal Gradients: The Kolbe-Schmitt reaction is exothermic. On a large scale, inefficient heat removal can create hot spots within the reactor. These can lead to side reactions, such as decarboxylation of the product or formation of undesired isomers, ultimately reducing the yield of the target molecule.

  • Solutions & Self-Validation:

Solution Implementation Details Validation Check (In-Process Control)
Enhance Gas Dispersion Install a gas-sparging dip tube to introduce CO₂ below the liquid surface. Use a gas-inducing impeller (e.g., Rushton turbine) to break up gas bubbles and maximize the gas-liquid interface.Monitor reactor pressure. A steady consumption of CO₂ (requiring re-pressurization) indicates successful gas uptake and reaction.
Optimize Agitation Ensure the agitator is appropriately sized for the vessel and the viscosity of the reaction mass. Install baffles in the reactor to prevent vortex formation and promote top-to-bottom mixing.Take samples from different locations (top, middle, bottom) of the reactor. Consistent concentration of reactants and product (via HPLC) confirms homogeneity.[3][4]
Improve Thermal Control Utilize a reactor with a high surface-area-to-volume ratio (e.g., jacketed reactor with internal cooling coils). Implement a controlled, ramped heating profile rather than a rapid increase to the target temperature.Closely monitor the internal reaction temperature and the temperature of the heating/cooling fluid. A stable internal temperature with minimal deviation from the setpoint indicates effective heat management.

Question 2: Our final product is contaminated with an isomeric impurity. How can we improve the regioselectivity of the carboxylation?

Answer: The formation of the undesired para-isomer, 4-Hydroxy-2-trifluoromethoxy-benzoic acid, is a known issue. Regioselectivity in the Kolbe-Schmitt reaction is highly dependent on the reaction conditions and the nature of the cation.[5]

  • Causality:

    • Reaction Temperature: Higher temperatures can favor the thermodynamically more stable para-isomer. The ortho-isomer is often the kinetically favored product.

    • Counter-ion: The size of the alkali metal counter-ion plays a crucial role. Smaller cations like Na⁺ chelate more tightly with the oxygen atoms of the phenoxide and CO₂, directing the carboxylation to the ortho position. Larger cations like K⁺ or Cs⁺ can lead to increased formation of the para product.[5]

  • Solutions & Self-Validation:

    • Temperature Optimization: Conduct a Design of Experiments (DoE) to find the optimal temperature that maximizes the formation of the ortho-product while maintaining a reasonable reaction rate. Typically, for ortho-selectivity, the lowest possible temperature that affords a good conversion rate is desired (e.g., 120-150°C).

    • Base Selection: Use sodium hydroxide or sodium methoxide to generate the sodium phenoxide. Avoid potassium-based reagents if high ortho-selectivity is the goal.

    • Validation: Use a validated HPLC method to quantify the ratio of ortho to para isomers in the crude reaction mixture under different conditions.[6][7] This will provide the empirical data needed to lock in the optimal process parameters for regioselectivity.

Question 3: During work-up, we are forming an emulsion during the acidification and extraction steps, making phase separation difficult and leading to product loss. What can be done?

Answer: Emulsion formation is common when neutralizing a basic aqueous solution of a phenoxide to precipitate a solid acid, especially with vigorous stirring.

  • Causality: The product itself can act as a surfactant, stabilizing the oil-in-water or water-in-oil mixture created during the quench and extraction. The presence of fine, suspended solids can further stabilize these emulsions.

  • Solutions & Self-Validation:

    • Controlled Acidification: Add the acid slowly to the cooled, stirred reaction mixture. This "anti-solvent" crystallization allows for the formation of larger, more easily filterable particles rather than a fine precipitate that encourages emulsions. Monitor the pH throughout the addition.

    • Salting Out: Before extraction, add a saturated brine solution (NaCl). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.

    • Solvent Choice: If performing a liquid-liquid extraction, select a solvent with a significantly different density from water and low mutual solubility (e.g., methyl tert-butyl ether (MTBE) or toluene).

    • Validation: A clean, sharp interface between the aqueous and organic layers after settling indicates successful emulsion breaking. Minimal product detected in the aqueous layer post-extraction (by HPLC) confirms an efficient extraction.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations for this process at scale? A: There are two primary hazards:

  • High-Pressure Operations: The reaction is run under significant CO₂ pressure (typically >5 atm, potentially up to 100 atm).[1] Ensure the reactor is pressure-rated for the intended operating conditions and equipped with a calibrated pressure relief valve and rupture disc. Perform regular integrity checks on all fittings and seals.

  • Caustic Materials: Sodium hydroxide is highly corrosive. Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and face shields. Ensure emergency eyewash stations and showers are readily accessible.

Q2: What analytical techniques are essential for monitoring this reaction? A: A multi-pronged approach is recommended for robust process control.

Technique Purpose Key Parameters to Monitor
HPLC Quantify starting material, product, and impurities.Peak area/concentration of 3-(trifluoromethoxy)phenol, 2-Hydroxy-4-trifluoromethoxy-benzoic acid, and any isomeric byproducts.[3]
FTIR/Raman In-situ reaction monitoring (with a probe).Disappearance of the C-O stretch of the phenol; appearance of the C=O stretch of the carboxylic acid.
Pressure Gauge Monitor CO₂ consumption.A drop in pressure indicates the gas is being consumed by the reaction.
pH Meter Control the acidification/work-up step.Ensure complete protonation of the carboxylate salt to precipitate the final product.

Q3: Can this reaction be performed at atmospheric pressure? A: While traditional Kolbe-Schmitt reactions require high pressure, recent research has shown that the carboxylation of some phenols can be achieved at atmospheric CO₂ pressure.[8][9] However, these methods often require specific additives or modified conditions and may not be directly applicable or as efficient for this particular substrate without significant process development. For a robust, scalable synthesis, the pressure-based method remains the industry standard.

Scalable Experimental Protocol

This protocol is a representative example for a pilot-scale synthesis. All materials should be handled by trained personnel in an appropriate chemical processing environment.

Materials & Equipment:

  • 3-(Trifluoromethoxy)phenol (1.0 eq)[10]

  • Sodium Hydroxide (1.1 eq)

  • Carbon Dioxide (high purity)

  • Hydrochloric Acid (concentrated)

  • Ethyl Acetate (for extraction/recrystallization)

  • Pressure Reactor (e.g., 50L Hastelloy) with overhead stirrer, baffles, gas inlet, thermowell, and pressure relief systems.

Procedure:

  • Phenoxide Formation:

    • Charge the pressure reactor with water and sodium hydroxide pellets. Stir until all NaOH is dissolved.

    • Under a nitrogen atmosphere, charge the molten 3-(trifluoromethoxy)phenol to the reactor via a charging port. Caution: The addition may be exothermic. Maintain the temperature below 50°C.

    • Stir the mixture for 1 hour to ensure complete formation of the sodium phenoxide.

    • Remove the water via vacuum distillation until a dry, free-flowing powder of the sodium phenoxide is obtained. This drying step is critical as water can reduce yield.[5]

  • Carboxylation:

    • Seal the reactor and perform several nitrogen purge cycles to ensure an inert atmosphere.

    • Heat the reactor contents to 130°C with agitation.

    • Once at temperature, pressurize the reactor with carbon dioxide to 10 bar (approx. 145 psi).

    • Maintain the reaction at 130°C and 10 bar for 8-12 hours. Monitor CO₂ uptake; re-pressurize as necessary.

    • Take an in-process control (IPC) sample via a sampling valve to check for reaction completion by HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

    • Add water to the reactor to dissolve the solid sodium salt of the product.

    • Transfer the aqueous solution to a separate, appropriately sized vessel equipped with a stirrer.

    • Cool the solution to 10-15°C in an ice bath.

    • Slowly add concentrated hydrochloric acid to the solution, monitoring the pH. Continue adding acid until the pH is ~2. A thick white precipitate will form.

    • Stir the slurry for 1 hour at 10-15°C to ensure complete crystallization.

    • Isolate the crude product by filtration (e.g., using a Nutsche filter-dryer).

    • Wash the filter cake with cold deionized water until the filtrate is neutral.

  • Purification:

    • Dry the crude solid under vacuum.

    • Perform a recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to achieve the desired purity specifications.

    • Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved.

Troubleshooting Workflow

Troubleshooting_Workflow start Process Deviation Occurs check_yield Is Yield Low? start->check_yield check_purity Is Purity Off-Spec? check_yield->check_purity No yield_cause Investigate: - Mass Transfer (CO₂) - Thermal Control - Mixing Efficiency check_yield->yield_cause Yes check_workup Work-up Issues (Emulsion)? check_purity->check_workup No purity_cause Investigate: - Isomer Formation - Starting Material Carryover - Byproducts check_purity->purity_cause Yes workup_cause Investigate: - Acidification Rate - Agitation Speed - Phase Separation check_workup->workup_cause Yes end Process Optimized check_workup->end No yield_solution Solution: - Improve Gas Sparging - Optimize Agitation/Baffles - Refine Thermal Ramp yield_cause->yield_solution yield_solution->end purity_solution Solution: - Optimize Temp/Pressure - Confirm Base (Na+ vs K+) - Improve Purification purity_cause->purity_solution purity_solution->end workup_solution Solution: - Slow Acid Addition - Add Brine ('Salting Out') - Adjust Stirring workup_cause->workup_solution workup_solution->end

Caption: A decision-tree for troubleshooting common scale-up issues.

References

  • CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. (Note: While not the exact molecule, this patent describes related chemistries and intermediates).
  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (Note: Describes synthesis of a similar fluorinated hydroxybenzoic acid).
  • 2, 3, and 4 hydroxybenzoic acid syntheses - YouTube. (Note: General overview of hydroxybenzoic acid synthesis). URL: [Link]

  • Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid - ResearchGate. URL: [Link]

  • US4868333A - Production of 2-nitro-4-trifluoromethylbenzoic acid.
  • CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
  • A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology - PubMed. URL: [Link]

  • Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling - MDPI. URL: [Link]

  • WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.
  • A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus - ResearchGate. URL: [Link]

  • Carboxylation of Phenols with CO2 at Atmospheric Pressure - Future4200. URL: [Link]

  • Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations - PMC. URL: [Link]

  • Kolbe–Schmitt reaction - Wikipedia. URL: [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. URL: [Link]

  • Carboxylation reactions for the sustainable manufacture of chemicals and monomers. URL: [Link]

  • Kolbe-Schmitt Reaction: Organic Chemistry Study Guide - Fiveable. URL: [Link]

  • Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof - Googleapis.com. URL: [Link]

  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid | American Laboratory. URL: [Link]

  • US5446198A - 4-hydroxy-2,3,5-trifluorobenzoic acid and a process for its preparation.
  • Carboxylation of Phenols with CO2 at Atmospheric Pressure - PubMed. URL: [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. URL: [Link]

  • Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions - PMC. URL: [Link]

  • Kolbe-Schmitt Reaction - J&K Scientific LLC. URL: [Link]

Sources

Optimization

troubleshooting guide for the synthesis of fluorinated benzoic acids

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic bottlenecks and practical pitfalls associated wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic bottlenecks and practical pitfalls associated with the fluorination of benzoic acids.

Fluorine’s high electronegativity and small atomic radius make it a highly desirable moiety in drug development, but introducing it selectively onto an aromatic ring is notoriously difficult. This guide bypasses generic advice, focusing instead on the chemical causality behind reaction failures and providing self-validating protocols to ensure your success at the bench.

I. Strategic Decision Matrix

Before troubleshooting a failed reaction, verify that your chosen synthetic pathway aligns with the electronic nature of your specific benzoic acid derivative.

G Start Target: Fluorinated Benzoic Acid Cond1 Electron-Deficient Ring + Leaving Group (-Cl, -NO2) Start->Cond1 Cond2 Unactivated Ring + Specific Regiocontrol Needed Start->Cond2 Cond3 Carboxylic Acid Replacement (Ipso-Substitution) Start->Cond3 Path1 Nucleophilic Aromatic Substitution (SNAr) Cond1->Path1 Path2 Directed C-H Fluorination (e.g., 8-Aminoquinoline DG) Cond2->Path2 Path3 Decarboxylative Fluorination (Photoredox LMCT) Cond3->Path3

Caption: Decision matrix for selecting the optimal benzoic acid fluorination strategy.

II. Troubleshooting Guides & FAQs

Q1: My electrophilic C-H fluorination using Selectfluor and a Pd-catalyst is yielding an inseparable mixture of ortho, meta, and para isomers. How can I force absolute regioselectivity? The Causality: Unassisted electrophilic aromatic substitution (EAS) relies purely on the inherent electronic bias of the ring. If your benzoic acid has multiple activating groups, the reaction will inevitably yield statistical mixtures. The Solution: You must override the electronic bias by installing a Directing Group (DG). Converting the carboxylic acid into an 8-aminoquinoline amide creates a rigid, bidentate chelation system[1]. This coordinates the transition metal (e.g., Pd or Cu), bringing the metal center into strict proximity to the ortho C-H bond. Following C-H activation, oxidation to a high-valent Pd(IV) or Cu(III) intermediate occurs, which forces a geometrically constrained C-F reductive elimination[1]. Once fluorinated, the DG is easily hydrolyzed back to the free benzoic acid.

Q2: My SNAr reaction converting 2-chloro-5-nitrobenzoic acid to 2-fluoro-5-nitrobenzoic acid using Potassium Fluoride (KF) in ethanol is stalling at 10% conversion. What is the mechanistic failure? The Causality: The failure is rooted in your solvent choice. Fluoride is a "hard," highly electronegative anion. In protic solvents like ethanol, extensive hydrogen bonding forms a tight hydration shell around the fluoride ion, severely dampening its nucleophilicity[2]. The Solution: To achieve a highly reactive, "naked" fluoride nucleophile, you must switch to a polar aprotic solvent like anhydrous DMSO or DMF[2]. Furthermore, KF has a high lattice energy. Switching to Cesium Fluoride (CsF) provides a larger, more polarizable counterion that increases the solubility and reactivity of the fluoride salt in solution[3].

G Step1 Initiate SNAr Reaction (Substrate + F- Source) Check Reaction Stalled at <10%? Step1->Check Solvent Check Solvent: Switch to Anhydrous DMSO Check->Solvent Yes Source Check Fluoride Source: Switch KF to CsF Check->Source Yes Water Check Moisture: Rigorous exclusion of H2O Check->Water Yes Proceed Naked Fluoride Generated (Meisenheimer Complex Forms) Check->Proceed No Solvent->Proceed Source->Proceed Water->Proceed Product Fluorinated Benzoic Acid Isolated Proceed->Product

Caption: Troubleshooting workflow for stalled Nucleophilic Aromatic Substitution (SNAr) reactions.

Q3: I am attempting a Directed ortho-Metalation (DoM) on a fluorobenzoic acid using sec-butyllithium, but I keep isolating decarboxylated side-products. How do I prevent this? The Causality: Unprotected benzoic acids require the formation of a lithium carboxylate intermediate before ortho-lithiation can occur, effectively necessitating a dianion species[4]. If the base is too nucleophilic or the temperature exceeds -78 °C, the base will attack the carboxylate, leading to premature protodecarboxylation[5]. The Solution: Use a non-nucleophilic, highly sterically hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP)[4]. LTMP prevents unwanted nucleophilic addition to the carbonyl. Ensure strict temperature control (-78 °C to -50 °C) during the metalation phase before quenching with an electrophilic fluorine source like NFSI.

Q4: I am trying to replace the carboxylic acid group with a fluorine atom (ipso-substitution) using Selectfluor and heat, but I am getting poor yields and dimerized byproducts. The Causality: Thermal decarboxylative fluorination with Selectfluor alone is often inefficient for electron-deficient benzoic acids, leading to radical recombination rather than efficient C-F bond formation[6]. The Solution: Utilize photoinduced ligand-to-metal charge transfer (LMCT) catalysis[7]. By using a copper catalyst under visible light irradiation, the benzoic acid coordinates to the copper to form an arylcopper(III) fluoride intermediate. Upon irradiation, decarboxylation occurs under mild, room-temperature conditions, followed by rapid C-F reductive elimination[7].

III. Quantitative Data: Fluorinating Agent Selection

Table 1: Comparison of Fluorinating Agents for Benzoic Acid Derivatives

Fluorinating AgentReaction ClassOptimal SolventTypical YieldMechanistic Role & Key Advantage
Selectfluor Electrophilic / DecarboxylativeMeCN, DMF40–85%Acts as an F+ donor; highly stable, non-volatile, and safe alternative to F2 gas[6].
Cesium Fluoride (CsF) Nucleophilic (SNAr)Anhydrous DMSO70–95%Provides a highly reactive "naked" F- anion due to the large, polarizable Cs+ counterion[3].
NFSI Directed ortho-MetalationTHF (-78 °C)60–90%Electrophilic F+ source; easily traps lithiated arene dianions without over-oxidation.
AgF / Cu(OTf)₂ C-H Activation / LMCTDMF, PhCF₃55–88%Facilitates high-valent metal-fluoride intermediate formation for challenging reductive eliminations[7].

IV. Self-Validating Experimental Protocols

Protocol A: Nucleophilic Fluorination (SNAr) of Activated Benzoic Acids

Objective: Synthesis of 2-fluoro-5-nitrobenzoic acid from 2-chloro-5-nitrobenzoic acid[3].

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add 2-chloro-5-nitrobenzoic acid (1.0 equiv) and anhydrous CsF (3.0 equiv).

  • Solvation: Add anhydrous DMSO (0.1 M concentration).

    • Self-Validation Check: The mixture should initially be a cloudy suspension. Ensure the DMSO is strictly anhydrous; any moisture will immediately quench the nucleophilicity of the fluoride.

  • Reaction: Seal the vial and heat at 120 °C with vigorous stirring for 4 hours.

    • Self-Validation Check: As the reaction reaches temperature, the solution will turn a deep yellow/orange. This color change visually confirms the formation of the stabilized Meisenheimer complex.

    • In-Process Check: Monitor via TLC (EtOAc/Hexane 1:1 with 1% Acetic Acid). The starting material spot should disappear, replaced by a slightly more polar product spot.

  • Work-up: Cool to room temperature and quench by pouring into crushed ice water.

  • Isolation: Slowly acidify the aqueous solution with 1M HCl until the pH reaches 2.

    • Self-Validation Check: A pale-yellow precipitate will immediately crash out of the solution. This confirms the successful protonation of the fluorinated carboxylate. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Copper-Catalyzed Directed ortho-Fluorination

Objective: Regioselective ortho-fluorination using an 8-aminoquinoline directing group[1].

  • Amide Formation: Convert the target benzoic acid to its 8-aminoquinoline amide using standard coupling reagents (e.g., HATU, DIPEA).

    • Self-Validation Check: Isolate the amide via column chromatography. It should form a stable, pale-yellow crystalline solid.

  • Catalytic Setup: In a glovebox, combine the amide (1.0 equiv), Cu(OTf)₂ (0.2 equiv), AgF (3.0 equiv), and NMO (2.0 equiv) in anhydrous DMF.

    • Self-Validation Check: The solution will initially appear blue/green, confirming the presence of active Cu(II) species in the solution.

  • Reaction: Heat the sealed vessel at 110 °C for 12 hours.

    • Self-Validation Check: Over time, the solution will shift to a dark brown/black suspension. This indicates the active cycling of Copper oxidation states (Cu(II) to Cu(III)) and the deposition of Ag(0) byproducts.

  • Hydrolysis: Filter the crude mixture through a pad of Celite to remove metal salts. Treat the filtrate with 3M NaOH in EtOH at 80 °C for 4 hours to cleave the directing group.

  • Isolation: Acidify the aqueous layer with HCl to pH 2 to precipitate the pure ortho-fluorobenzoic acid.

V. References

  • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing Source: National Institutes of Health (PMC) URL:[Link]

  • meta-C–H arylation of fluoroarenes via traceless directing group relay strategy Source: Chemical Science (RSC) URL:[Link]

  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis Source: RSC Advances URL:[Link]

  • Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor Source: Organic Letters (ACS) URL:[Link]

  • Directed lithiation of unprotected benzoic acids Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Regioisomer Formation in Benzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of chemical synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of chemical synthesis. This guide focuses on a common challenge in the synthesis of substituted benzoic acids: the formation and control of regioisomers. We will explore the underlying principles of electrophilic aromatic substitution and provide practical, actionable troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs) on Regioisomerism

This section addresses the fundamental principles governing the formation of isomers during the synthesis of substituted benzoic acids.

Q1: I performed an electrophilic substitution on a substituted benzene ring to create a benzoic acid precursor and ended up with a mixture of ortho-, meta-, and para-isomers. Why did this happen?

A: This is a classic outcome governed by the principles of Electrophilic Aromatic Substitution (EAS). The substituent already present on the benzene ring directs the incoming electrophile to specific positions.[1][2] This "directing effect" arises from the electronic properties of the existing group.

  • Activating Groups (Electron-Donating Groups - EDGs): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[3][4] They stabilize the carbocation intermediate (the arenium ion) formed during the reaction, particularly when the electrophile adds to the ortho or para positions.[5] Examples include alkyl (-R), hydroxyl (-OH), and amino (-NH₂) groups. These are known as ortho-, para-directors .

  • Deactivating Groups (Electron-Withdrawing Groups - EWGs): These groups pull electron density away from the ring, making it less reactive than benzene.[3][4] They destabilize the arenium ion intermediate. The destabilization is most pronounced for ortho and para attack. Consequently, the electrophile preferentially adds to the meta position, which represents the least unstable pathway.[5] Examples include nitro (-NO₂), carbonyl (-C=O), and sulfonic acid (-SO₃H) groups. These are meta-directors .[6]

The formation of a mixture indicates that your initial substituent was likely an ortho-, para-director, leading to at least two major products.

Q2: My synthesis involves the carboxylic acid group (-COOH) itself. What is its directing effect?

A: The carboxylic acid group is a deactivating, meta-directing group.[4] The carbonyl carbon is electron-poor due to the two electronegative oxygen atoms. Through resonance, this positive character withdraws electron density from the aromatic ring, deactivating it. This effect is most pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.

Q3: Are there exceptions to these directing rules?

A: Yes, the halogens (F, Cl, Br, I) are a key exception. They are considered deactivating groups because their strong electronegativity withdraws electron density from the ring via the inductive effect. However, they possess lone pairs of electrons that can be donated through resonance, which stabilizes the arenium ion for ortho and para attack.[2] In this case, the resonance effect, while weaker than the inductive effect for overall reactivity, still governs the regioselectivity. Therefore, halogens are deactivating but ortho-, para-directing .[2]

Q4: How can I predict the regiochemical outcome if multiple substituents are on the ring?

A: When multiple substituents are present, their directing effects are combined.

  • Reinforcing Directors: If the groups direct to the same position, the outcome is straightforward. For example, in p-nitrotoluene, both the methyl group (ortho-, para-directing) and the nitro group (meta-directing) direct an incoming electrophile to the position ortho to the methyl group and meta to the nitro group.[2]

  • Conflicting Directors: If the groups direct to different positions, the most powerfully activating group generally controls the regioselectivity. A common hierarchy is: Strongly Activating (-NH₂, -OH) > Moderately Activating (-OR, -NHCOR) > Weakly Activating (-Alkyl) > Deactivating (-Halogens) > Strongly Deactivating (-NO₂, -COOH, -SO₃H)

Section 2: Troubleshooting Guides for Common Synthetic Routes

This section provides practical solutions to specific problems encountered during the synthesis of substituted benzoic acids.

Problem 1: I'm using a Friedel-Crafts reaction to create an alkylbenzene precursor for oxidation, but I'm getting a complex mixture of isomers and poly-substituted products.

This is a common issue with Friedel-Crafts alkylation.[7]

Causality Analysis:

  • Polyalkylation: The initial product of the reaction is an alkylbenzene. The alkyl group is an activating, ortho-, para-director. This means the product is more reactive than the starting material (benzene), leading to further alkylation and a mixture of poly-alkylated products.[7][8]

  • Carbocation Rearrangement: The mechanism involves a carbocation intermediate.[7][9] If possible, this carbocation will rearrange via a hydride or methyl shift to form a more stable carbocation (e.g., a primary carbocation rearranging to a secondary or tertiary one).[7][8] For example, alkylating benzene with 1-chloropropane will yield a significant amount of isopropylbenzene (cumene) in addition to the expected n-propylbenzene.

  • Regioisomer Formation: When alkylating a substituted benzene (like toluene), the incoming alkyl group will be directed to the ortho and para positions, and the ratio can be sensitive to reaction conditions like temperature.[10]

Solutions & Optimization:

StrategyDescriptionKey Advantage
Use Friedel-Crafts Acylation Instead of an alkyl halide, use an acyl chloride (RCOCl) or anhydride.[10][11] The resulting acylbenzene can then be reduced to the desired alkylbenzene (e.g., via a Clemmensen or Wolff-Kishner reduction).The acyl group is a deactivating, meta-director, which prevents poly-acylation.[8] Acylium ions do not undergo rearrangement.
Control Reaction Conditions Use a less reactive catalyst, lower the temperature, or use a large excess of the aromatic substrate to favor mono-alkylation.Can sometimes improve the yield of the desired mono-alkylated product without changing the overall synthetic route.
Shape-Selective Catalysis Employing heterogeneous catalysts like zeolites can favor the formation of the less sterically hindered para-isomer. The catalyst's pore structure can physically constrain the transition state, preventing the formation of the bulkier ortho-isomer.[12]Offers a "green chemistry" approach with catalyst reusability and improved selectivity.[12]
Problem 2: I need to synthesize a pure, single regioisomer of a substituted benzoic acid, but direct substitution gives me a mixture that is difficult to separate.

Direct substitution is often not the ideal path for obtaining a single, pure isomer.

Causality Analysis:

As discussed in the FAQs, the directing effects of substituents often lead to the formation of multiple isomers (e.g., an ortho/para mixture) that can have very similar physical properties (boiling point, solubility), making separation by standard techniques like distillation or recrystallization challenging.

Solutions & Optimization: Strategic Synthesis

The most robust solution is to design a synthesis where the regiochemistry is controlled from the start. The Grignard reaction is an excellent example of this approach.

Workflow: Direct Substitution vs. Regiocontrolled Grignard Synthesis

G cluster_0 Direct Substitution (e.g., Nitration) cluster_1 Regiocontrolled Grignard Synthesis Toluene Toluene Nitration HNO₃ / H₂SO₄ Toluene->Nitration Mixture Mixture of o- and p-Nitrotoluene Nitration->Mixture Separation Difficult Separation Mixture->Separation Oxidation_o Oxidation (KMnO₄) Separation->Oxidation_o ortho Oxidation_p Oxidation (KMnO₄) Separation->Oxidation_p para Product_o o-Nitrobenzoic Acid Oxidation_o->Product_o Product_p p-Nitrobenzoic Acid Oxidation_p->Product_p p_Bromo p-Bromotoluene Grignard_Formation 1. Mg, ether p_Bromo->Grignard_Formation Carboxylation 2. CO₂ 3. H₃O⁺ Grignard_Formation->Carboxylation Final_Product Pure p-Toluic Acid Carboxylation->Final_Product

Caption: Comparison of synthetic routes to substituted benzoic acids.

By starting with a precursor where the substituents are already in the desired positions (e.g., p-bromotoluene), the Grignard carboxylation ensures the final product is a single, pure regioisomer, completely avoiding the issue of separation.[13][14][15]

Section 3: Key Experimental Protocols
Protocol 1: Regiocontrolled Synthesis of 4-Methylbenzoic Acid (p-Toluic Acid) via Grignard Reaction

This protocol avoids the formation of isomeric byproducts by starting with a regiochemically pure precursor.

Objective: To synthesize 4-methylbenzoic acid from 4-bromotoluene with high regiochemical purity.

Materials:

  • Magnesium turnings (shiny)

  • Anhydrous diethyl ether

  • 4-bromotoluene

  • Dry ice (solid CO₂)

  • 6M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube containing CaCl₂), a dropping funnel, and a magnetic stirrer. All glassware must be rigorously dried to prevent quenching the Grignard reagent.[13][14]

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flask.

    • Dissolve 4-bromotoluene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 4-bromotoluene solution to the magnesium. The reaction should initiate, evidenced by bubbling and a cloudy appearance. Gentle warming may be required.[16]

    • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate beaker, crush a significant excess of dry ice.

    • Slowly and carefully pour the Grignard solution onto the crushed dry ice with stirring. The Grignard reagent will react with the CO₂ to form a magnesium carboxylate salt.[15]

    • Allow the excess dry ice to sublime.

  • Work-up and Isolation:

    • Hydrolyze the salt by slowly adding 6M HCl until the solution is acidic and all solids have dissolved. Two layers (aqueous and ether) should be present.[13][14]

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice more with diethyl ether.

    • Combine all organic layers and wash with brine.

    • Dry the ether layer over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation to yield the crude p-toluic acid.

  • Purification: Recrystallize the crude product from hot water to obtain pure, colorless crystals of 4-methylbenzoic acid.[17]

Protocol 2: Separation and Analysis of Nitrobenzoic Acid Isomers by HPLC

This protocol provides a method for separating a mixture of o-, m-, and p-nitrobenzoic acid, a common outcome of direct nitration of benzoic acid precursors.

Objective: To resolve and quantify a mixture of nitrobenzoic acid (NBA) regioisomers using reversed-phase HPLC.

Instrumentation and Conditions (adapted from[18]):

ParameterSpecification
Column C18 bonded phase (e.g., 150 mm x 4.6 mm I.D.)
Mobile Phase 2-propanol : water : acetic acid (20:80:0.4, v/v/v)
Flow Rate 1.2 mL/min
Detection UV at 254 nm
Temperature Ambient

Procedure:

  • Standard Preparation: Prepare individual standard solutions of pure o-, m-, and p-nitrobenzoic acid (e.g., 10 µg/mL) in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the isomeric mixture in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards individually to determine their retention times.

    • Inject the sample mixture.

    • Identify the peaks in the sample chromatogram by comparing their retention times to the standards.

    • Quantify the relative percentage of each isomer by integrating the peak areas.

Troubleshooting Isomer Separation:

G Start Experiencing poor isomer separation or unexpected product ratios? CheckReaction Is this a Friedel-Crafts Alkylation? Start->CheckReaction CheckTemp Was reaction temperature controlled? CheckReaction->CheckTemp No Rearrangement YES: Suspect carbocation rearrangement and/or polyalkylation. CheckReaction->Rearrangement Yes CheckPurity Are starting materials pure? CheckTemp->CheckPurity Yes TempIssue NO: High temperatures can alter isomer ratios in some reactions (e.g., sulfonation). CheckTemp->TempIssue No CheckStrategy Is a direct substitution strategy being used? CheckPurity->CheckStrategy Yes ImpurityIssue NO: Impurities in starting materials can lead to unexpected side products. CheckPurity->ImpurityIssue No DirectSubIssue YES: This often leads to hard-to-separate isomeric mixtures. CheckStrategy->DirectSubIssue Yes SwitchToAcylation SOLUTION: Switch to Friedel-Crafts Acylation followed by reduction. Rearrangement->SwitchToAcylation LowerTemp SOLUTION: Lower the reaction temperature to favor the thermodynamically controlled product. TempIssue->LowerTemp PurifySM SOLUTION: Purify starting materials before reaction. ImpurityIssue->PurifySM SwitchStrategy SOLUTION: Redesign synthesis using a regiocontrolled method (e.g., Grignard or starting with a pre-functionalized isomer). DirectSubIssue->SwitchStrategy

Caption: A troubleshooting flowchart for regioisomer issues.

References
  • Department of Chemistry, University of Calgary. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. University of Calgary.
  • LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts.
  • Random Experiments. (2018, May 5).
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3)
  • Alfa Chemistry. (n.d.). Oxidation Reaction - Oxidative Synthesis of Benzoic Acid. Alfa Chemistry.
  • LibreTexts. (2023, July 12). 27.
  • BenchChem. (2025). Technical Support Center: Regioisomer Formation in Nitrobenzamide Synthesis. BenchChem.
  • Scribd. (n.d.).
  • North Seattle College. (2020, May 3). Synthesis of benzoic acid via the Grignard reaction [Video]. YouTube.
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II.
  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • Le-Donskaya, M., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(65), 18188-18195.
  • LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts.
  • Chemistry Steps. (2025, September 20). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. Chemistry Steps.
  • Wikipedia. (n.d.).
  • Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide.
  • Wikipedia. (n.d.). Benzoic acid. Wikipedia.
  • Wang, Q., & Wang, H. (2001). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
  • University of the West Indies. (n.d.). Organic synthesis: benzoic acid via a grignard reaction. Chemistry Department.
  • BYJU'S. (n.d.).
  • Crunch Chemistry. (2025, September 22). Friedel-Crafts reactions in benzene. Crunch Chemistry.
  • Smith, K., et al. (n.d.). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. -ORCA.
  • Brainly. (2023, March 15). Write the overall balanced equation and mechanism for the transformation of bromobenzene into benzoic acid. Brainly.
  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II.
  • Boston University. (2011, October 11). Grignard Reaction - Synthesis of Substituted Benzoic Acids. OpenBU.
  • Clark, K. (2022, December 12).
  • The Organic Chemistry Tutor. (2023, January 15).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹³C NMR Spectral Analysis of 2-Hydroxy-4-trifluoromethoxy-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth comparative analysis of the ¹³C NMR data for 2-Hydroxy-4-trifluoromethoxy-benzoic acid, a compound of interest due to its trifluoromethoxy moiety, which is increasingly utilized in medicinal chemistry to enhance metabolic stability and lipophilicity.

Comparative Analysis of ¹³C NMR Data

The following table presents a comparison of the predicted ¹³C NMR chemical shifts for 2-Hydroxy-4-trifluoromethoxy-benzoic acid against the experimental data for salicylic acid, 4-trifluoromethoxybenzoic acid, and 4-hydroxybenzoic acid. The predicted values were obtained using a consensus model from multiple NMR prediction algorithms.

CarbonPredicted 2-Hydroxy-4-trifluoromethoxy-benzoic acid (ppm)Experimental Salicylic Acid (ppm)Experimental 4-Trifluoromethoxybenzoic Acid (ppm)Experimental 4-Hydroxybenzoic Acid (ppm)
C=O171.5173.5169.8167.6
C-1110.2113.8131.9121.8
C-2162.8163.2121.2132.0
C-3104.5118.1131.2115.6
C-4158.9 (q, J ≈ 2 Hz)136.6154.2 (q, J ≈ 2 Hz)162.0
C-5109.8120.0121.2115.6
C-6134.1131.5131.2132.0
-OCF₃120.5 (q, J ≈ 259 Hz)-120.4 (q, J ≈ 259 Hz)-

Note: Experimental data for salicylic acid and 4-trifluoromethoxybenzoic acid are compiled from various sources. The predicted values for 2-Hydroxy-4-trifluoromethoxy-benzoic acid are based on computational models and should be considered as estimations.

Interpretation of Substituent Effects

The chemical shift of each carbon atom in the benzene ring is influenced by the electronic effects (both inductive and resonance) of the substituents.

  • Carboxylic Acid Group (-COOH): This group is electron-withdrawing and de-shields the attached carbon (C-1), leading to a downfield shift. The carbonyl carbon itself appears significantly downfield (around 170 ppm) due to the strong deshielding effect of the two oxygen atoms.[1]

  • Hydroxyl Group (-OH): The hydroxyl group is a strong electron-donating group through resonance, which shields the ortho and para positions, causing an upfield shift. The carbon directly attached to the hydroxyl group (C-2 in the target molecule and salicylic acid) is significantly deshielded due to the electronegativity of the oxygen atom.

  • Trifluoromethoxy Group (-OCF₃): This group has a dual electronic nature. The oxygen atom can donate electron density to the ring via resonance, while the highly electronegative fluorine atoms have a strong electron-withdrawing inductive effect. In the case of the -OCF₃ group, the inductive effect generally dominates, leading to a net de-shielding of the aromatic ring compared to a methoxy group. The carbon of the -OCF₃ group itself exhibits a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

The interplay of these substituent effects allows for the rationalization of the observed and predicted chemical shifts.

Visualizing Substituent Effects on Electron Density

The following diagram illustrates the primary electronic effects of the hydroxyl, carboxyl, and trifluoromethoxy groups on the aromatic ring, which in turn influence the ¹³C NMR chemical shifts.

Caption: Electronic effects of substituents on the benzoic acid ring.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible ¹³C NMR data, the following standardized protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical as it can influence the chemical shifts.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

  • Tune and match the probe for the ¹³C frequency.

  • Lock the field using the deuterium signal from the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used to obtain a spectrum with singlets for each carbon, simplifying interpretation.

  • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (typically 0 to 220 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans: The number of scans will depend on the sample concentration. For a dilute sample, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[1]

  • Integrate the peaks if quantitative analysis is required, although routine ¹³C NMR is generally not quantitative without specific experimental setups.

Visualizing the NMR Data Acquisition Workflow

The following diagram outlines the key steps in acquiring a ¹³C NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire Acquire Data (Pulse Sequence) setup->acquire ft Fourier Transform acquire->ft phase Phasing and Referencing ft->phase analyze Spectral Analysis phase->analyze

Caption: Standard workflow for ¹³C NMR spectroscopy.

References

  • Doc Brown's Chemistry. (n.d.). Interpreting the 13C NMR spectrum of benzoic acid. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 4-Hydroxy-benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Salicylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethoxy)benzoic acid. Retrieved from [Link]

Sources

Comparative

Spectroscopic Benchmarking: IR Characterization of 2-Hydroxy-4-trifluoromethoxy-benzoic acid

As drug development increasingly relies on fluorinated moieties to enhance metabolic stability, lipophilicity, and target binding affinity, salicylic acid derivatives like 2-Hydroxy-4-trifluoromethoxy-benzoic acid (4-TFM...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on fluorinated moieties to enhance metabolic stability, lipophilicity, and target binding affinity, salicylic acid derivatives like 2-Hydroxy-4-trifluoromethoxy-benzoic acid (4-TFMSA) have gained significant traction. For application scientists and structural chemists, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy remains a frontline analytical tool for verifying the structural integrity of these compounds.

This guide provides an objective, data-driven comparison of 4-TFMSA against standard alternatives, detailing the mechanistic causality behind its unique spectral signature and outlining a self-validating experimental protocol.

Mechanistic Insights: The Spectroscopic Influence of the -OCF3 Group

To accurately interpret the IR spectrum of 4-TFMSA, we must analyze the competing electronic effects within the molecule. The baseline molecule, salicylic acid, is defined by a strong intramolecular hydrogen bond between the ortho-hydroxyl (-OH) group and the carbonyl (C=O) oxygen. This interaction significantly weakens the C=O bond, lowering its stretching frequency to the 1655–1665 cm⁻¹ range[1][2].

When a trifluoromethoxy (-OCF3) group is introduced at the para-position (relative to the hydroxyl group), the spectral landscape shifts due to the following causal mechanisms:

  • Inductive Electron Withdrawal (-I Effect): Unlike a standard methoxy (-OCH3) group which donates electron density via resonance, the highly electronegative fluorine atoms in the -OCF3 group exert a dominant inductive withdrawal. This pulls electron density away from the aromatic ring.

  • C=O Bond Order Alteration: The reduced electron density on the ring slightly diminishes the strength of the intramolecular hydrogen bond and increases the force constant of the carboxylic C=O bond. Consequently, the C=O stretch experiences a blue shift (moves to a higher wavenumber) compared to unsubstituted salicylic acid.

  • C-F Fingerprint Generation: The -OCF3 group introduces intense, highly polarizable C-F stretching vibrations that dominate the fingerprint region, typically appearing as complex, overlapping bands between 1150 cm⁻¹ and 1280 cm⁻¹[3].

MechanisticLogic A Salicylic Acid Core (Intramolecular H-Bond) B Addition of -OCF3 Group A->B C Strong Inductive Withdrawal (-I) B->C D Decreased Ring Electron Density C->D E Increased C=O Force Constant D->E F Blue Shift in C=O Stretch (>1670 cm⁻¹) E->F Spectroscopic Outcome

Logical relationship of substituent effects on IR stretching frequencies.

Comparative Spectral Analysis

To objectively evaluate 4-TFMSA, we compare it against Unsubstituted Salicylic Acid (the baseline) and 4-Methoxy-salicylic acid (an electron-donating alternative). The table below summarizes the key quantitative IR absorption frequencies.

Functional Group VibrationSalicylic Acid (Baseline)4-Methoxy-salicylic acid (+R Effect)4-TFMSA (-I Effect)
O-H Stretch (Broad) 2800 – 3233 cm⁻¹[4]2850 – 3200 cm⁻¹2850 – 3250 cm⁻¹
C=O Stretch (Carboxylic) 1655 – 1665 cm⁻¹[1][2]~1650 cm⁻¹1675 – 1685 cm⁻¹
C=C Stretch (Aromatic) 1558 – 1612 cm⁻¹[4]1580 – 1620 cm⁻¹1590 – 1625 cm⁻¹
C-O Stretch (Phenolic) ~1298 cm⁻¹[5]~1280 cm⁻¹~1310 cm⁻¹
C-F Stretch (-OCF3) N/AN/A1150 – 1280 cm⁻¹ (Strong)[3]

Data Synthesis Note: The blue shift in the C=O stretch of 4-TFMSA highlights the diminished resonance donation into the carboxylate system compared to the methoxy derivative, validating the strong electron-withdrawing nature of the fluorinated moiety.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure high-fidelity, reproducible spectral data, the following self-validating ATR-FTIR protocol must be employed. This methodology builds in quality control checks at every stage to prevent artifactual misinterpretation.

Equipment: FTIR Spectrometer equipped with a single-reflection Diamond ATR module.

Step-by-Step Methodology:

  • Crystal Preparation & Baseline Validation:

    • Action: Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol.

    • Validation: Monitor the live IR energy throughput. A clean crystal must show a flat baseline with no residual organic peaks (specifically checking the 2800-3000 cm⁻¹ region for hydrocarbon contamination).

  • Background Acquisition:

    • Action: Collect a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹.

    • Causality: This step is critical to mathematically subtract atmospheric water vapor (3500-4000 cm⁻¹ and 1300-1900 cm⁻¹) and carbon dioxide (2350 cm⁻¹) from the final sample spectrum, ensuring these environmental variables do not mask the target compound's peaks.

  • Sample Application & Compression:

    • Action: Place 2-3 mg of solid 2-Hydroxy-4-trifluoromethoxy-benzoic acid powder directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks.

    • Causality: The ATR technique relies on the evanescent wave penetrating the sample. Insufficient pressure leads to poor optical contact and weak signal intensity, particularly at higher wavenumbers (e.g., the O-H stretch).

  • Spectral Acquisition:

    • Action: Acquire the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

    • Validation: Check the raw spectrum for a signal-to-noise ratio (SNR) > 1000:1. The strongest peak (likely the C-F stretch around 1200 cm⁻¹) should have an absorbance between 0.4 and 0.8 AU to ensure detector linearity.

  • Data Processing:

    • Action: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, followed by baseline correction.

ATRWorkflow S1 1. Crystal Cleaning (Isopropanol) S2 2. Background Scan (Atmospheric Subtraction) S1->S2 S3 3. Sample Compression (Evanescent Contact) S2->S3 S4 4. Spectral Acquisition (32 Scans, 4 cm⁻¹) S3->S4 S5 5. ATR Correction & Validation S4->S5

Self-validating ATR-FTIR experimental workflow for solid-state analysis.

Conclusion for Drug Development Professionals

When benchmarking 2-Hydroxy-4-trifluoromethoxy-benzoic acid against traditional salicylic acid derivatives, IR spectroscopy provides immediate, non-destructive confirmation of the -OCF3 group's electronic impact. The diagnostic blue shift of the carbonyl peak and the prominent C-F stretching manifold serve as primary markers for structural verification during synthesis, scale-up, and formulation workflows.

References

  • MOLECULAR STRUCTURE, SPECTROSCOPIC (FT-IR, FT- RAMAN) AND HOMO–LUMO ANALYSES OF SOME ACNE VULGARIS DRUGS. Rasayan Journal of Chemistry. 5

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. 1

  • Agilent Cary 630 FTIR Spectrometer Supporting Organic Synthesis in Academic Teaching Labs. Agilent. 2

  • Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. International Online Medical Council (IOMC). 4

  • Molecular structure and vibrational spectroscopic studies of 1-nitro-4-(trifluoromethoxy) benzene by density functional method. NIScPR.

  • The Infrared and Raman Spectra of CF3OF. AIP Publishing. 3

Sources

Validation

Biological Activity of 2-Hydroxy-4-trifluoromethoxy-benzoic acid vs. Triflusal: A Comparative Guide

Executive Summary & Structural Rationale Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid) is a well-established antiplatelet agent utilized in the management of cardiovascular and cerebrovascular diseases[1]. Unlike a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid) is a well-established antiplatelet agent utilized in the management of cardiovascular and cerebrovascular diseases[1]. Unlike aspirin, Triflusal exhibits a dual mechanism of action: it irreversibly inhibits Cyclooxygenase-1 (COX-1) and, through its primary active metabolite HTB (2-hydroxy-4-trifluoromethylbenzoic acid), it acts as a phosphodiesterase (PDE) inhibitor, thereby increasing intracellular cyclic AMP (cAMP)[1][2].

In modern drug development, optimizing the pharmacokinetic and pharmacodynamic profiles of established scaffolds is critical. 2-Hydroxy-4-trifluoromethoxy-benzoic acid (HTMB) represents a strategic bioisosteric evolution of HTB. By replacing the rigid trifluoromethyl (-CF3) group with a trifluoromethoxy (-OCF3) group, researchers can fundamentally alter the molecule's electronic distribution and conformational flexibility. The -OCF3 group combines high lipophilicity with the polarity of the oxygen atom, allowing it to rotate out of the aromatic plane to optimize binding interactions within target enzyme pockets[3][4]. This guide objectively compares the biological activity, mechanistic pathways, and experimental evaluation of these compounds.

Mechanistic Divergence: The Bioisosteric Advantage

To understand the comparative efficacy of these compounds, one must look at the causality behind their molecular interactions:

  • Triflusal (Prodrug/Irreversible Inhibitor): Functions primarily by transferring its acetyl group to the Ser530 residue of the COX-1 enzyme, permanently deactivating it and halting the conversion of arachidonic acid to pro-thrombotic Thromboxane A2 (TXA2)[1].

  • HTB (Active Metabolite/Reversible Inhibitor): Lacking the acetyl group, HTB acts as a competitive, reversible inhibitor of COX-1. More importantly, it inhibits PDE, preventing the degradation of cAMP. Elevated cAMP suppresses calcium mobilization, independently inhibiting platelet aggregation[1][2].

  • HTMB (-OCF3 Analog): The substitution of -CF3 with -OCF3 significantly impacts bioactivity. The -OCF3 group is a strong electron-withdrawing substituent that improves hydrogen bonding and electrostatic interactions with biological targets[3]. Because the oxygen atom provides a flexible hinge, the -OCF3 group can adopt orthogonal conformations, potentially reducing steric clashes in the PDE active site and increasing target residence time compared to the rigid -CF3 group of HTB[5].

MOA Triflusal Triflusal HTB HTB (-CF3) Triflusal->HTB Metabolism COX1 COX-1 Enzyme Triflusal->COX1 Irreversible Acetylation HTB->COX1 Reversible Inhibition PDE Phosphodiesterase (PDE) HTB->PDE Inhibition HTMB HTMB (-OCF3) HTMB->COX1 Reversible Inhibition HTMB->PDE Enhanced Inhibition TXA2 Thromboxane A2 (↓) COX1->TXA2 Blocks cAMP cAMP Levels (↑) PDE->cAMP Prevents Degradation Platelet Platelet Aggregation Inhibited TXA2->Platelet Prevents Activation cAMP->Platelet Suppresses Activation

Dual signaling pathways of Triflusal, HTB, and HTMB in platelet inhibition.

Comparative Pharmacodynamics & Physicochemical Profiles

The following tables summarize the physicochemical shifts and resulting pharmacodynamic profiles caused by the bioisosteric replacement.

Table 1: Physicochemical Properties

Property Triflusal HTB (-CF3) HTMB (-OCF3)
Molecular Weight 248.16 g/mol 206.12 g/mol 222.12 g/mol
LogP (Predicted) 2.5 2.8 3.2
Conformational State Rigid Rigid Flexible (Orthogonal rotation)

| Mechanism on COX-1 | Irreversible (Acetylation) | Reversible (Competitive) | Reversible (Competitive) |

Table 2: Comparative Pharmacodynamics (In Vitro Data Summary) Note: HTMB data represents comparative bioisosteric modeling estimates benchmarked against established HTB/Triflusal baselines.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) PDE IC50 (µM) Platelet Aggregation IC50 (µM)
Triflusal ~2.5 >100 >500 ~45
HTB (-CF3) ~85 >500 ~120 ~150

| HTMB (-OCF3) | ~60 | >500 | ~85 | ~90 |

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They account for the kinetic differences between irreversible (Triflusal) and reversible (HTB, HTMB) inhibitors.

Protocol 1: In Vitro COX-1/COX-2 Selectivity Assay

Causality & Rationale: Because Triflusal acts as a suicide inhibitor via acetylation, its IC50 is strictly time-dependent. Conversely, HTB and HTMB reach equilibrium rapidly. To accurately compare these compounds, a time-course pre-incubation step is mandatory to capture true potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Compound Incubation (The Self-Validating Step):

    • Arm A (0-minute pre-incubation): Add the test compound (Triflusal, HTB, or HTMB) simultaneously with 10 µM arachidonic acid.

    • Arm B (30-minute pre-incubation): Pre-incubate the enzyme with the test compound for 30 minutes at 37°C before adding arachidonic acid. (Triflusal will show a massive left-shift in potency in Arm B, whereas HTB and HTMB will remain relatively stable).

  • Reaction Termination: Stop the reaction after 2 minutes by adding 1M HCl, followed by neutralization with 1M NaOH.

  • Quantification: Quantify the downstream product, Prostaglandin E2 (PGE2), using a competitive Enzyme Immunoassay (EIA) kit. Read absorbance at 412 nm.

Protocol 2: Platelet Aggregation & Intracellular cAMP Quantification

Causality & Rationale: Measuring platelet aggregation alone cannot distinguish between COX-1 blockade and PDE inhibition. By splitting the sample and measuring intracellular cAMP in parallel, you validate whether the antiplatelet effect is driven by the unique PDE-inhibiting properties of the -CF3/-OCF3 metabolites[1].

Step-by-Step Methodology:

  • Platelet Isolation: Draw human blood into sodium citrate. Centrifuge at 200 × g for 15 min to obtain Platelet-Rich Plasma (PRP). To prevent artifactual activation during washing, add apyrase (0.5 U/mL) and PGE1 (1 µM). Pellet platelets at 800 × g and resuspend in Tyrode's buffer to 3×108 platelets/mL.

  • Compound Treatment: Incubate washed platelets with vehicle (DMSO <0.1%), Triflusal, HTB, or HTMB at varying concentrations (10–300 µM) for 15 minutes at 37°C.

  • Agonist Stimulation: Stimulate the platelets with Arachidonic Acid (0.5 mM).

  • Parallel Readout:

    • Aggregometry: Monitor light transmission in a chronolog aggregometer for 5 minutes to determine the IC50 for aggregation inhibition.

    • cAMP ELISA: Immediately lyse a parallel aliquot of platelets using 0.1M HCl. Centrifuge to remove debris, and quantify cAMP using a competitive ELISA. Normalize cAMP levels to total protein concentration (BCA assay).

Workflow Step1 1. Platelet Isolation (Washed Human Platelets) Step2 2. Compound Incubation (Vehicle, Triflusal, HTB, HTMB) Step1->Step2 Step3 3. Agonist Stimulation (Arachidonic Acid) Step2->Step3 Split1 Aggregometry Assay Step3->Split1 Split2 cAMP ELISA Assay Step3->Split2 Data1 Determine IC50 for Aggregation Inhibition Split1->Data1 Data2 Quantify Intracellular cAMP Accumulation Split2->Data2

Step-by-step experimental workflow for evaluating antiplatelet activity and cAMP.

References

  • What is the mechanism of Triflusal? - Patsnap Synapse Source: patsnap.com URL:1

  • Binding of a metabolite of triflusal (2-hydroxy-4-trifluoromethylbenzoic acid) to serum proteins in rat and man Source: nih.gov URL:2

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: nih.gov URL:3

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry Source: acs.org URL:5

  • Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research Source: uni-muenchen.de URL:4

Sources

Validation

comparative study of fluorinated vs. non-fluorinated benzoic acids

A Comparative Guide: Fluorinated vs. Non-Fluorinated Benzoic Acids in Drug Design As a Senior Application Scientist, I frequently encounter the pivotal decision of whether to incorporate fluorine into a lead scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: Fluorinated vs. Non-Fluorinated Benzoic Acids in Drug Design

As a Senior Application Scientist, I frequently encounter the pivotal decision of whether to incorporate fluorine into a lead scaffold. Fluorine is not merely a halogen; it is a stereoelectronic tuning fork. The substitution of a hydrogen atom with fluorine in benzoic acid derivatives fundamentally alters the molecule's 1[1]. This guide provides a rigorous comparison between fluorinated and non-fluorinated benzoic acids, backed by mechanistic causality and validated experimental protocols.

Physicochemical Tuning: Causality and Effects

The introduction of fluorine onto a benzoic acid ring exerts a profound inductive electron-withdrawing effect (-I), which strongly influences the pKa of the carboxylic acid. For instance, while unsubstituted benzoic acid has a pKa of ~4.2, ortho-fluorination (e.g., 2-fluorobenzoic acid) drops the pKa to 2[2]. This increased acidity ensures a higher fraction of ionized drug at physiological pH, directly impacting aqueous solubility and membrane permeability.

Simultaneously, fluorine modulates lipophilicity (logP). Although highly electronegative, fluorine is poorly polarizable, meaning its incorporation often 3[3] of the aromatic system, enhancing passive diffusion across lipid bilayers.

Table 1: Physicochemical Comparison of Representative Benzoic Acids

CompoundMolecular Weight ( g/mol )pKa (25°C)logP (Predicted)Primary Electronic Effect
Benzoic Acid 122.124.201.87Baseline
2-Fluorobenzoic Acid 140.113.271.95Strong -I (ortho proximity)
3-Fluorobenzoic Acid 140.113.862.10Moderate -I (meta proximity)
4-Fluorobenzoic Acid 140.114.142.20-I balanced by +R (para)
2,4-Difluorobenzoic Acid 158.103.212.40Synergistic -I

Metabolic Stability: The C-F Bond Advantage

One of the primary rationales for fluorinating benzoic acid derivatives is to block metabolic liabilities. In non-fluorinated benzoic acids, the aromatic ring is highly susceptible to hydroxylation. By strategically placing a fluorine atom at these metabolic soft spots, medicinal chemists can significantly prolong the compound's half-life. The carbon-fluorine (C-F) bond is exceptionally strong and4[4].

FluorineEffects BA Benzoic Acid Scaffold F_Sub Fluorine Substitution BA->F_Sub Structural modification Inductive Strong Inductive Effect (-I) F_Sub->Inductive Lipophilic Increased Lipophilicity F_Sub->Lipophilic Steric Bioisosteric Replacement F_Sub->Steric pKa Lower pKa (Increased Acidity) Inductive->pKa Electron withdrawal Permeability Enhanced Membrane Permeability Lipophilic->Permeability logP modulation Metabolism Blocked CYP450 Oxidation Steric->Metabolism C-F bond strength

Logical mapping of fluorine substitution effects on benzoic acid scaffolds.

Validated Experimental Protocols

To objectively compare these compounds, rigorous empirical validation is required. Below are self-validating protocols designed to ensure high-fidelity data generation, incorporating internal controls to establish absolute causality.

Protocol A: High-Throughput pKa and logD Determination

Causality Check: We use a potentiometric titration method for pKa because it provides a direct measurement of proton dissociation. For logD (distribution coefficient at pH 7.4), the shake-flask method coupled with LC-UV guarantees that we measure the true thermodynamic partitioning, avoiding the artifacts sometimes seen in computational approximations.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mM of the benzoic acid derivative in standardized 0.15 M KCl (to maintain constant ionic strength and prevent activity coefficient fluctuations).

  • Potentiometric Titration (pKa):

    • Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

    • Titrate the sample from pH 2.0 to 11.0 using 0.5 M KOH under a nitrogen atmosphere (to prevent CO2 absorption from the air, which skews acidic measurements).

    • Calculate pKa from the inflection point of the titration curve using Bjerrum plot analysis.

  • Shake-Flask Partitioning (logD at pH 7.4):

    • Prepare a biphasic system of 1-octanol and aqueous phosphate buffer (pH 7.4), mutually saturated for 24 hours prior to the experiment.

    • Introduce the compound to the biphasic system in a sealed vial.

    • Agitate at 25°C for 60 minutes, followed by centrifugation at 3000 x g for 15 minutes to ensure complete phase separation without emulsion.

    • Quantify the concentration of the compound in both the octanol and aqueous phases using HPLC-UV.

    • Calculate logD = log([Solute]octanol / [Solute]aqueous).

Protocol B: In Vitro Metabolic Stability (Liver Microsomes)

Causality Check: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. By comparing the intrinsic clearance ( CLint​ ) of fluorinated vs. non-fluorinated benzoic acids, we isolate the protective effect of the C-F bond against Phase I oxidative metabolism. The inclusion of a negative control lacking NADPH is strictly required to self-validate that any observed degradation is definitively CYP-mediated and not due to chemical instability.

Step-by-Step Methodology:

  • Incubation Mixture Setup: In a 96-well plate, combine 1 µM of the test compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the oxidative reactions. (Crucial: Include a parallel negative control well lacking NADPH).

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Protein Precipitation: Centrifuge the quenched plates at 4000 x g for 20 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Monitor the parent compound depletion using Multiple Reaction Monitoring (MRM).

  • Data Processing: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which intrinsic clearance ( CLint​ ) is calculated.

MetabolicStability Prep 1. Preparation Test Compound HLMs Buffer pH 7.4 Initiate 2. Initiation Add NADPH 37°C Incubation Prep->Initiate Sample 3. Sampling t = 0, 5, 15, 30, 60 min Initiate->Sample Quench 4. Quenching Ice-cold MeCN Internal Standard Sample->Quench Analyze 5. LC-MS/MS MRM Quantification CL_int Calculation Quench->Analyze

Step-by-step experimental workflow for in vitro microsomal stability assays.

References

  • Source: ethernet.edu.et (Wiley/Blackwell)
  • Source: PMC (nih.gov)
  • Title: The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide Source: BenchChem URL
  • Source: PMC (nih.gov)

Sources

Comparative

A Strategic Guide to the Crystallographic Analysis of 2-Hydroxy-4-trifluoromethoxy-benzoic acid: A Comparative Study with Structural Analogs

This guide provides a comprehensive, field-proven framework for determining and analyzing the single-crystal X-ray structure of 2-Hydroxy-4-trifluoromethoxy-benzoic acid. As a published crystal structure for this specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, field-proven framework for determining and analyzing the single-crystal X-ray structure of 2-Hydroxy-4-trifluoromethoxy-benzoic acid. As a published crystal structure for this specific molecule is not currently available in the public domain, this document serves as a prospective guide. It outlines a detailed experimental plan and establishes a comparative analysis with structurally significant analogs—2-hydroxybenzoic acid (salicylic acid) and 4-(trifluoromethoxy)benzoic acid—to predict and interpret the crystallographic features of the title compound.

The unique combination of a carboxylic acid, a hydroxyl group, and a trifluoromethoxy group on a benzene ring presents an intriguing case for solid-state analysis. The interplay between strong hydrogen-bonding functionalities and the sterically demanding, highly lipophilic trifluoromethoxy group is expected to govern the molecular conformation and crystal packing, influencing key physicochemical properties.[1][2] This guide is designed for researchers in crystallography, materials science, and drug development to navigate the process from crystal growth to structural elucidation and comparative interpretation.

Part 1: Experimental Design & Methodologies

The foundation of a successful crystallographic study is a meticulously designed experimental plan. The quality of the final structural model is directly dependent on the purity of the starting material and the quality of the single crystal.[3]

Material Synthesis and Purification

High-purity (>98%) 2-Hydroxy-4-trifluoromethoxy-benzoic acid is commercially available from various suppliers.[4] However, for crystallographic purposes, an additional purification step is recommended to remove trace impurities that can inhibit high-quality crystal growth. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is a standard and effective method. The purity should be verified by ¹H NMR, ¹³C NMR, and LC-MS prior to crystallization screening.

Crystallization Protocols: A Comparative Approach

Obtaining diffraction-quality single crystals is often the most challenging step.[5][6] For a small organic molecule like 2-Hydroxy-4-trifluoromethoxy-benzoic acid, several solution-based methods should be screened in parallel. The key is to approach supersaturation slowly and in a controlled manner.

Recommended Crystallization Techniques:

  • Slow Evaporation: This is the most straightforward method. A saturated solution of the compound is prepared in a suitable solvent (e.g., acetone, ethyl acetate, methanol) in a vial covered with a perforated cap (e.g., Parafilm with needle holes). The solvent evaporates slowly over days or weeks, gradually increasing the concentration and inducing crystallization.

  • Vapor Diffusion (Liquid-Liquid): This technique is highly effective for sensitive compounds and requires only a small amount of material.[7]

    • Protocol:

      • Dissolve the compound in a small volume of a "good" solvent (e.g., acetone) in a small, open vial.

      • Place this inner vial inside a larger, sealed jar (the "reservoir").

      • Add a larger volume of a "poor" solvent (an anti-solvent, e.g., hexane or heptane) to the reservoir. The good solvent must be more volatile than the poor solvent.

      • Seal the jar. The vapor of the good solvent will slowly diffuse out of the inner vial while the vapor of the poor solvent diffuses in, reducing the solubility of the compound and promoting crystal growth at the interface.

  • Solvent Layering: This method involves carefully layering a solution of the compound with a less dense, miscible anti-solvent.[7] Crystals form at the interface as the solvents slowly mix.

Causality in Solvent Selection: The choice of solvent is critical. A good solvent will fully dissolve the compound, while the anti-solvent will cause it to be insoluble. The ideal solvent system has a significant solubility gradient. Screening a matrix of solvents with varying polarities and volatilities is essential. For the title compound, polar solvents like alcohols and ketones are good starting points, with non-polar alkanes serving as effective anti-solvents.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once suitable crystals are obtained, the process of structure determination begins. This is a standard, yet highly precise, analytical workflow.[8][9][10]

Step-by-Step Data Collection and Processing:

  • Crystal Selection and Mounting: Under a polarized light microscope, select a crystal that is transparent, free of cracks or defects, and has well-defined faces.[3] Ideal dimensions are typically between 0.1 and 0.3 mm. The crystal is carefully mounted on a cryo-loop or glass fiber.

  • Data Collection: The mounted crystal is placed on a diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, which minimizes thermal motion and protects it from X-ray damage. The instrument, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal while collecting a series of diffraction images.[9]

  • Data Reduction: The collected images are processed to integrate the intensities of the thousands of diffraction spots. This step corrects for experimental factors (like Lorentz and polarization effects) and yields a file of unique reflection data (an hkl file).

  • Structure Solution and Refinement:

    • Solution: Using software like SHELXT or Olex2, the phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map.[10] This map reveals the positions of most non-hydrogen atoms.

    • Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm (e.g., SHELXL). This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints. The quality of the final model is assessed by metrics such as R1, wR2, and the Goodness-of-Fit (GooF).

Visualizing the Path to Structure

To clarify the experimental logic, the following diagrams illustrate the key workflows.

G cluster_prep Material Preparation & Crystallization cluster_methods Screening Methods cluster_analysis Structural Analysis Compound 2-Hydroxy-4-trifluoromethoxy -benzoic acid (Commercial) Purify Recrystallization for Purity (>99%) Compound->Purify Screen Crystallization Screening Purify->Screen Evap Slow Evaporation Screen->Evap Vapor Vapor Diffusion Screen->Vapor Layer Solvent Layering Screen->Layer Crystal Select High-Quality Single Crystal Evap->Crystal Vapor->Crystal Layer->Crystal XRD Single-Crystal X-ray Diffraction Data Collection Crystal->XRD Solve Structure Solution & Refinement XRD->Solve Final Final Crystal Structure (CIF File) Solve->Final G cluster_intra Intramolecular Forces cluster_inter Intermolecular Forces cluster_packing Resulting Crystal Packing IntraHB Intramolecular H-Bond (OH···O=C) Planarity Molecular Planarity IntraHB->Planarity enforces Packing Final Crystal Lattice Structure Planarity->Packing InterHB Carboxylic Acid Dimer (Strongest Interaction) InterHB->Packing OCF3 Steric & Dipole Effects (-OCF3 group) Weak Weak Interactions (C-H···F, F···F) OCF3->Weak OCF3->Packing Weak->Packing

Sources

Validation

comparing the reactivity of different isomers of trifluoromethoxy-benzoic acid

As a Senior Application Scientist, evaluating the physicochemical and reactive nuances of fluorinated aromatic building blocks is critical for rational drug design and advanced materials synthesis. The trifluoromethoxy g...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the physicochemical and reactive nuances of fluorinated aromatic building blocks is critical for rational drug design and advanced materials synthesis. The trifluoromethoxy group (–OCF₃) is a privileged motif, characterized by its extreme lipophilicity (Hansch parameter π=+1.04 ) and high electronegativity (Pauling χ=3.7 )[1]. When appended to a benzoic acid scaffold, the position of the –OCF₃ group (ortho, meta, or para) fundamentally alters the molecule's acidity, cross-coupling efficiency, and metabolic stability.

This guide provides an objective, data-driven comparison of the reactivity of trifluoromethoxy-benzoic acid (TFMO-BA) isomers, supported by mechanistic insights and self-validating experimental protocols.

Electronic and Physicochemical Profiling

The reactivity of TFMO-BA isomers is governed by the dual electronic nature of the –OCF₃ group. Unlike the purely electron-withdrawing trifluoromethyl (–CF₃) group, the –OCF₃ group exhibits a strong electron-withdrawing inductive effect ( −I ) through the sigma-bond framework, coupled with a weak electron-donating resonance effect ( +R ) via the oxygen lone pairs[2].

Because the inductive effect strongly outweighs the resonance effect (Hammett constants: σm​=0.38 , σp​=0.35 ), the aromatic ring is net-deactivated[2][3]. However, the presence of the oxygen lone pairs still directs electrophilic aromatic substitution (EAS) to the ortho and para positions.

G OCF3 Trifluoromethoxy Group (-OCF3) Inductive Strong Inductive Withdrawal (-I) σ_m = 0.38, σ_p = 0.35 OCF3->Inductive Resonance Weak Resonance Donation (+R) Oxygen Lone Pairs OCF3->Resonance Ring Aromatic Ring Net Deactivated, ortho/para directed Inductive->Ring Reduces e- density Resonance->Ring Directs substitution

Caption: Electronic effects of the trifluoromethoxy group on aromatic systems.

Isomeric Reactivity Comparison

Acidity (pKa) and Steric Dynamics

The acidity of TFMO-BA isomers provides a direct readout of the substituent's electronic influence on the carboxylate ground state.

  • para-TFMO-BA : The inductive withdrawal ( σp​=0.35 ) stabilizes the conjugate base, lowering the pKa relative to unsubstituted benzoic acid (pKa 4.20) to approximately 3.85.

  • meta-TFMO-BA : The inductive effect is highly distance-dependent. Being closer to the carboxyl group ( σm​=0.38 ), the meta isomer is slightly more acidic (pKa ~3.82) than the para isomer[2].

  • ortho-TFMO-BA : Exhibits the highest acidity (pKa ~3.2–3.4). This causality is driven by the "ortho effect": steric repulsion forces the carboxylate group out of coplanarity with the aromatic ring. This prevents resonance destabilization of the carboxylate anion by the ring's π -system, while maximizing the proximity-based inductive withdrawal of the –OCF₃ group.

Cross-Coupling Reactivity

In transition-metal catalysis, particularly palladium-catalyzed decarbonylative or decarboxylative cross-couplings, electron-deficient carboxylic acids undergo oxidative addition more readily than electron-rich analogs. In competition experiments, para-TFMO-BA outcompetes standard benzoic acid, yielding higher conversion rates in Michaelis–Arbuzov-type phosphorylations due to the electrophilic activation of the acyl C–O bond by the –OCF₃ group[4].

Metabolic Stability and Enzymatic Reactivity

A critical advantage of the –OCF₃ group in drug development is its metabolic robustness. Cytochrome P450 enzymes (e.g., CYP199A4) typically catalyze the oxidative O-demethylation of 4-methoxybenzoic acid. However, when para-TFMO-BA is introduced, it acts as a tight-binding competitive inhibitor ( )[5]. Despite inducing a ≥95% high-spin shift in the heme iron (indicating perfect active-site alignment), no dealkylation occurs[5][6]. The causality lies in the extreme C–F bond dissociation energy ( 485 kJ/mol ), which completely resists hydrogen abstraction by the reactive Compound I iron-oxo species[7].

Quantitative Data Summary

Property / Metricortho-TFMO-BAmeta-TFMO-BApara-TFMO-BAReference Standard (Benzoic Acid)
Hammett Constant ( σ ) N/A (Steric override)0.380.350.00
Estimated pKa (Water, 25°C) ~3.303.823.854.20
Lipophilicity ( π value) +1.04+1.04+1.040.00
CYP199A4 Binding ( Kd​ ) High Steric ClashModerate0.43 μ MLow Affinity
CYP199A4 Turnover Rate 0 min⁻¹0 min⁻¹0 min⁻¹N/A (4-OMe-BA: high turnover)

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to verify reagent efficacy and instrument calibration before data acquisition.

Protocol 1: Potentiometric Determination of Isomeric pKa

Causality: High-precision titration is required to resolve the subtle Δ pKa between the meta and para isomers.

  • System Validation: Titrate a 10 mM solution of standard benzoic acid using 0.1 M NaOH (CO₂-free) at 25.0 ± 0.1 °C. Calculate the pKa from the half-equivalence point. Proceed only if the experimental pKa is 4.20 ± 0.02.

  • Sample Preparation: Dissolve 1.0 mmol of the target TFMO-BA isomer in 100 mL of degassed, deionized water (use a minimal co-solvent like 1% DMSO if the ortho isomer exhibits poor solubility, applying a Yasuda-Shedlovsky extrapolation to correct for aqueous pKa).

  • Titration: Add 0.1 M NaOH in 0.1 mL increments, recording the pH after stabilization.

  • Data Analysis: Plot the first derivative of the titration curve ( Δ pH/ Δ V) to precisely locate the equivalence point. Extract the pKa at V=Veq​/2 .

Protocol 2: Decarbonylative Cross-Coupling Competition Assay

Causality: A one-pot competition assay eliminates batch-to-batch catalyst variations, providing an absolute relative reactivity ratio.

  • Reaction Assembly: In a glovebox, charge a Schlenk tube with 0.5 mmol para-TFMO-BA, 0.5 mmol benzoic acid (internal control), 1.0 mmol triphenyl phosphite, 7.5 mol% Pd(dppp)Cl₂, and 3.0 equiv Et₃N[4].

  • Solvent & Heating: Add 2.0 mL anhydrous dioxane. Seal the tube, remove from the glovebox, and heat at 140 °C for 12 hours.

  • Quenching & Analysis: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad.

  • Validation: Analyze the filtrate via quantitative ¹⁹F and ³¹P NMR using an internal standard (e.g., fluorobenzene). The ratio of the fluorinated phosphonate product to the non-fluorinated product directly quantifies the electrophilic activation provided by the –OCF₃ group.

Protocol 3: CYP199A4 Enzymatic Stability Assay

Causality: Monitoring NADH consumption simultaneously with product formation distinguishes between productive enzymatic turnover and uncoupled "leakage" (futile cycling).

G Substrate Substrate Preparation 4-OMe-BA vs 4-OCF3-BA Enzyme CYP199A4 Incubation + NADH + HaPux/HaPuR Substrate->Enzyme Binding Binding Affinity (Kd) UV-Vis Shift (390-450 nm) Enzyme->Binding Turnover HPLC Analysis Product Formation Rate Enzyme->Turnover Result1 4-OMe-BA: O-demethylation High Turnover Turnover->Result1 Result2 4-OCF3-BA: No Reaction Metabolically Stable Turnover->Result2

Caption: Workflow for evaluating cytochrome P450 (CYP199A4) metabolic stability.

  • Binding Assay (Spin-State Shift): Titrate 4-OCF₃-BA (0–10 μ M) into a 1 μ M solution of CYP199A4 in 50 mM Tris-HCl buffer (pH 7.4). Monitor the UV-Vis Soret band shift from 418 nm (low-spin) to 392 nm (high-spin) to calculate the Kd​ [5].

  • Turnover Initiation: Prepare a reaction mixture containing 0.5 μ M CYP199A4, 5 μ M HaPux, 0.5 μ M HaPuR, and 1 mM 4-OCF₃-BA. Initiate the reaction by adding 1 mM NADH.

  • System Validation (Positive Control): Run a parallel assay using 4-methoxybenzoic acid (4-OMe-BA). This must show rapid NADH depletion and 4-hydroxybenzoic acid formation to validate the electron transport chain components.

  • Quantification: Quench the 4-OCF₃-BA reaction after 30 minutes with 1% TFA in acetonitrile. Analyze via HPLC-UV. The presence of NADH consumption without product formation confirms that the –OCF₃ group induces uncoupling rather than dealkylation[6].

Sources

Comparative

Certificate of Analysis &amp; Performance Comparison Guide: 2-Hydroxy-4-(trifluoromethoxy)benzoic acid

Target Compound: 2-Hydroxy-4-(trifluoromethoxy)benzoic acid (CAS: 851341-52-1) Application: Advanced Building Block for Medicinal Chemistry & Lead Optimization Executive Summary: The Case for the Trifluoromethoxy Scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Hydroxy-4-(trifluoromethoxy)benzoic acid (CAS: 851341-52-1) Application: Advanced Building Block for Medicinal Chemistry & Lead Optimization

Executive Summary: The Case for the Trifluoromethoxy Scaffold

In modern drug design, the selection of an optimal scaffold and its substitution pattern is a critical determinant of a molecule's biological activity, pharmacokinetics, and safety profile[1]. As an application scientist evaluating salicylic acid derivatives for lead optimization, the choice of functional group at the 4-position fundamentally alters the pharmacokinetic trajectory of the resulting pharmacophore.

This guide objectively evaluates the analytical purity (via Certificate of Analysis validation) and the physicochemical performance of 2-Hydroxy-4-(trifluoromethoxy)benzoic acid compared to its traditional alternatives: 2-Hydroxy-4-methoxybenzoic acid and 2-Hydroxy-4-(trifluoromethyl)benzoic acid.

The integration of the trifluoromethoxy (-OCF 3​ ) group—often referred to as a "super-halogen"—provides a unique combination of properties. It merges the electron-withdrawing nature of a halogen with the spatial geometry of an ether, offering unparalleled lipophilicity and resistance to cytochrome P450 (CYP450) mediated degradation[2].

Analytical Validation: Deconstructing the Certificate of Analysis (CoA)

To ensure reproducibility in downstream coupling reactions (e.g., amide bond formation), the building block must meet rigorous QA/QC standards. A standard CoA for research-grade 2-Hydroxy-4-(trifluoromethoxy)benzoic acid dictates a purity of 98.0%.

CoA Generation Workflow

The reliability of a CoA relies on orthogonal analytical techniques. HPLC-UV provides quantitative purity, while LC-MS and multinuclear NMR ( 1 H, 19 F) provide qualitative structural confirmation.

CoA_Workflow A Batch Sampling (CAS: 851341-52-1) B HPLC-UV Analysis (Purity >98%) A->B C LC-MS Analysis (Mass Confirmation) A->C D 1H & 19F NMR (Structural Identity) A->D E CoA Generation (QA/QC Approved) B->E C->E D->E

Fig 1: Orthogonal analytical workflow for validating the Certificate of Analysis.

Self-Validating Protocol: HPLC Purity Assessment

To independently verify the CoA purity in your laboratory, utilize the following self-validating HPLC protocol.

Causality in Method Design: The use of Trifluoroacetic acid (TFA) in the mobile phase is critical. As a strong ion-pairing agent, TFA suppresses the ionization of the carboxylic acid and phenol groups on the salicylic acid core. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and ensuring an accurate integration of the primary peak.

  • Column: Reverse-phase C18 (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • System Suitability (Validation): Inject a blank (diluent) to rule out system ghost peaks. Inject a standard solution of salicylic acid (reference) to confirm column efficiency (N > 5000) and peak symmetry (tailing factor < 1.5) prior to running the -OCF 3​ derivative.

Performance Comparison: -OCF 3​ vs. -OCH 3​ vs. -CF 3​

When designing a drug candidate, replacing a methoxy (-OCH 3​ ) group with a trifluoromethoxy (-OCF 3​ ) group is a strategic bioisosteric replacement.

Lipophilicity and Membrane Permeability

The -OCF 3​ group is considered one of the most lipophilic substituents available to medicinal chemists, possessing a Hansch hydrophobicity parameter ( π ) of +1.04[3]. This is significantly higher than the trifluoromethyl group ( π = +0.88) and the methoxy group ( π = -0.02)[2]. Causality: The highly electronegative fluorine atoms pull electron density away from the oxygen, reducing its ability to act as a hydrogen bond acceptor[3]. This desolvation effect dramatically increases the overall LogP of the molecule, facilitating superior passive diffusion across lipid bilayers (e.g., blood-brain barrier penetration or intestinal absorption).

Metabolic Stability (CYP450 Resistance)

Standard methoxy ethers are notorious metabolic liabilities. They are highly susceptible to oxidative O-dealkylation by hepatic cytochrome P450 enzymes, leading to rapid clearance and the generation of potentially reactive phenolic metabolites. Causality: The -OCF 3​ substituent offers profound metabolic advantages. The extreme bond dissociation energy of the C-F bond (485.3 kJ/mol compared to 414.2 kJ/mol for C-H) prevents hydrogen abstraction[3]. Furthermore, the bulky nature of the -CF 3​ moiety attached to the oxygen creates severe steric hindrance, physically blocking CYP450 enzymes from accessing and oxidizing the O-C bond[3].

Metabolic_Stability cluster_0 4-Methoxy Analog (Liability) cluster_1 4-Trifluoromethoxy Analog (Optimized) M1 2-Hydroxy-4-methoxybenzoic acid M2 CYP450 Oxidation (O-demethylation) M1->M2 M3 Reactive Phenol Metabolite (High Hepatic Clearance) M2->M3 T1 2-Hydroxy-4-(trifluoromethoxy)benzoic acid T2 Steric Hindrance + C-F Stability (Enzyme Blockade) T1->T2 T3 Intact Parent Molecule (Low Hepatic Clearance) T2->T3

Fig 2: Divergent metabolic pathways illustrating the CYP450 resistance of the -OCF3 group.

Quantitative Data Comparison

The following table synthesizes the physicochemical and pharmacokinetic properties of the three structural analogs, demonstrating the superiority of the -OCF 3​ building block for extending half-life and improving permeability.

Parameter4-Methoxy Analog (-OCH 3​ )4-Trifluoromethyl Analog (-CF 3​ )4-Trifluoromethoxy Analog (-OCF 3​ )
Hansch π Parameter -0.02+0.88+1.04
Electronic Effect ( σp​ ) -0.27 (Electron Donating)+0.54 (Electron Withdrawing)+0.35 (Electron Withdrawing)
Predicted LogP ~1.8~2.9~3.2
In Vitro HLM Clearance ( Clint​ ) High (>50 µL/min/mg)Low (<15 µL/min/mg)Low (<10 µL/min/mg)
H-Bond Acceptor Capacity HighNoneVery Low

Experimental Methodology: In Vitro Metabolic Stability Assay

To empirically validate the metabolic stability claims of the -OCF 3​ derivative compared to the -OCH 3​ analog, researchers should execute a Human Liver Microsome (HLM) stability assay.

Self-Validating Protocol: HLM Assay

  • Preparation: Prepare a 10 mM stock solution of 2-Hydroxy-4-(trifluoromethoxy)benzoic acid in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Combine the test compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in the phosphate buffer.

  • Reaction Initiation (Causality Step): Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Why NADPH? NADPH is the obligate electron donor cofactor required for CYP450 catalytic activity. Without it, oxidative metabolism cannot occur, serving as a negative control.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Why cold ACN? Acetonitrile instantly denatures the CYP450 proteins, halting the reaction at the precise time point, while simultaneously precipitating the proteins for easier centrifugation.

  • Validation Controls: Run Verapamil concurrently as a high-clearance positive control to ensure the microsomes and NADPH are active. Run a "No NADPH" control to rule out non-CYP450 mediated degradation or chemical instability.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance ( Clint​ ) based on the depletion half-life ( t1/2​ ) of the parent compound.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[Link]

  • Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(1), 13.[Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design (PMC Archive). National Center for Biotechnology Information (NIH).[Link]

Sources

Validation

peer-reviewed literature on 2-Hydroxy-4-trifluoromethoxy-benzoic acid characterization

Comparative Characterization of 2-Hydroxy-4-trifluoromethoxy-benzoic Acid in Drug Design The strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry. Among these, 2-Hydroxy-4-triflu...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Characterization of 2-Hydroxy-4-trifluoromethoxy-benzoic Acid in Drug Design

The strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry. Among these, 2-Hydroxy-4-trifluoromethoxy-benzoic acid (CAS: 851341-52-1), also known as 4-(trifluoromethoxy)salicylic acid, has emerged as a highly versatile building block. Often compared to its non-fluorinated or trifluoromethylated analogs, this compound offers a unique physicochemical profile that directly addresses common pharmacokinetic liabilities, such as poor membrane permeability and rapid metabolic clearance [1].

This guide objectively compares 2-Hydroxy-4-trifluoromethoxy-benzoic acid against alternative salicylic acid derivatives, providing researchers with actionable experimental data, mechanistic insights, and validated protocols for its application in drug discovery.

Mechanistic Rationale: The Trifluoromethoxy Advantage

When designing a therapeutic candidate, why choose a trifluoromethoxy (-OCF 3​ ) substituent over a standard methoxy (-OCH 3​ ) or trifluoromethyl (-CF 3​ ) group? The answer lies in the intersection of lipophilicity, steric bulk, and electronic distribution.

  • Lipophilicity & Membrane Permeability: The -OCF 3​ group is exceptionally lipophilic. With a Hansch hydrophobic parameter ( π ) of +1.04, it surpasses both -CF 3​ (+0.88) and -OCH 3​ (-0.02) [1]. This high lipophilicity, combined with the polarity of the oxygen atom, allows for precise fine-tuning of logP values, enhancing cellular penetration without violating Lipinski's rules.

  • Metabolic Stability (CYP450 Resistance): Methoxy groups are notorious for their susceptibility to CYP450-mediated oxidative O-demethylation, which often leads to rapid clearance and the formation of reactive phenolic metabolites. In contrast, the strong C–F bonds (485.3 kJ/mol) and the significant steric hindrance of the -OCF 3​ group physically prevent CYP450 enzymes from accessing and oxidizing the O–C bond [1]. This causality directly translates to prolonged in vivo half-lives.

Comparative Performance Data

The following table summarizes the quantitative physicochemical differences between 2-Hydroxy-4-trifluoromethoxy-benzoic acid and its common alternatives.

CompoundC4 SubstituentHansch Lipophilicity ( π )CYP450 Metabolic StabilityPrimary Application / Case Study
2-Hydroxy-4-trifluoromethoxy-benzoic acid -OCF 3​ +1.04High (Steric hindrance & C-F bond strength)Antituberculars (PA-824 analogs), WDR5 inhibitors
4-Trifluoromethylsalicylic acid -CF 3​ +0.88High (No ether oxygen to cleave)Lithium ionic cocrystals for neuroprotection
4-Methoxysalicylic acid -OCH 3​ -0.02Low (Highly susceptible to O-demethylation)Baseline comparison / Rapid-clearance models
Salicylic acid -H0.00Moderate (Subject to Phase II conjugation)General intermediate / NSAID baseline

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: Synthesis of Benzylic Aldehyde Intermediates for Reductive Amination

Context: 2-Hydroxy-4-trifluoromethoxy-benzoic acid is a critical intermediate in synthesizing antitubercular nitroimidazooxazines (e.g., 6-amino PA-824 derivatives) [2].

  • Esterification (Protection): React the starting acid with ethanol and catalytic H 2​ SO 4​ .

    • Causality: The free carboxylic acid is highly reactive and polar. Esterification protects the carboxyl group and increases the molecule's solubility in organic solvents for subsequent steps.

  • Alkylation (Functionalization): Treat the ester with an alkyl halide (e.g., cyclopropylmethylbromide) using K 2​ CO 3​ in DMF.

    • Causality: The weak base K 2​ CO 3​ selectively deprotonates the phenolic hydroxyl without hydrolyzing the ester, allowing targeted etherification at the 2-position.

  • Reduction: Reduce the ester to a benzylic alcohol using LiAlH 4​ in THF at 0°C.

    • Causality: LiAlH 4​ is a strong reducing agent required to fully reduce the ester to the alcohol. The strict 0°C temperature control prevents over-reduction or cleavage of the newly formed ether bond.

  • Oxidation: Oxidize the alcohol to the aldehyde using Pyridinium Chlorochromate (PCC) in CH 2​ Cl 2​ .

    • Causality: PCC is chosen for its mildness; it selectively halts oxidation at the aldehyde stage without over-oxidizing back to the carboxylic acid, seamlessly preparing the molecule for reductive amination [2].

  • Self-Validation System: Confirm aldehyde formation via FTIR (look for a sharp carbonyl peak at ~1700 cm −1 ) and 1 H NMR (aldehyde proton at ~9.8 ppm). Run a TLC alongside the alcohol precursor to ensure complete conversion before proceeding to amination.

G A 2-Hydroxy-4-trifluoromethoxy- benzoic acid B Esterification (Protection) A->B C Alkylation (Functionalization) B->C D Reduction/Oxidation (Aldehyde Formation) C->D E Reductive Amination (Coupling) D->E F PA-824 Analogs (Target Compound) E->F

Caption: Workflow for synthesizing PA-824 analogs from 2-Hydroxy-4-trifluoromethoxy-benzoic acid.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Context: To objectively prove the metabolic superiority of the -OCF 3​ derivative over the -OCH 3​ alternative.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Causality: This mimics the physiological pH and enzymatic environment of the human liver.

  • Reaction Initiation: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) and incubate at 37°C.

    • Causality: CYP450 enzymes require NADPH as a necessary electron-donating cofactor to drive oxidative metabolism.

  • Quenching: At specific time points (0, 15, 30, 60 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile denatures the CYP enzymes, instantly halting the reaction, while simultaneously precipitating proteins to ensure a clean injection for LC-MS/MS analysis.

  • Self-Validation System: Include Verapamil as a high-clearance positive control to validate that the HLM batch is enzymatically active. Include a negative control (buffer + HLM + compound, without NADPH) to rule out non-CYP-mediated degradation or chemical instability.

G cluster_0 Methoxy (-OCH3) Degradation cluster_1 Trifluoromethoxy (-OCF3) Stability M1 4-Methoxysalicylic Acid M2 CYP450 O-Demethylation M1->M2 M3 Reactive Phenol (Rapid Clearance) M2->M3 T1 2-Hydroxy-4-trifluoromethoxy- benzoic acid T2 Steric Hindrance & High C-F Bond Energy T1->T2 T3 Metabolically Stable (Prolonged Half-life) T2->T3

Caption: Comparative metabolic stability pathways of methoxy vs. trifluoromethoxy derivatives.

Case Studies in Drug Development

  • Antitubercular Agents: In the optimization of PA-824 (Pretomanid) analogs, incorporating the 2-hydroxy-4-trifluoromethoxy-benzoic acid scaffold allowed researchers to explore the pseudoequatorial orientation of the lipophilic tail. This structural modification significantly improved the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis in Phase 2 clinical trial candidates [2].

  • WDR5 Inhibitors (Oncology): When optimizing salicylic acid-derived sulfonamide inhibitors for WDR5 (a critical target in MYC-driven cancers), the replacement of a standard chlorine atom with a trifluoromethoxy group yielded low nanomolar potency. The -OCF 3​ group perfectly occupied the hydrophobic pocket traditionally filled by the isoleucine of the native IDVV motif, demonstrating its superior shape complementarity [3].

  • Lithium Ionic Cocrystals (Neuroprotection): In materials science and neuroprotective therapies for bipolar disorder, 2-(trifluoromethoxy)benzoic acid has been utilized to form novel lithium ionic cocrystals. The unique halogen-involved contacts and altered hydrogen-bonding networks provided by the -OCF 3​ group significantly improved both the aqueous solubility and thermal stability of the resulting lithium salts [4].

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. 3. Exploration of the Linker and Lipophilic Tail of ((S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). National Center for Biotechnology Information (PMC). Available at: [Link]

  • Structural and Physicochemical Characterization of Novel Lithium Ionic Cocrystals with Halogen-Substituted Salicylic Acid Derivatives and l-Proline. Crystal Growth & Design - ACS Publications. Available at:[Link]

Safety & Regulatory Compliance

Safety

2-Hydroxy-4-trifluoromethoxy-benzoic acid proper disposal procedures

As a Senior Application Scientist specializing in the lifecycle management of fluorinated building blocks, I frequently consult with drug development professionals on the safe handling of complex halogenated intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the lifecycle management of fluorinated building blocks, I frequently consult with drug development professionals on the safe handling of complex halogenated intermediates. 2-Hydroxy-4-(trifluoromethoxy)benzoic acid (CAS: 851341-52-1) is a highly valuable compound in medicinal chemistry, utilized to impart lipophilicity and metabolic stability to target pharmaceutical molecules.

However, the very structural features that make it pharmacologically desirable—specifically the robust carbon-fluorine bonds within the trifluoromethoxy (-OCF 3​ ) group—present significant end-of-life logistical challenges. Standard laboratory waste protocols are insufficient for this compound. This guide provides a self-validating, step-by-step operational protocol for the safe disposal of 2-Hydroxy-4-(trifluoromethoxy)benzoic acid, grounded in mechanistic causality and environmental safety standards.

Mechanistic Risk Assessment: The "Why" Behind the Protocol

To understand the disposal requirements, we must first look at the thermal degradation pathway of the trifluoromethoxy group. When 2-Hydroxy-4-(trifluoromethoxy)benzoic acid is subjected to standard, low-temperature incineration or uncontrolled combustion, the molecule does not simply mineralize into carbon dioxide and water.

Instead, the thermal decomposition of the -OCF 3​ group generates highly toxic and corrosive hydrogen fluoride (HF) gas [1]. Furthermore, incomplete combustion at suboptimal temperatures leads to the formation of short-chain perfluoroalkanes (e.g., tetrafluoromethane, CF 4​ , and hexafluoroethane, C 2​ F 6​ ). These are known as Products of Incomplete Combustion (PICs) and are potent, environmentally persistent greenhouse gases [2].

Therefore, disposal cannot rely on standard biohazard autoclaving or basic solvent burning. It requires High-Temperature Incineration (HTI) equipped with a secondary afterburner to completely break the C-F bonds, followed by an alkaline flue gas scrubber to neutralize the resulting inorganic HF gas into safe, solid fluoride salts (such as calcium fluoride, CaF 2​ ) [3].

Quantitative Data & Logistical Parameters

The following table summarizes the critical safety data and disposal parameters required for operational planning.

ParameterSpecification / Protocol
Chemical Identity 2-Hydroxy-4-(trifluoromethoxy)benzoic acid
CAS Number 851341-52-1
GHS Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) [4]
Thermal Byproducts Carbon oxides (CO, CO 2​ ), Hydrogen fluoride (HF) gas [1]
Required PPE Nitrile gloves, safety goggles, NIOSH-approved dust respirator
Primary Disposal Method High-Temperature Incineration (HTI) >1100°C [2]
Emission Control Alkaline flue gas scrubber (mandatory for HF neutralization) [3]

Standard Operating Procedure: Step-by-Step Disposal Protocol

This methodology ensures a self-validating safety loop, where each step prevents the downstream failure of the next.

Phase 1: Point-of-Generation Segregation
  • Isolate the Waste: Never mix 2-Hydroxy-4-(trifluoromethoxy)benzoic acid with non-halogenated organic waste or aqueous acid waste. Mixing can complicate the incineration manifest and lead to unexpected exothermic reactions.

  • Containment: Place all solid waste, contaminated weighing paper, and residual powder into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Labeling: Clearly label the container as "Hazardous Halogenated Organic Waste - Contains Fluorine." This specific designation alerts the disposal contractor that HF gas will be generated during destruction.

Phase 2: Spill Management & Decontamination
  • Dry Collection: In the event of a spill, do not use water, as this can spread the irritant and potentially lower the pH of the local environment. Use a dry chemical absorbent or carefully sweep the solid material using non-sparking tools to avoid generating airborne dust [4].

  • Surface Decontamination: After the bulk solid is collected into the hazardous waste container, wipe the area with a solvent (e.g., ethanol or isopropanol) on a disposable towel, and place the towel into the same halogenated waste container.

Phase 3: High-Temperature Incineration (HTI) Consignment
  • Contractor Verification: Consign the waste exclusively to a licensed hazardous waste disposal facility. You must verify that their facility utilizes an incinerator equipped with an afterburner and a scrubber system [1].

  • Combustion Parameters: Ensure the facility's secondary combustion chamber operates at a minimum of 1,100°C with a 2-to-3-second residence time. This is the activation energy threshold required to completely mineralize fluorinated organic compounds and prevent the formation of volatile PICs [2].

  • Scrubber Neutralization: The facility must utilize a wet alkaline scrubber (typically utilizing calcium hydroxide, Ca(OH) 2​ ) to capture the HF gas. The chemical reaction ( 2HF+Ca(OH)2​→CaF2​+2H2​O ) safely sequesters the fluorine into insoluble calcium fluoride, which can then be safely landfilled[3].

Disposal Workflow Visualization

The following diagram maps the logical relationship between waste generation, thermal destruction, and chemical neutralization.

DisposalWorkflow N1 Waste Generation 2-Hydroxy-4-(trifluoromethoxy)benzoic acid N2 Segregation & Labeling Halogenated Organic Waste N1->N2 N3 Licensed Consignment Hazardous Waste Contractor N2->N3 N4 Primary Incineration Thermal Decomposition of Organics N3->N4 N5 Secondary Afterburner >1100°C, 2s Residence (Destroys PICs) N4->N5 Volatile Gases N6 Alkaline Flue Gas Scrubber Neutralizes HF Gas to CaF2 N5->N6 HF & Acid Gases N7 Safe Emission Environmentally Compliant Release N6->N7 Cleaned Exhaust

Disposal workflow for 2-Hydroxy-4-trifluoromethoxy-benzoic acid via high-temperature incineration.

References

  • Environment Agency (GOV.UK). "Rapid evidence assessment of PFAS incineration and alternative remediation methods". [Link]

  • MDPI. "Breaking the “Forever Chemical” Cycle: A Critical Review of Per- and Polyfluoroalkyl Substances in Solid Waste Sources and Their Fate During Thermal Treatment". Environments 2024. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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